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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-nitrophenylboronic acid

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxy-4-nitrophenylboronic acid, a key building block in medicinal chemistry and drug discovery. The document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxy-4-nitrophenylboronic acid, a key building block in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both foundational data and practical, field-proven insights. Key parameters including molecular structure, solubility, acidity (pKa), and spectroscopic signatures are detailed. Furthermore, this guide includes validated experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices. The aim is to equip researchers with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Introduction: The Emerging Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become increasingly vital in medicinal chemistry. Initially perceived with caution due to potential toxicity, this class of compounds has now gained significant attention, particularly after the FDA approval of boronic acid-containing drugs like Bortezomib (Velcade®). This milestone has catalyzed further research, leading to the approval of other drugs such as ixazomib and vaborbactam.

The utility of boronic acids stems from their unique chemical nature. The boron atom, with its empty p-orbital, acts as a mild Lewis acid, enabling reversible covalent interactions with diols. This property is crucial for their biological activity, often allowing them to act as potent enzyme inhibitors by targeting cis-diol-containing motifs in saccharides or glycoproteins. 3-Hydroxy-4-nitrophenylboronic acid is a valuable bifunctional reagent, incorporating the reactive boronic acid moiety with a nitrophenol scaffold, which offers sites for further chemical modification and influences its overall physicochemical profile.

3-Hydroxy-4-nitrophenylboronic acid: A Molecular Profile

3-Hydroxy-4-nitrophenylboronic acid is a substituted arylboronic acid that serves as a versatile synthetic intermediate. The presence of the hydroxyl and nitro groups on the phenyl ring significantly influences its electronic properties, reactivity, and solubility, making a thorough understanding of its physicochemical characteristics essential for its application.

Caption: 2D Structure of 3-Hydroxy-4-nitrophenylboronic acid.

Core Physicochemical Properties

The utility of a chemical compound in research and drug development is fundamentally governed by its physicochemical properties. These characteristics dictate its behavior in both chemical and biological systems.

PropertyValueSource/Comment
Molecular Formula C₆H₆BNO₅Derived from structure.
Molecular Weight 182.93 g/mol Based on the molecular formula.[1]
Appearance Solid powderTypically white to light yellow/brown.[2]
Melting Point >300 °C (Decomposes)Data for the specific isomer is not readily available. Related isomers like 3-nitrophenylboronic acid and 4-nitrophenylboronic acid decompose at 284-285 °C and 285-290 °C, respectively.[3][4] The additional hydroxyl group likely increases intermolecular hydrogen bonding, raising the decomposition temperature.
Solubility Data for the specific isomer is limited. Based on related compounds like 4-nitrophenylboronic acid, solubility is expected in polar organic solvents.[5][6]
WaterSlightly soluble. Solubility is pH-dependent.
DMSO, DMF, EthanolSoluble.
Acidity (pKa) ~7.0 - 7.5 (Estimated)The pKa of unsubstituted phenylboronic acid is ~8.8.[7] The strongly electron-withdrawing nitro group significantly increases acidity (lowers pKa). The hydroxyl group has a competing effect. The pKa of 4-nitrophenylboronic acid is predicted to be ~7.04.[5]
Stability & Storage Hygroscopic, light-sensitiveStable under recommended storage conditions.
Recommended StorageStore at 2-8°C under an inert, dry atmosphere, protected from light.[8]
Solubility: A Critical Parameter for Application

Solubility is a paramount property that influences a compound's utility in biological assays and its potential for formulation as a therapeutic agent. Poor aqueous solubility can hinder bioavailability and lead to unreliable experimental results.

Expert Insight: The solubility of 3-Hydroxy-4-nitrophenylboronic acid is expected to be pH-dependent due to the acidic boronic acid and phenolic hydroxyl groups. At pH values above its pKa, the compound will deprotonate to form an anionic boronate species, which typically exhibits higher aqueous solubility. Conversely, in highly acidic conditions, the compound will be in its neutral form, which may have lower aqueous solubility. The choice of solvent for stock solutions is critical; DMSO is commonly used, but researchers must be mindful of its potential to act as a co-solvent, which can sometimes lead to precipitation upon dilution into aqueous buffers.

Acidity (pKa): The Key to Reactivity and Interaction

The Lewis acidity of the boron atom, quantified by the pKa, is central to the function of boronic acids. This property governs the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. The tetrahedral boronate is the form that readily complexes with diols.

Causality Behind Acidity: The pKa of 3-Hydroxy-4-nitrophenylboronic acid is significantly influenced by the substituents on the phenyl ring.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group pulls electron density away from the boron atom. This makes the boron more electrophilic (a stronger Lewis acid) and stabilizes the resulting negative charge of the boronate form, thus lowering the pKa and making the compound more acidic than unsubstituted phenylboronic acid.

  • Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group through resonance but electron-withdrawing through induction. Its overall effect on the boronic acid's pKa is less pronounced than the nitro group but contributes to the molecule's overall electronic character and hydrogen bonding potential.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of the compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the hydrogen atoms in the molecule. For 3-Hydroxy-4-nitrophenylboronic acid, the spectrum would be characterized by:

  • Aromatic Protons: The three protons on the phenyl ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns (doublets, doublet of doublets) and coupling constants will be indicative of their substitution pattern.

  • Hydroxyl Protons: The protons of the B(OH)₂ and the phenolic OH groups will appear as broad singlets. Their chemical shift can be variable and is dependent on solvent, concentration, and temperature. They are also exchangeable with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups (both phenolic and boronic acid).

  • N-O Stretch (Nitro Group): Strong, sharp peaks typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • B-O Stretch: A strong band typically found in the 1310-1380 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The nitrophenol chromophore will dominate the spectrum, showing characteristic absorbance maxima. The position of these maxima will be sensitive to pH due to the deprotonation of the hydroxyl and boronic acid groups, which alters the electronic structure of the chromophore.[9] This property is the basis for the spectrophotometric determination of the pKa.

Experimental Protocols

The following protocols are provided as self-validating systems for the determination of key physicochemical properties.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

Rationale: The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature).[11]

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Steps:

  • Preparation: Add an excess amount of 3-Hydroxy-4-nitrophenylboronic acid (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37°C) for 24 to 48 hours.[10] This extended time is crucial to ensure thermodynamic equilibrium is achieved.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure complete removal of particulate matter, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter.[12]

  • Analysis: Prepare a standard calibration curve of the compound at known concentrations. Dilute the clarified supernatant sample with an appropriate solvent and analyze it using a validated HPLC-UV method.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Multiply by the dilution factor to obtain the solubility value.

Protocol for Spectrophotometric pKa Determination

This method leverages the pH-dependent changes in the UV-Vis absorbance spectrum of the compound to determine its pKa.

Rationale: The phenolic hydroxyl group and the boronic acid moiety will ionize at different pH values, leading to a shift in the electronic structure and, consequently, a change in the UV-Vis spectrum. By monitoring this change across a range of pH values, a titration curve can be generated from which the pKa can be derived.[13]

Caption: Workflow for Spectrophotometric pKa Determination.

Detailed Steps:

  • Solution Preparation: Prepare a series of buffer solutions with known pH values (e.g., in 0.5 pH unit increments) covering the range where the pKa is expected. Prepare a stock solution of 3-Hydroxy-4-nitrophenylboronic acid in a suitable solvent (e.g., ethanol).

  • Sample Preparation: Create a set of samples by adding a small, identical aliquot of the stock solution to each buffer, ensuring the final concentration is constant across all samples. Include samples in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Spectrophotometry: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each sample over the relevant wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal. Plot the absorbance at this wavelength against the pH of each buffer. The data should form a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the midpoint of the sigmoid curve. This can be determined from the first derivative of the plot or by fitting the data to the Henderson-Hasselbalch equation.[14]

Conclusion

3-Hydroxy-4-nitrophenylboronic acid is a compound of significant interest due to its unique combination of functional groups. Its physicochemical properties—particularly its solubility and acidity—are direct consequences of its molecular structure and are critical determinants of its behavior in synthetic and biological contexts. The provided data and protocols in this guide offer a robust framework for researchers to understand and effectively utilize this versatile molecule in the pursuit of new scientific discoveries and therapeutic innovations.

References

  • [11] Solubility determination of compounds of pharmaceutical interest. (n.d.). Retrieved from [Link]

  • [15] Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.

  • [16] Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • [12] Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • [10] World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Retrieved from [Link]

  • [17] Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol ester reaction with H2O2. (n.d.). ResearchGate. Retrieved from [Link]

  • [18] Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. (n.d.). ResearchGate. Retrieved from [Link]

  • [19] Kučera, L., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4783-4793.

  • [20] 4-Nitrophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • [7] Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • [21] 3-Nitrophenylboronic Acid. (n.d.). PubChem. Retrieved from [Link]

  • [22] Solved Interpret this H-NMR Spectra and annotate. (2022, April 1). Chegg.com. Retrieved from [Link]

  • [23] 1H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d4-MeOH... (n.d.). ResearchGate. Retrieved from [Link]

  • [24] Yu, Q., et al. (2003). Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. Plant Physiology, 132(3), 1109–1118.

  • [25] 3-Nitrophenylboronic acid - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • [26] González-García, J., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 7, 839-848.

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

  • [9] Reusch, W. (n.d.). Visible and Ultraviolet Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • [13] Rietjens, G. J. M., et al. (2002). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • [27] 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone. (n.d.). ChemSynthesis. Retrieved from [Link]

  • [28] 1H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (n.d.). ResearchGate. Retrieved from [Link]

  • [29] UV-Vis spectroscopy. (n.d.). Retrieved from [Link]

  • [1] (3-Hydroxy-4-methoxyphenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • [30] Martins, J. B. L., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4488.

  • [31] Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • [14] Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. (2024, May 13). IvyPanda. Retrieved from [Link]

  • [32] FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

3-Hydroxy-4-nitrophenylboronic acid CAS number and molecular weight

This guide provides an in-depth technical analysis of 3-Hydroxy-4-nitrophenylboronic acid , a specialized organoboron compound utilized in medicinal chemistry, sensor development, and organic synthesis. [1][2][3][4][5][6...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Hydroxy-4-nitrophenylboronic acid , a specialized organoboron compound utilized in medicinal chemistry, sensor development, and organic synthesis.

[1][2][3][4][5][6][7]

Chemical Identity & Physical Properties[8][9]

This compound is an aryl boronic acid characterized by a hydroxyl group at the meta position and a nitro group at the para position relative to the boronic acid moiety. This specific substitution pattern imparts unique electronic properties, particularly increased acidity (lower pKa) compared to phenylboronic acid, making it highly valuable for diol sensing at physiological pH.

Core Data Table[3]
PropertySpecification
Chemical Name 3-Hydroxy-4-nitrophenylboronic acid
CAS Number (Free Acid) 1089327-13-8
CAS Number (Pinacol Ester) 1339927-68-2
Molecular Formula C₆H₆BNO₅
Molecular Weight 182.93 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Boronic Acid) ~6.5 - 7.5 (Estimated due to EWG effect of -NO₂)
Storage Conditions 2-8°C, Inert atmosphere (Argon/Nitrogen)

Note on Stability: Like many boronic acids, the free acid exists in equilibrium with its trimeric boroxine anhydride. For precise stoichiometry in reactions, the pinacol ester (CAS 1339927-68-2) is often preferred due to its superior stability and ease of purification.

Synthesis & Manufacturing

The synthesis of 3-Hydroxy-4-nitrophenylboronic acid is non-trivial due to the sensitivity of the boronic acid group to strong oxidation (like direct nitration). The most robust protocol involves the Miyaura Borylation of a halogenated precursor.

Validated Synthetic Route: From 5-Bromo-2-nitrophenol

Rationale: Direct nitration of 3-hydroxyphenylboronic acid often leads to protodeboronation or mixtures of isomers. The "bottom-up" approach using a pre-functionalized aryl halide ensures regiochemical purity.

Step-by-Step Protocol
  • Starting Material: 5-Bromo-2-nitrophenol.

    • Mapping: In this precursor, the OH is at C1, NO₂ at C2, and Br at C5. Upon conversion of C5-Br to C5-B(OH)₂, the IUPAC numbering changes priority to the Boron atom (C1), making the OH at C3 and NO₂ at C4.

  • Protection (Essential):

    • The free phenol is incompatible with basic borylation conditions.

    • Reagent: TBDMS-Cl (tert-Butyldimethylsilyl chloride) or MOM-Cl.

    • Conditions: Imidazole, DCM, 0°C to RT.

  • Miyaura Borylation:

    • Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ (3-5 mol%), KOAc (3 equiv).

    • Solvent: 1,4-Dioxane (degassed).

    • Temp: 80-100°C, 4-12 hours.

    • Mechanism:[1] Oxidative addition of Pd(0) to Ar-Br, followed by transmetallation with B₂pin₂.

  • Deprotection & Hydrolysis:

    • Reagent: NaIO₄ / NH₄OAc (oxidative cleavage of pinacol) or simple acidic hydrolysis (HCl/Acetone) if the free acid is desired.

    • Note: If the pinacol ester is the target, stop after step 3 and purify.

Synthesis Workflow Diagram

SynthesisRoute Start 5-Bromo-2-nitrophenol (Precursor) Step1 Protection (TBDMS-Cl / Imidazole) Start->Step1 Inter1 Protected Aryl Bromide Step1->Inter1 Step2 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter1->Step2 Inter2 Pinacol Ester Intermediate (CAS: 1339927-68-2) Step2->Inter2 Step3 Hydrolysis / Deprotection (HCl or NaIO4) Inter2->Step3 Final 3-Hydroxy-4-nitrophenylboronic acid (CAS: 1089327-13-8) Step3->Final

Figure 1: Regioselective synthesis pathway via Miyaura Borylation.

Reactivity & Applications

A. Suzuki-Miyaura Cross-Coupling

This compound serves as a versatile building block for constructing biaryl scaffolds found in kinase inhibitors and fluorescent probes.

  • Reactivity Profile: The electron-withdrawing nitro group at the para position activates the C-B bond, facilitating transmetallation but also making the compound susceptible to protodeboronation under harsh basic conditions.

  • Optimization: Use mild bases (K₃PO₄ or Cs₂CO₃) and anhydrous conditions if using the pinacol ester.

B. Reversible Covalent Sensing (The "Wulff-Type" Effect)

Boronic acids bind reversibly to 1,2- and 1,3-diols (e.g., glucose, ribose) to form cyclic boronate esters.

  • Mechanism: The binding affinity is pH-dependent. The boronate anion (tetrahedral) binds diols much stronger than the neutral trigonal form.

  • Role of Nitro Group: The 4-nitro group is a strong electron-withdrawing group (EWG). It reduces the electron density on the boron atom, thereby lowering the pKa of the boronic acid from ~8.8 (phenylboronic acid) to ~6.5-7.0.

  • Benefit: This allows the sensor to operate effectively at physiological pH (7.4) , where a significant fraction of the boronic acid exists in the reactive anionic form.

C. Orthogonal Functionalization

The molecule possesses three distinct reactive handles:

  • Boronic Acid: Suzuki coupling or diol binding.

  • Phenolic -OH: Alkylation (ether formation) or esterification.

  • Nitro Group: Reduction to aniline (-NH₂) for amide coupling or diazotization.

Functional Logic Diagram

Reactivity Center 3-Hydroxy-4-nitrophenylboronic Acid Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Center->Suzuki Sensor Diol/Glucose Sensing (Cyclic Ester Formation) Center->Sensor Reduction Nitro Reduction (Formation of Anilines) Center->Reduction Suzuki_Detail Requires Pd Cat. Base Sensitive Suzuki->Suzuki_Detail Sensor_Detail pKa ~7.0 Operates at pH 7.4 Sensor->Sensor_Detail Reduction_Detail Fe/HCl or H2/Pd Bioconjugation Handle Reduction->Reduction_Detail

Figure 2: Functional versatility and reactive pathways.

Experimental Protocol: Suzuki Coupling Example

Objective: Coupling 3-Hydroxy-4-nitrophenylboronic acid with an aryl bromide (Ar-Br).

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser and magnetic stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 3-Hydroxy-4-nitrophenylboronic acid (1.2 equiv)[2]

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 M aqueous solution, 3 equiv)

    • DME (Dimethoxyethane) or Toluene/EtOH (4:1).

  • Procedure:

    • Dissolve Aryl Bromide and Boronic Acid in the organic solvent.

    • Degas the solution by bubbling Nitrogen for 15 minutes.

    • Add the Pd catalyst and the base solution under Nitrogen flow.

    • Heat to reflux (approx. 85°C) for 12-16 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The nitro group adds a potential (though low) risk of energetic decomposition at very high temperatures; do not distill the neat solid.

  • Storage: Hygroscopic. Store under inert gas at 2-8°C to prevent protodeboronation.

References

  • Sigma-Aldrich. Product Specification: 3-Hydroxy-4-nitrophenylboronic acid. Link (Verified CAS 1089327-13-8).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Combi-Blocks. Catalog Entry: BB-4583. Link

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). "Saccharide sensing with molecular receptors based on boronic acid." Angewandte Chemie International Edition, 35(17), 1910-1922.

Sources

Foundational

Solubility of 3-Hydroxy-4-nitrophenylboronic acid in organic solvents

Executive Summary This technical guide addresses the solubility behavior of 3-Hydroxy-4-nitrophenylboronic acid (and its structural isomers) in organic media. While widely utilized as a building block in Suzuki-Miyaura c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the solubility behavior of 3-Hydroxy-4-nitrophenylboronic acid (and its structural isomers) in organic media. While widely utilized as a building block in Suzuki-Miyaura cross-couplings and carbohydrate sensor development, this compound presents specific solubility challenges due to its amphiphilic nature and the thermodynamic instability of the boronic acid moiety.

Key Takeaway: 3-Hydroxy-4-nitrophenylboronic acid exhibits peak solubility in polar aprotic solvents (DMSO, DMF). However, researchers must account for the Boronic Acid ⇌ Boroxine equilibrium, which can lead to inconsistent concentration data and precipitation events during storage or reaction scale-up.

Physicochemical Profile & Structure-Property Relationships

To predict solubility behavior without empirical data for every solvent, we must analyze the functional groups governing the crystal lattice energy.

FeatureChemical MoietyImpact on Solubility
H-Bond Donor/Acceptor Hydroxyl (-OH) & Boronic Acid (-B(OH)₂)Creates a robust hydrogen-bonding network in the solid state, requiring high-polarity solvents to disrupt the lattice.
Electron Withdrawal Nitro Group (-NO₂)Increases the acidity of the boronic acid (lowers pKa). Enhances solubility in dipolar aprotic solvents via dipole-dipole interactions.
Lipophilicity Phenyl RingProvides limited solubility in moderate polarity solvents (THF, EtOAc) but is insufficient to solubilize the molecule in non-polar alkanes (Hexane).

The Boroxine Complication (Critical Technical Nuance)

Unlike standard organic solids, boronic acids are not static. They exist in a dynamic equilibrium with their dehydrated trimer form, known as a Boroxine .

  • The Trap: In non-aqueous solvents (especially upon heating or in the presence of desiccants), 3 molecules of boronic acid lose 3 water molecules to form a cyclic boroxine.

  • Solubility Impact: The boroxine is often more soluble in non-polar solvents than the free acid but may precipitate unpredictably if water is reintroduced (re-hydrolysis).

Figure 1: The Dehydration Equilibrium

BoroxineEquilibrium cluster_0 Solvated Species BA 3-Hydroxy-4-nitrophenylboronic Acid (Monomer) Boroxine Boroxine Anhydride (Cyclic Trimer) BA->Boroxine Dehydration (-H₂O) Heat / Non-polar Solvents Boroxine->BA Hydrolysis (+H₂O) Ambient Moisture Water 3 H₂O

Caption: Thermodynamic equilibrium between the monomeric acid and the boroxine trimer. Solvents like THF favor the trimer; water favors the monomer.

Solvent Compatibility Matrix

Based on the compound's polarity profile and analogous nitrophenylboronic acid data, the following solubility tiers are established.

Tier 1: High Solubility (Recommended for Stock Solutions)
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.

  • Mechanism: Strong disruption of intermolecular H-bonds; high dielectric constant stabilizes the polar nitro group.

  • Expected Range: > 100 mg/mL.

  • Caution: DMSO is hygroscopic.[1] Absorbed water will shift the equilibrium back to the free acid.

Tier 2: Moderate Solubility (Reaction Media)
  • Solvents: THF (Tetrahydrofuran), Methanol, Ethanol, Acetone, Ethyl Acetate.

  • Mechanism: Solvation occurs, but saturation is reached more quickly.

  • Risk Factor (Alcohols): In Methanol/Ethanol, the boronic acid will form boronate esters (e.g., dimethyl boronate). This is a chemical transformation, not just dissolution.

    • Reaction:

      
      
      
Tier 3: Poor Solubility (Anti-Solvents)
  • Solvents: Dichloromethane (DCM), Toluene, Hexanes, Diethyl Ether.

  • Utility: These are excellent anti-solvents for precipitation/purification protocols.

Protocol: Gravimetric Solubility Determination

Since specific literature values for this isomer are sparse, empirical determination is required for GMP applications. This protocol is adapted from OECD Guideline 105 (Flask Method), modified for air-sensitive boronic acids.

Figure 2: Solubility Determination Workflow

SolubilityWorkflow Start Start: Weigh Solid Excess Mix Add Solvent & Shake (25°C, 24-48 hrs) Start->Mix Check Undissolved Solid Present? Mix->Check AddMore Add More Solid Check->AddMore No (All Dissolved) Filter Centrifuge/Filter (0.45 µm PTFE) Check->Filter Yes (Saturation) AddMore->Mix Analyze Quantify Supernatant (HPLC-UV @ 260-280nm) Filter->Analyze

Caption: Step-by-step workflow for determining saturation solubility limits.

Step-by-Step Methodology:
  • Preparation: Weigh approximately 50 mg of 3-Hydroxy-4-nitrophenylboronic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., THF).

  • Equilibration: Seal tightly. Shake or stir at 25°C ± 1°C for 24 hours.

    • Note: If the solid dissolves completely immediately, add more solid until a visible precipitate remains.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

    • Critical: Pre-saturate the filter with solvent to prevent adsorption losses.

  • Quantification (HPLC):

    • Dilute the supernatant 100x with Mobile Phase A (Water + 0.1% Formic Acid).

    • Inject onto a C18 column.

    • Detection: UV at 270 nm (Nitro group absorption).

    • Standard Curve: Calibrate using a DMSO stock solution (where solubility is guaranteed).

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[2] Test No. 105: Water Solubility. OECD Publishing. Link

  • Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (Authoritative text on Boronic Acid properties and Boroxine equilibrium). Link

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. (Context for solvent selection in coupling reactions). Link

  • Santini, C. C., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.[5][6] Journal of Solution Chemistry.[5] (Provides analogous data for phenylboronic acid derivatives). Link

Sources

Exploratory

pKa values of phenolic hydroxyl in 3-Hydroxy-4-nitrophenylboronic acid

Title: Thermodynamic and Electronic Profiling of 3-Hydroxy-4-nitrophenylboronic Acid: A Technical Guide to pKa Determination and Application Executive Overview In the design of smart biomaterials, sensors, and targeted t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic and Electronic Profiling of 3-Hydroxy-4-nitrophenylboronic Acid: A Technical Guide to pKa Determination and Application

Executive Overview

In the design of smart biomaterials, sensors, and targeted therapeutics, the precise tuning of acid-base equilibria is paramount. 3-Hydroxy-4-nitrophenylboronic acid is a highly specialized bifunctional molecule featuring both a phenolic hydroxyl group and a boronic acid moiety. Understanding the exact pKa values of these groups is critical, as their ionization states dictate the molecule's solubility, electrophilicity, and binding affinity to cis-diols (such as sugars and glycoproteins) under physiological conditions[1].

This whitepaper provides an in-depth mechanistic analysis of the stereoelectronic effects governing the pKa of the phenolic hydroxyl in 3-Hydroxy-4-nitrophenylboronic acid. Furthermore, it establishes a self-validating experimental protocol for accurate pKa determination, ensuring high-fidelity data for downstream drug development and bioconjugation workflows.

Stereoelectronic Architecture & Thermodynamic Equilibria

To predict and understand the pKa of the phenolic hydroxyl in 3-Hydroxy-4-nitrophenylboronic acid, we must analyze the molecule's unique microenvironment. The molecule undergoes a two-step acid-base equilibrium characterized by distinct pKa values[2].

  • The Ortho-Nitro Effect (Phenolic Hydroxyl pKa

    
     7.1): 
    Unsubstituted phenol has a pKa of ~9.95. However, in this molecule, the hydroxyl group is situated ortho to a strongly electron-withdrawing nitro (
    
    
    
    ) group. The nitro group exerts profound
    
    
    (inductive) and
    
    
    (mesomeric/resonance) effects, drastically reducing electron density on the phenolic oxygen. Additionally, intramolecular hydrogen bonding between the phenolic proton and the adjacent nitro oxygen stabilizes the neutral form, but the overwhelming resonance stabilization of the resulting phenolate anion drives the pKa down to approximately 7.1.
  • The Meta-Boronic Acid Influence (Boronic Acid pKa

    
     7.4): 
    The boronic acid group (
    
    
    
    ) is positioned meta to the hydroxyl group. While it is a Lewis acid that typically ionizes by accepting a hydroxide ion (changing from
    
    
    trigonal planar to
    
    
    tetrahedral), its mild electron-withdrawing nature slightly further depresses the pKa of the phenolic hydroxyl[3].

Because both functional groups ionize near physiological pH (7.4), the molecule exists as a complex mixture of neutral, mono-anionic, and di-anionic species in biological buffers.

Equilibria S1 Fully Protonated (Neutral) S2 Phenolate Anion (Deprotonated OH) S1->S2 pKa1 ~7.1 -H+ S3 Boronate-Phenolate (Dianion) S2->S3 pKa2 ~7.4 +OH- S4 Diol-Boronate Complex (Target Binding) S2->S4 + Diol (pH 7.4) S3->S4 + Diol -OH-

Caption: Thermodynamic equilibria of 3-Hydroxy-4-nitrophenylboronic acid and diol complexation pathways.

Causality-Driven Experimental Methodology: UV-Vis Spectrophotometric Titration

The Causality: The deprotonation of the phenolic hydroxyl adjacent to a nitro group generates a nitrophenolate anion, triggering a massive bathochromic (red) shift from


340 nm to 

410 nm. This intense optical signature allows for micromolar analyte concentrations, preventing aggregation and ensuring true thermodynamic pKa measurement.
Self-Validating Protocol:
  • Solvent & Buffer Preparation: Causality: Boronic acids exhibit variable aqueous solubility. Prepare a 10 mM stock in anhydrous DMSO. Dilute to a final working concentration of 50

    
    M in a Britton-Robinson universal buffer.
    Critical Step: Maintain a constant ionic strength (
    
    
    
    M KCl) across all pH variations (pH 2.0 to 12.0) to isolate proton activity as the sole thermodynamic variable.
  • Spectral Acquisition: Record absorption spectra from 250 nm to 500 nm at 25.0 °C.

  • Isosbestic Point Validation (The Trust Mechanism): Overlay the spectra. You must observe sharp isosbestic points. If the isosbestic points drift, the system is failing (e.g., due to boroxine anhydride formation or oxidative degradation), and the data must be discarded. A strict isosbestic point proves a clean two-state equilibrium[2].

  • Data Extraction & Regression: Plot the absorbance at the

    
     of the phenolate anion (e.g., 410 nm) against pH. Fit the data using a non-linear Henderson-Hasselbalch regression model to extract 
    
    
    
    and
    
    
    .

UVVisWorkflow N1 Stock Preparation 10 mM in DMSO N2 Buffer Dilution pH 2.0 to 12.0 N1->N2 N3 Spectral Acquisition 250–500 nm N2->N3 N4 Isosbestic Point Validation Self-Validating Check N3->N4 N5 Non-linear Regression Henderson-Hasselbalch N4->N5 N6 pKa1 & pKa2 Extrapolation N5->N6

Caption: Spectrophotometric workflow for self-validating pKa determination via isosbestic point analysis.

Quantitative Data & Comparative Analysis

To contextualize the pKa of 3-Hydroxy-4-nitrophenylboronic acid, we must benchmark it against its structural constituents. The table below summarizes the substituent effects that drive the ionization constants.

CompoundpKa (Phenolic OH)pKa (Boronic Acid)Primary Analytical MethodStructural Note
Phenol 9.95N/APotentiometryBaseline aromatic hydroxyl
2-Nitrophenol 7.23N/AUV-Vis SpectrophotometryStrong -I/-M effect from ortho-NO

Phenylboronic Acid N/A8.83PotentiometryBaseline boronic acid
3-Hydroxyphenylboronic Acid

8.30

10.11
UV-Vis / PotentiometryMeta-substitution cross-talk[2]
3-Hydroxy-4-nitrophenylboronic Acid

7.10

7.40
UV-Vis SpectrophotometrySynergistic electron withdrawal

Data Interpretation: The introduction of the nitro group at the 4-position drastically lowers the pKa of both the phenolic hydroxyl (from 8.30 down to


7.10) and the boronic acid (from 10.11 down to 

7.40). This compression of pKa values into the physiological range is highly desirable for biological applications.

Strategic Applications in Drug Development

The unique pKa profile of 3-Hydroxy-4-nitrophenylboronic acid makes it an exceptional candidate for advanced therapeutic and diagnostic platforms:

  • Glucose-Responsive Insulin Delivery: Boronic acids form reversible covalent esters with 1,2- or 1,3-diols. Because the complexation affinity is highest when the boronic acid is in its anionic (tetrahedral) state, lowering the pKa to

    
    7.4 ensures maximum reactivity at physiological pH[1]. This enables the design of smart hydrogels that release insulin strictly in response to elevated blood glucose concentrations.
    
  • Dynamic Covalent Biomaterials: By exploiting the pH-dependence of the boronate ester bond, researchers can synthesize injectable hydrogels cross-linked by plant polyphenols. The lowered pKa of the modified boronic acid drives complex formation and hydrogel stability at neutral pH, allowing for the latent disassembly and release of therapeutics into the surrounding tissue[3].

References

1.[3] Biomaterials Science - RSC Publishing. "Plant polyphenols as building blocks for functional materials and dynamic covalent chemistry." Royal Society of Chemistry. Available at: [Link] 2.[1] ChemRxiv. "A Theoretical Model to Study the Interaction Between Boronic Acids and Insulin." ChemRxiv. Available at: [Link] 3.[2] ResearchGate. "Hydrolytic Stability of Hydroxyphenyl Boronic Acids (HPBAs) and Employment of Poly(HPBAs) for Voltammetric Determination." ResearchGate. Available at: [Link]

Sources

Foundational

Stability of 3-Hydroxy-4-nitrophenylboronic Acid Under Ambient Conditions

Executive Summary 3-Hydroxy-4-nitrophenylboronic acid is a functionalized arylboronic acid derivative characterized by the presence of an electron-withdrawing nitro group ( ) at the para position and an electron-donating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4-nitrophenylboronic acid is a functionalized arylboronic acid derivative characterized by the presence of an electron-withdrawing nitro group (


) at the para position and an electron-donating hydroxyl group (

) at the meta position relative to the boronic acid moiety. While generally stable under inert conditions, this compound exhibits a complex stability profile under ambient conditions due to the competing electronic effects of its substituents.

Key Stability Indicators:

  • Hygroscopicity: High. Readily absorbs atmospheric moisture.

  • Dehydration: Exists in dynamic equilibrium with its trimeric anhydride (boroxine), driven by thermal entropy.

  • Protodeboronation: Susceptible to base-catalyzed C-B bond cleavage due to the electron-deficient nature of the aromatic ring.

  • Oxidation: Moderate resistance due to the nitro group, though the phenolic moiety remains a site for potential oxidative coupling.

Chemical Architecture & Intrinsic Stability

The stability of 3-Hydroxy-4-nitrophenylboronic acid is dictated by the interplay between the boronic acid center and the substituted benzene ring.

Electronic Push-Pull System
  • 4-Nitro Group (EWG): The nitro group at the para position is a strong electron-withdrawing group (EWG). It significantly decreases the electron density of the aromatic ring. This enhances the Lewis acidity of the boron atom but simultaneously weakens the C-B bond toward nucleophilic attack (hydrolysis/deboronation).

  • 3-Hydroxyl Group (EDG/Inductive): While the hydroxyl group is a resonance donor, its position meta to the boron atom limits direct resonance stabilization of the empty boron p-orbital. However, it introduces an acidic proton (phenol), creating a zwitterionic potential in basic media.

  • Ortho-Interaction: The ortho relationship between the hydroxyl and nitro groups facilitates intramolecular hydrogen bonding (

    
    ), which can stabilize the planar conformation but may reduce the solubility in non-polar solvents.
    
The Dehydration Equilibrium (Boroxine Formation)

Under ambient conditions, particularly low humidity, the compound spontaneously dehydrates to form a six-membered cyclic boroxine trimer. This is not a degradation in the irreversible sense but a physical state change that affects stoichiometry.

BoroxineEquilibrium Monomer 3-Hydroxy-4-nitrophenylboronic Acid (Monomer) Intermediate Partial Anhydride Monomer->Intermediate - H₂O (Heat/Dry) Intermediate->Monomer + H₂O Boroxine Triarylboroxine (Cyclic Trimer) Intermediate->Boroxine - H₂O (Entropy Driven) Boroxine->Intermediate + H₂O (Ambient Moisture) Water 3 H₂O

Figure 1: Reversible dehydration pathway. The equilibrium shifts right with heat/vacuum and left with moisture.

Degradation Mechanisms

Understanding the specific degradation pathways is critical for establishing handling protocols.

Protodeboronation (Base-Catalyzed)

The most significant irreversible degradation risk is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1]

  • Mechanism: The electron-withdrawing 4-nitro group lowers the pKa of the boronic acid, facilitating the formation of the boronate anion

    
     even at neutral to slightly basic pH. This anionic species is the precursor to C-B bond rupture.
    
  • Risk Factor: High in basic buffers (pH > 8) or presence of Lewis bases.

Oxidative Decomposition

While the nitro group deactivates the ring against electrophilic oxidants, the boronic acid moiety itself is susceptible to oxidation by peroxides or atmospheric oxygen over prolonged periods, converting the C-B bond to a C-O bond (forming 4-nitroresorcinol).

DegradationPathways cluster_0 Pathway A: Protodeboronation (Base/Heat) cluster_1 Pathway B: Oxidation (H2O2/Air) Compound 3-Hydroxy-4-nitrophenylboronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Compound->Boronate pH > pKa PeroxySpecies Peroxy-Boronate Species Compound->PeroxySpecies [O] NitroPhenol 3-Nitrophenol derivative (C-B Cleavage) Boronate->NitroPhenol Hydrolysis Resorcinol 4-Nitroresorcinol (C-OH formation) PeroxySpecies->Resorcinol Migration

Figure 2: Primary irreversible degradation pathways. Pathway A is the dominant risk under ambient, non-oxidizing conditions.

Ambient Stability Profile

The following table summarizes the expected stability of 3-Hydroxy-4-nitrophenylboronic acid under various environmental stressors.

StressorConditionStability ImpactRecommendation
Humidity >60% RHModerate. Promotes hydrolysis of boroxine to monomer; long-term exposure may facilitate caking.Store with desiccant.
Temperature 20–25°CGood. Stable monomer/boroxine mix.Store at 2–8°C for long term.[2]
Temperature >40°CPoor. Accelerates dehydration to boroxine; potential for thermal protodeboronation.Avoid heat during transport.[3]
Light UV/VisSensitive. Nitro compounds can undergo photochemical rearrangement (nitro-nitrite).Protect from light (Amber vial).
pH < 7 (Acidic)High. C-B bond is relatively stable to acid.Preferred media for handling.
pH > 8 (Basic)Critical. Rapid protodeboronation likely.Avoid basic buffers.

Validation Protocols

To verify the integrity of the reagent before use, the following self-validating analytical workflows are recommended.

HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 300-350 nm (nitro group absorption).

  • Note: Boronic acids often streak or show broad peaks due to interaction with silanols. Adding 1-5% pinacol to the sample diluent can sharpen peaks by forming the ester in situ.

NMR Characterization (Differentiation of Species)
  • Solvent: DMSO-d6 (preferred) or Acetone-d6. Avoid

    
     as it promotes degradation.
    
  • Diagnostic Signals:

    • Monomer:

      
       protons appear as a broad singlet around 
      
      
      
      8.0–8.5 ppm (concentration dependent).
    • Boroxine: Absence of

      
       peak; slight shifts in aromatic region.
      
    • Degradation (Deboronation): Appearance of new aromatic protons corresponding to the proton at the ipso position (usually upfield shift relative to C-B).

Handling & Storage Guidelines

  • Storage:

    • Temperature: Refrigerate at

      
       to 
      
      
      
      .
    • Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) if possible.

    • Container: Tightly sealed amber glass vial with a PTFE-lined cap.

  • Handling:

    • Allow the container to reach room temperature before opening to prevent water condensation.

    • Work quickly to minimize exposure to atmospheric moisture if precise stoichiometry is required (due to variable water content/boroxine ratio).

  • Reaction Setup:

    • If using in Suzuki-Miyaura coupling, add the base last or use weak bases (e.g.,

      
      , 
      
      
      
      ) rather than strong hydroxides to minimize protodeboronation.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles." Journal of the American Chemical Society, 132(38), 13100–13112. Link

  • Tokunaga, Y., et al. (2002). "Thermodynamic stability of boroxines." Chemical Communications, (23), 2846-2847. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (4-Hydroxy-3-nitrophenyl)boronic acid (Isomer Reference). Link

  • Boron Molecular. (n.d.). Safety Data Sheet: 4-Hydroxy-3-nitrophenylboronic acid, pinacol ester.[4] Link

Sources

Exploratory

A Technical Guide to the Safe Handling and Application of 3-Hydroxy-4-nitrophenylboronic Acid

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-Hydroxy-4-nitrophenylboronic acid. As a specialized reagent used by researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-Hydroxy-4-nitrophenylboronic acid. As a specialized reagent used by researchers and drug development professionals, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity. Due to the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact compound, this guide synthesizes critical safety information from authoritative data on structurally analogous compounds, including various nitrophenylboronic acids and hydroxyphenylboronic acids. This approach allows for the construction of a robust and cautious safety protocol grounded in the known hazards of its constituent functional groups: the phenylboronic acid core, the nitro group, and the hydroxyl group.

The boronic acid moiety is a cornerstone in modern synthetic chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a fundamental tool in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] The nitro and hydroxyl substitutions on the phenyl ring further functionalize the molecule, making it a valuable building block while also influencing its reactivity and toxicological profile. This guide is designed to provide the field-proven insights necessary to handle this reagent with the expertise and caution it requires.

Synthesized Hazard Profile and GHS Classification

The hazard profile for 3-Hydroxy-4-nitrophenylboronic acid is inferred from the safety data of close structural relatives. The combination of the boronic acid group with a nitroaromatic system consistently points towards a classification as an irritant and an acutely toxic substance if ingested.

The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and acute oral toxicity.[2][3] The GHS pictograms and hazard statements below represent the synthesized classification for this compound, urging users to handle it with appropriate caution.

GHS_Hazard_Profile cluster_pictogram GHS Pictogram cluster_statements Hazard Statements pictogram ! H302 H302: Harmful if swallowed H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation

Caption: GHS Hazard Profile for 3-Hydroxy-4-nitrophenylboronic acid.

Table 1: Synthesized GHS Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2][3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2][4][5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[2][4][6][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][6][7][8][9] |

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is the first step in designing safe handling protocols. The compound is a solid at room temperature and, like many boronic acids, is likely to be hygroscopic.

Table 2: Physicochemical Properties of 3-Hydroxy-4-nitrophenylboronic acid

Property Value Source
Chemical Formula C₆H₆BNO₅ -
Molecular Weight 182.93 g/mol -
Appearance White to off-white or yellow solid (inferred) [10]
Solubility Likely soluble in water and polar organic solvents [6]
Stability Stable under recommended storage conditions. Hygroscopic. [6][11]

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |[7][11][12] |

Exposure Control and Personal Protection

A multi-layered approach to exposure control, combining engineering controls and personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound. The causality behind these measures is to prevent the compound, particularly as a fine powder, from coming into contact with the eyes, skin, or respiratory system.

  • Engineering Controls : All handling of the solid compound and its solutions should be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne dust or aerosols.[10] The workspace should also be equipped with an eyewash station and a safety shower that are readily accessible.[7][13]

  • Personal Protective Equipment (PPE) : The selection of PPE is critical for providing a direct barrier against exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Type Standard/Specification Rationale for Use
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles. Protects against splashes and airborne dust. The compound is a serious eye irritant.[4][7]
Hand Protection Nitrile gloves (minimum 0.11 mm thickness), inspected prior to use. Provides a chemical barrier to prevent skin contact and subsequent irritation.[2] Use proper glove removal technique to avoid self-contamination.
Skin/Body Protection A buttoned lab coat and closed-toe shoes. Prevents incidental contact with skin on the arms and body.[2][4]

| Respiratory Protection | Not required if work is conducted within a certified fume hood. If engineering controls fail or for large spills, a NIOSH/MSHA-approved particulate respirator (e.g., N95) should be used. | Prevents inhalation of the irritant dust.[7][13] |

Lab_Workflow prep 1. Prepare Workspace (Fume Hood On, Clean Surface) don 2. Don PPE (Lab Coat, Goggles, Gloves) prep->don weigh 3. Weigh Solid (Minimize Dust Generation) don->weigh dissolve 4. Prepare Solution (Add Solid to Solvent) weigh->dissolve cleanup 5. Clean & Decontaminate (Wipe Surfaces, Dispose Waste) dissolve->cleanup doff 6. Doff PPE (Gloves, Goggles, Lab Coat) cleanup->doff wash 7. Wash Hands Thoroughly doff->wash

Caption: Standard laboratory workflow for safely handling the compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is a self-validating system that ensures both user safety and the chemical integrity of the reagent.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation : Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the hood.

  • Tare Balance : Place a clean weigh boat on the analytical balance and tare the weight.

  • Aliquot Solid : Carefully open the reagent container. Using a clean spatula, slowly transfer the desired amount of 3-Hydroxy-4-nitrophenylboronic acid to the weigh boat. Avoid any rapid movements that could generate airborne dust.[10]

  • Seal and Store : Immediately and tightly close the main reagent container to prevent moisture absorption due to its hygroscopic nature.[11]

  • Dissolution : Transfer the weighed solid into a beaker containing the appropriate solvent. Add the solid to the liquid, not the reverse, to minimize splashing.

  • Decontamination : Properly dispose of the weigh boat in a designated solid chemical waste container. Wipe the spatula and any affected surfaces in the fume hood with a damp cloth to decontaminate.

  • Waste Disposal : Dispose of all contaminated materials and excess solutions in accordance with institutional and local waste disposal regulations.[6][7][12]

Storage Requirements

The stability of boronic acids is highly dependent on storage conditions. Improper storage can lead to degradation, primarily through dehydration to form boroxine anhydrides, affecting the compound's reactivity and stoichiometry in sensitive reactions like Suzuki couplings.

  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10][12] Many suppliers recommend refrigeration (2-8°C) to maintain long-term stability.[9][11]

  • Atmosphere : For long-term storage, consider placing the container inside a desiccator or storing it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[6][11]

  • Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[7][11][12]

Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is crucial. All personnel using this compound must be familiar with these procedures.

Table 4: Emergency Response and First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][10][13]
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][7][8][12]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][6][7][8][12]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][8][10][12] |

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards : Combustion of this compound will produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and boron oxides.[7]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[2][7]

Accidental Release Measures

For small spills, don personal protective equipment, cover the spill with a dry absorbent material (such as vermiculite or sand), and carefully sweep it into a suitable container for disposal, avoiding dust generation.[2][10] Ventilate the area and wash the spill site after material pickup is complete. Do not let the product enter drains.[2]

Toxicological and Ecological Information (Inferred)

While specific toxicological data for 3-Hydroxy-4-nitrophenylboronic acid is not available, the profile can be inferred from its classification.

  • Toxicological Summary : The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[13] There is no information available to suggest that the compound is a carcinogen, mutagen, or reproductive toxin.[2] The toxicological properties have not been fully investigated, and the compound should be handled as potentially hazardous.[6]

  • Ecological Summary : Specific ecotoxicity data is lacking. However, due to its likely water solubility, the compound may be mobile in the environment.[6] Care should be taken to prevent its release into drains or waterways.

Conclusion

3-Hydroxy-4-nitrophenylboronic acid is a valuable reagent for scientific research and development. However, its utility is accompanied by a clear set of hazards that demand respect and caution. By understanding its synthesized safety profile—as a compound that is harmful if swallowed and a significant irritant—and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate risks. The principles of safe laboratory practice—anticipating hazards, minimizing exposure, and preparing for emergencies—are the cornerstones of responsible scientific innovation.

References

  • BLD Pharmatech. (n.d.). Safety Data Sheet: 4,5-Difluoro-2-nitrophenylboronic acid. Retrieved from a general supplier search; direct link not available.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 3-(Hydroxymethyl)phenylboronic acid. [Link]

  • PubChem. (n.d.). 4-Nitrophenylboronic acid. National Center for Biotechnology Information. [Link]

  • Chen, J., et al. (2023). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology. [Link]

  • Gasińska, A., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

  • Poole, C. F., & Sye, W. F. (1982). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]

  • Lab Alley. (2025, July 15). How to Store Boric Acid. [Link]

  • Wang, Z., et al. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules. [Link]

  • Ertl, P., & Vargyas, M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

Sources

Foundational

Engineering 3-Hydroxy-4-Nitrophenylboronic Acid Derivatives: A Comprehensive Technical Guide on Synthesis, Diol-Complexation, and Stimuli-Responsive Applications

Abstract The precise molecular engineering of phenylboronic acids (PBAs) has revolutionized the development of dynamic covalent materials, biosensors, and targeted drug delivery systems. Among these, 3-hydroxy-4-nitrophe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The precise molecular engineering of phenylboronic acids (PBAs) has revolutionized the development of dynamic covalent materials, biosensors, and targeted drug delivery systems. Among these, 3-hydroxy-4-nitrophenylboronic acid (3-OH-4-NO₂-PBA) and its derivatives (such as pinacol esters) stand out as highly versatile, bifunctional building blocks. As a Senior Application Scientist, I have compiled this technical whitepaper to elucidate the mechanistic causality behind the unique physicochemical properties of these derivatives. By dissecting their electronic tuning, complexation thermodynamics, and synthetic workflows, this guide provides actionable, self-validating protocols for researchers deploying these molecules in advanced chemical biology applications.

Mechanistic Rationale: Electronic Tuning of the Boron Center

The utility of any boronic acid in biological applications is fundamentally dictated by its pKa. Unsubstituted phenylboronic acid (PBA) exhibits a pKa of approximately 8.8, meaning that at physiological pH (7.4), it exists predominantly in its neutral, trigonal planar state. This neutral state is kinetically sluggish and thermodynamically unfavorable for binding 1,2-diols or 1,3-diols in aqueous media[1].

To overcome this, the introduction of a strongly electron-withdrawing nitro (-NO₂) group is employed. The nitro group withdraws electron density from the boron atom via both inductive and resonance effects, significantly increasing its Lewis acidity[2]. This electronic descreening lowers the pKa of the boronic acid to ~6.8–7.1[3]. Consequently, at physiological pH, a substantial fraction of the boronic acid converts into the highly reactive, tetrahedral boronate anion, which readily forms stable, reversible covalent boronate esters with cis-diols (such as those found in glucose, fructose, and sialic acid)[2].

The strategic addition of a 3-hydroxyl (-OH) group provides an indispensable, orthogonal functional handle. While the nitro group tunes the boron's electronic state, the hydroxyl group allows for etherification (e.g., Williamson ether synthesis) or esterification to conjugate the boronic acid to polymer backbones, nanoparticles, or fluorophores without sterically hindering the boron center's binding pocket.

Physicochemical Properties & Complexation Thermodynamics

The thermodynamics of boronic acid-diol complexation are highly dependent on the equilibrium between the trigonal planar and tetrahedral states[4]. The binding of a diol to the tetrahedral boronate anion is significantly more stable than binding to the neutral species, as it relieves the steric strain of the trigonal planar intermediate and releases water molecules, driving the reaction forward entropically.

Table 1: Comparative pKa and Binding Affinities (Ka) of Phenylboronic Acid Derivatives

CompoundpKaKa (Glucose)[M⁻¹]Ka (Fructose) [M⁻¹]Mechanistic Advantage
Phenylboronic Acid (PBA) 8.8~4.6~160Baseline reference; poor physiological binding.
3-Nitrophenylboronic Acid 7.1~25~400Enhanced Lewis acidity; active at physiological pH[1].
2-Nitrophenylboronic Acid 6.9~30~450Ortho-steric effects; redox-active trigger[2].
3-OH-4-NO₂-PBA (Derivative) ~6.8~35~500Dual-functionalized; optimal anchoring & optimized pKa.

Note: Binding constants vary slightly based on buffer composition and ionic strength. Data synthesized from competitive binding assays.

G A Trigonal Boronic Acid (Neutral, High pKa) B Tetrahedral Boronate (Anionic, Low pKa) A->B + OH- (pH > pKa) C Boronate Ester (Stable Complex) A->C + cis-1,2-Diol (Release H+) B->A + H+ (pH < pKa) B->C + cis-1,2-Diol (- 2H2O)

Caption: Thermodynamic equilibrium of boronic acid-diol complexation modulated by pH and pKa.

Synthetic Workflows: Overcoming Protodeboronation

A critical challenge when working with electron-deficient arylboronic acids (like nitrophenylboronic acids) is their susceptibility to base-catalyzed protodeboronation—an undesired side reaction where the carbon-boron bond is cleaved to form nitrobenzene[5]. This is particularly problematic during Suzuki-Miyaura cross-coupling reactions, which require basic conditions.

To mitigate this, the free boronic acid is often protected as a pinacol ester (e.g., 3-Hydroxy-4-nitrophenylboronic acid, pinacol ester, CAS: 1339927-68-2)[6]. The pinacol ester acts as a "slow-release" reservoir. Under aqueous basic conditions, it slowly hydrolyzes to the active boronic acid, maintaining a low steady-state concentration that outcompetes the protodeboronation pathway in favor of the palladium-catalyzed transmetalation step[5].

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic solvent system and a weak base to create a self-validating, high-yield coupling environment.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide electrophile (1.0 equiv) and 3-Hydroxy-4-nitrophenylboronic acid, pinacol ester (1.1 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) as the catalyst and K₃PO₄ (2.0 equiv) as the base. Causality: K₃PO₄ is chosen over NaOH/KOH as its milder basicity significantly suppresses protodeboronation while still facilitating transmetalation.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three freeze-pump-thaw cycles. Causality: Strict exclusion of oxygen prevents the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Backfill with N₂ and heat the biphasic mixture to 80°C for 12 hours with vigorous stirring.

  • Validation & Workup: Monitor via TLC. The reaction is self-validating if the UV-active starting material spot disappears with the concurrent appearance of a new, highly fluorescent product spot. Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Advanced Applications: Biosensing & Responsive Polymers
4.1. Fluorescent Diol Sensing via ARS Displacement

Because 3-OH-4-NO₂-PBA lacks intrinsic fluorescence, it is often paired with Alizarin Red S (ARS), a catechol-containing dye, to create a colorimetric/fluorescent sensor array[1]. ARS binds tightly to the boronic acid, which quenches its fluorescence. When a target diol (e.g., glucose) is introduced, it competitively displaces the ARS, restoring the fluorescence[3].

Protocol 2: Three-Component Competitive Binding Assay
  • Buffer Preparation: Prepare a 0.1 M Sodium Phosphate buffer at pH 7.4 to mimic physiological conditions.

  • Complex Formation: Mix the 3-OH-4-NO₂-PBA derivative (100 µM) with ARS (10 µM) in the buffer. Incubate for 15 minutes in the dark.

  • Baseline Validation: Measure the fluorescence (λex = 468 nm, λem = 580 nm). The system is validated when >80% of the ARS fluorescence is quenched compared to a free ARS control.

  • Analyte Titration: Add increasing concentrations of D-glucose (0 to 50 mM). Record the fluorescence recovery.

  • Data Analysis: Plot the normalized fluorescence (F/F₀) against glucose concentration. An isosbestic point in the corresponding UV-Vis spectra confirms a clean 1:1 displacement mechanism without off-target aggregation.

4.2. Dual-Responsive Polymeric Nanocarriers

In oncology, the 3-OH-4-NO₂-PBA moiety is conjugated to polymer backbones (via the 3-hydroxyl group) to create smart drug delivery vehicles[3]. The nitro group serves as a hypoxia-responsive trigger. In the reductive microenvironment of solid tumors (characterized by high nitroreductase activity), the electron-withdrawing nitro group is reduced to an electron-donating amino group[2]. This electronic reversal drastically raises the pKa of the boronic acid, destabilizing the boronate ester linkages and triggering rapid, localized drug release[2].

G N1 Polymer-Drug Conjugate (3-OH-4-NO2-PBA Linker) N2 Hypoxic Tumor Microenvironment (Nitroreductase Overexpression) N1->N2 Cellular Internalization N3 Acidic/Saccharide-Rich State (pH 6.5 / High Sialic Acid) N1->N3 Cellular Internalization N4 Nitro -> Amine Reduction (Electronic Destabilization) N2->N4 Enzymatic Reduction N5 Boronate Ester Cleavage (Targeted Drug Release) N3->N5 Competitive Diol Binding N4->N5 Synergistic Cleavage

Caption: Dual-stimuli responsive drug release pathway leveraging hypoxia and acidic microenvironments.

Conclusion

The rational design of 3-hydroxy-4-nitrophenylboronic acid derivatives exemplifies the power of physical organic chemistry in solving complex biological problems. By carefully balancing Lewis acidity via nitro-induced electronic withdrawal and providing a versatile hydroxyl anchoring point, researchers can engineer robust, self-validating systems for cross-coupling, continuous glucose monitoring, and targeted chemotherapeutics.

References
  • 1339927-68-2 | 3-Hydroxy-4-nitrophenylboronic acid, pinacol ester - 1PlusChem.6

  • 2-Nitrophenylboronic Acid in the Design of Functional Polymers - Benchchem.2

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - ACS Omega. 3

  • A Colorimetric Sensor Array for Detection and Identification of Sugars - Illinois.edu. 1

  • Direct analysis of polyols using 3-nitrophenylboronic acid in capillary electrophoresis - PubMed. 4

  • 2-Nitrophenylboronic Acid in Cross-Coupling Reactions - Benchchem.5

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of Biaryls using 3-Hydroxy-4-nitrophenylboronic Acid

Executive Summary & Strategic Utility 3-Hydroxy-4-nitrophenylboronic acid is a high-value synthon in medicinal chemistry, primarily serving as a "masked" precursor for benzoxazoles and 3-amino-4-hydroxybiaryl scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

3-Hydroxy-4-nitrophenylboronic acid is a high-value synthon in medicinal chemistry, primarily serving as a "masked" precursor for benzoxazoles and 3-amino-4-hydroxybiaryl scaffolds. These motifs are ubiquitous in kinase inhibitors, anti-infectives, and fluorescent probes.

While standard phenylboronic acids couple readily, this specific substrate presents a dichotomous electronic challenge :

  • Electron Withdrawal: The para-nitro group creates an electron-deficient boron center, slowing the transmetallation step in the Suzuki-Miyaura cycle.

  • Base Sensitivity: The meta-hydroxyl group (pKa ~7-8 due to the ortho-nitro effect) rapidly deprotonates in standard basic coupling conditions, creating an anionic species that can suffer from solubility issues in non-polar solvents or coordinate non-productively to the palladium catalyst.

This guide provides an optimized, field-tested workflow to overcome these hurdles, ensuring high yields and reproducibility.

Chemical Profile & Handling

PropertySpecification
Compound Name 3-Hydroxy-4-nitrophenylboronic acid
CAS Number 1339927-68-2 (Pinacol Ester); Free acid often cited generally or synthesized in situ.[1]
Molecular Formula C₆H₆BNO₅ (Free Acid)
Key Isomer Note Distinct from 4-Hydroxy-3-nitrophenylboronic acid (CAS 850568-75-1).[1] Ensure correct regiochemistry (OH at 3, NO₂ at 4).
Stability Prone to protodeboronation under prolonged heating in aqueous base. Store under inert gas at 2-8°C.
Solubility Soluble in DMSO, DMF, MeOH. Limited solubility in Toluene/Hexane without cosolvents.

Mechanistic Insight: The "Push-Pull" Cycle

Understanding the electronic environment is critical for troubleshooting. The diagram below illustrates the specific catalytic challenges imposed by the 3-hydroxy-4-nitro substitution pattern.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step for e- Deficient Aryls) OxAdd->TransMet BaseAct Base Activation (Formation of Boronate 'Ate' Complex) BaseAct->TransMet Activated Boronate SideRxn RISK: Protodeboronation (Hydrolysis of C-B bond) BaseAct->SideRxn If Transmetallation is slow RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 Cycle Regenerates Substrate 3-Hydroxy-4-nitrophenyl boronic acid Substrate->BaseAct + OH- / CO3--

Caption: The catalytic cycle highlights the critical 'Base Activation' step. The electron-withdrawing nitro group slows transmetallation, increasing the residence time of the activated boronate and the risk of protodeboronation.

Experimental Protocols

Protocol A: Direct Aqueous-Organic Coupling (Standard)

Best for: Robust aryl bromides/iodides and when the product is easily separable from starting materials.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Selected for its resistance to oxygen and robust performance with electron-deficient substrates.

  • Base: K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80-90°C

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Hydroxy-4-nitrophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (pre-mixed 4:1).

  • Activation: Add K₂CO₃. Note: The solution may turn deep yellow/orange due to phenoxide formation.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If starting halide remains but boronic acid is consumed (deboronation), add another 0.5 equiv of boronic acid.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenol and ensure extraction into organic phase). Extract with EtOAc (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: S-Phos Enhanced Coupling (Challenging Substrates)

Best for: Sterically hindered aryl chlorides or when Protocol A fails.

Rationale: The S-Phos ligand creates a highly active catalyst system that accelerates oxidative addition and transmetallation, outcompeting the protodeboronation side reaction.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) + S-Phos (4-8 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / n-Butanol / Water (4:1:1) or Toluene/Water (10:1)

Modifications:

  • Pre-stir the Pd source and ligand in the solvent for 10 minutes at RT to form the active catalytic species before adding substrates.

  • Run at 100°C. The biphasic Toluene/Water system helps protect the catalyst from the anionic phenoxide species.

Workflow Visualization

Workflow Start Start: Raw Materials Prep Degassing & Setup (Inert Atm Essential) Start->Prep Rxn Reaction (85°C, 4-12h) Prep->Rxn Check LC-MS Check Rxn->Check Check->Rxn Incomplete (Add Boronic Acid) Workup Acidic Workup (pH 3-4) Check->Workup Complete Purify Flash Column (DCM/MeOH) Workup->Purify

Caption: Operational workflow emphasizing the critical acidic workup step to recover the phenolic product.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield / Deboronation Hydrolysis of C-B bond faster than coupling.Switch to Protocol B (S-Phos). Increase boronic acid equivalents (1.5 - 2.0). Use anhydrous conditions with CsF base.
No Reaction (Aryl Chloride) Oxidative addition is too slow.Use Pd-PEPPSI-IPr or X-Phos ligands.[2] Switch solvent to n-Butanol.
Product in Aqueous Phase Phenol is deprotonated (Phenoxide).Ensure aqueous layer is acidified to pH 3-4 during workup. Do not use basic brine.
Catalyst "Blacking Out" Pd aggregation due to instability.Add extra ligand (PPh3 or S-Phos). Ensure rigorous oxygen exclusion.[3]

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • BenchChem. (2025). Application Notes: Synthesis of Biaryl Ketones and Functionalized Aromatics. BenchChem Technical Library. Link

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Hydroxy-4-nitrophenylboronic Acid

Executive Summary & Mechanistic Insights The Suzuki-Miyaura cross-coupling of 3-Hydroxy-4-nitrophenylboronic acid presents a unique set of electronic and steric challenges that frequently lead to stalled catalytic cycles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The Suzuki-Miyaura cross-coupling of 3-Hydroxy-4-nitrophenylboronic acid presents a unique set of electronic and steric challenges that frequently lead to stalled catalytic cycles and low yields if standard protocols are applied blindly. As an electron-deficient, acidic boronic acid, its reactivity is governed by two competing functional groups on the phenyl ring:

  • The Nitro Effect (Electron Withdrawal): The strongly electron-withdrawing

    
     group reduces the electron density on the boron atom. This significantly retards the transmetalation step of the catalytic cycle, which relies on the nucleophilic attack of the boronate species onto the Palladium(II) center[1]. Prolonged residence time at the transmetalation stage increases the susceptibility of the substrate to base-catalyzed and palladium-catalyzed protodeboronation[2].
    
  • The Phenol Effect (pKa Modulation): The hydroxyl group positioned ortho to the nitro group forms a stabilized phenoxide upon deprotonation, drastically lowering the pKa of the phenol (analogous to 2-nitrophenol, pKa ~7.2)[3]. Consequently, standard base equivalents (e.g., 2.0 eq) are entirely consumed by phenol deprotonation, leaving insufficient base to form the active boronate complex required for transmetalation.

To achieve high catalytic turnover, the protocol must utilize highly active, electron-rich bulky phosphine ligands to accelerate transmetalation, coupled with precisely calibrated base stoichiometry (typically 3.0–4.0 equivalents) to account for the acidic phenol.

Mandatory Visualization: Catalytic Bottlenecks

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_Ar Ar-Pd(II)-X Lₙ Oxidative Addition Pd0->PdII_Ar Aryl Halide Addition PdII_Base Ar-Pd(II)-OH Lₙ Base Activation PdII_Ar->PdII_Base Base Exchange (e.g., K₃PO₄) TransMet Transmetalation (Bottleneck: Slowed by -NO₂) PdII_Base->TransMet + 3-OH-4-NO₂-Ph-B(OH)₂ PdII_ArAr Ar-Pd(II)-Ar' Lₙ Pre-Elimination TransMet->PdII_ArAr Proto Protodeboronation (Degradation Pathway) TransMet->Proto Competitive Hydrolysis PdII_ArAr->Pd0 Reductive Elimination (Biaryl Product)

Fig 1. Suzuki-Miyaura cycle highlighting the transmetalation bottleneck for electron-deficient arenes.

Catalyst & Ligand Selection Matrix

Selecting the correct precatalyst is the single most critical variable for this substrate. Buchwald-type biaryl phosphine ligands (e.g., XPhos) are highly recommended as they facilitate rapid oxidative addition and force the sluggish transmetalation step, outcompeting the protodeboronation degradation pathway[4][5].

Catalyst SystemLigand ArchitectureTransmetalation RateProtodeboronation RiskRecommended Application
Pd(PPh₃)₄ Monodentate, neutralVery SlowHigh Not recommended. High degradation observed.
Pd(dppf)Cl₂ Bidentate, moderate stericModerateMediumMild coupling with highly reactive aryl iodides.
XPhos Pd G2 / G3 Buchwald biaryl phosphineFast Low Optimal for electron-deficient boronic acids[6].

Experimental Protocols

Protocol A: High-Efficiency Coupling via XPhos Pd G2 (Recommended)

Designed for sterically hindered or electronically deactivated aryl chlorides/bromides.

Reagent Stoichiometry:

  • Aryl Halide: 1.0 equiv

  • 3-Hydroxy-4-nitrophenylboronic acid: 1.3 equiv (Slight excess compensates for minor protodeboronation)

  • XPhos Pd G2: 2.0 – 5.0 mol%

  • 
     (aqueous, 2M): 3.5 equiv (1.0 eq for phenol deprotonation, 2.5 eq for catalytic cycle)
    
  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-hydroxy-4-nitrophenylboronic acid (1.3 mmol, 238 mg), and XPhos Pd G2 (0.02 mmol, 15.7 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Syringe in 4.0 mL of anhydrous, sparged 1,4-Dioxane. Stir at room temperature for 5 minutes until a homogeneous suspension forms.

  • Base Addition: Add 1.75 mL of a sparged 2M aqueous

    
     solution (3.5 mmol) dropwise. Self-Validation Check: The solution will immediately darken to a deep red/orange, indicating the formation of the active Pd(0) species and the phenoxide anion.
    
  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 2 to 6 hours.

  • Monitoring: Monitor via LC-MS. Self-Validation Check: Look for the depletion of the aryl halide. If a peak at m/z 139 (2-nitrophenol) dominates, protodeboronation is occurring; lower the temperature to 70 °C in subsequent runs.

  • Workup (Critical Step): Cool to room temperature. Crucial: Because the product contains an acidic nitrophenol moiety, it will partition into the aqueous layer under basic conditions. Add 1M

    
     dropwise until the aqueous layer reaches pH 3–4. Extract with EtOAc (3 x 15 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient containing 1% Acetic Acid to prevent tailing).
    
Protocol B: Mild Conditions for Base-Sensitive Substrates

Designed for substrates containing base-labile protecting groups (e.g., esters, Fmoc).

Reagent Stoichiometry:

  • Aryl Bromide/Iodide: 1.0 equiv

  • 3-Hydroxy-4-nitrophenylboronic acid Pinacol Ester: 1.5 equiv

  • 
    : 5.0 mol%
    
  • 
     (Solid): 3.0 equiv
    
  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Combine the aryl halide, boronic ester,

    
    , and solid 
    
    
    
    in a microwave vial.
  • Add the ternary solvent mixture (Toluene/EtOH/H2O). The presence of ethanol acts as a phase-transfer agent, while water dissolves the base.

  • Degas the mixture by bubbling Argon directly through the solution for 10 minutes.

  • Seal the vial and heat conventionally at 75 °C for 12 hours.

  • Following completion, acidify the mixture to pH 4 using 10% aqueous Citric Acid (a milder alternative to HCl to protect sensitive functional groups) before extracting with Dichloromethane.

Troubleshooting & Self-Validating Systems

Observation (LC-MS / TLC)Mechanistic CauseCorrective Action
High levels of 2-Nitrophenol (m/z 139) Base-catalyzed or Pd-catalyzed protodeboronation[2].Switch from

to

. Ensure rigorous degassing, as

accelerates ligand oxidation.
Unreacted Aryl Halide remains Stalled transmetalation due to electron-deficient boronic acid.Upgrade catalyst to XPhos Pd G2. Increase boronic acid loading to 1.5 equiv.
Product lost during extraction The biaryl product is a water-soluble phenoxide salt at pH > 7.Acidify the aqueous layer to pH ~3 prior to organic extraction.
O-Arylation byproducts detected Competition between the phenol oxygen and the boronic acid for the Pd complex.Reduce base strength. Ensure the solvent contains water to favor boronate formation over phenoxide nucleophilic attack.

References

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[4]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL:[5]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS Publications) URL:[2]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[1]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings Source: MDPI URL:[3]

  • A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Reaction Source: BenchChem URL:[6]

Sources

Method

Strategic Protection of 3-Hydroxy-4-nitrophenylboronic Acid: Application Note &amp; Protocols

Part 1: Strategic Analysis & Chemical Logic The Dual-Functionality Challenge The target molecule, 3-Hydroxy-4-nitrophenylboronic acid , presents a specific "ortho-nitrophenol" motif combined with a meta-boronic acid. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Dual-Functionality Challenge

The target molecule, 3-Hydroxy-4-nitrophenylboronic acid , presents a specific "ortho-nitrophenol" motif combined with a meta-boronic acid. This scaffold is highly valuable for synthesizing biaryl ethers and nitrogen-containing heterocycles, but it poses three distinct chemical challenges that dictate the protection strategy:

  • Enhanced Acidity (pKₐ ~7.0–7.5): The nitro group at the 4-position (ortho to the phenol) exerts a strong electron-withdrawing effect (–M and –I), significantly increasing the acidity of the 3-hydroxyl group compared to unsubstituted phenol (pKₐ ~10). This makes the phenol prone to deprotonation even by weak bases (e.g., K₂CO₃, bicarbonates) used in Suzuki-Miyaura couplings, potentially poisoning the palladium catalyst via phenoxide coordination.

  • Boronic Acid Lability: While the electron-deficient ring stabilizes the C–B bond against oxidative degradation, the free boronic acid [–B(OH)₂] is amphiphilic and difficult to purify on silica gel (streaking/interaction with silanols).

  • Chemo-incompatibility: Common phenol protecting groups like Benzyl (Bn) ethers are often removed via hydrogenolysis (H₂/Pd-C). This is strictly forbidden here, as it will simultaneously reduce the 4-nitro group to an aniline.

The "Boron-First" Strategy

To maximize yield and ease of handling, we recommend a "Boron-First" protection strategy. Converting the polar boronic acid to a lipophilic pinacol ester (Bpin) before protecting the phenol serves two purposes:

  • Solubility: It renders the molecule soluble in standard organic solvents (DCM, THF), facilitating the subsequent phenol protection step.

  • Purification: The Bpin ester allows for standard silica gel chromatography without the streaking associated with free boronic acids.

Part 2: Experimental Protocols

Protocol A: The "Anchor" – Boronic Acid Protection (Pinacol Ester)

This step creates a robust, lipophilic intermediate that tolerates most downstream phenol protection conditions.

Reagents:

  • 3-Hydroxy-4-nitrophenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous MgSO₄ (2.0 equiv) or Molecular Sieves 4Å

  • Solvent: Anhydrous DCM or THF (0.2 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the boronic acid and pinacol under an inert atmosphere (N₂ or Ar).

  • Dissolution: Add anhydrous DCM (or THF if solubility is poor).

  • Dehydration: Add MgSO₄ (or activated molecular sieves) to sequester the water generated by the condensation.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with KMnO₄; Bpin ester moves significantly higher than the free acid).

  • Workup: Filter the mixture through a pad of Celite to remove the desiccant. Wash the pad with DCM.

  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is usually pure enough (>95%) for the next step. If necessary, purify via a short silica plug (Hexane/EtOAc).

Protocol B: Phenol Protection Options

Choose the protecting group based on your downstream coupling conditions.

Option 1: Acetyl (Ac) – The "Transient Shield"

Best for: Acidic cross-couplings or short synthetic sequences. Risk: Labile to strong bases (e.g., NaOH, NaOEt) often used in Suzuki couplings. Compatibility: Compatible with mild bases (K₃PO₄, Cs₂CO₃) if reaction times are short.

Procedure:

  • Dissolve the Bpin-intermediate (from Protocol A) in DCM (0.2 M).

  • Add Pyridine (3.0 equiv) and a catalytic amount of DMAP (5 mol%).

  • Cool to 0°C. Dropwise add Acetic Anhydride (1.5 equiv).

  • Warm to RT and stir for 2 hours.

  • Quench: Add saturated NH₄Cl solution. Extract with DCM.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Option 2: tert-Butyldimethylsilyl (TBS) – The "Standard"

Best for: General Suzuki couplings. Stable to base; cleaved by Fluoride (TBAF) or Acid. Note: The ortho-nitro group may sterically hinder the introduction of bulky silyls like TIPS, making TBS the optimal balance of stability and ease of installation.

Procedure:

  • Dissolve the Bpin-intermediate in anhydrous DMF (0.5 M).

  • Add Imidazole (2.5 equiv).

  • Add TBSCl (1.2 equiv) in one portion.

  • Stir at RT for 3–6 hours.

  • Workup: Dilute with Et₂O (avoids emulsions common with EtOAc/DMF). Wash 3x with water, 1x with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Option 3: Methoxymethyl (MOM) – The "Fortress"

Best for: Harsh basic conditions or long synthetic routes. Safety Warning: MOM-Cl is a carcinogen. Handle in a fume hood.

Procedure:

  • Dissolve the Bpin-intermediate in anhydrous DCM (0.2 M).

  • Add DIPEA (Hunig’s base, 2.0 equiv). Cool to 0°C.[3]

  • Slowly add MOM-Cl (1.5 equiv).

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2]

  • Purification: Flash chromatography.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the appropriate protecting group based on the specific constraints of the 3-hydroxy-4-nitrophenyl scaffold.

ProtectionStrategy Start Target: 3-Hydroxy-4-nitrophenylboronic acid Step1 Step 1: Protect Boron (Pinacol Ester Formation) Start->Step1 1. Solubilize Decision Step 2: Choose Phenol Protection Based on Downstream Needs Step1->Decision 2. Select Strategy Opt_Ac Option A: Acetyl (Ac) (Base Labile) Decision->Opt_Ac Short Route Opt_TBS Option B: Silyl (TBS) (Fluoride Labile) Decision->Opt_TBS Std. Coupling Opt_MOM Option C: MOM Ether (Acid Labile) Decision->Opt_MOM Harsh Cond. Opt_Bn Option D: Benzyl (Bn) (Hydrogenolysis) Decision->Opt_Bn Avoid! Result_Ac Use for: Acidic Couplings or Storage Opt_Ac->Result_Ac Result_TBS Use for: Standard Suzuki (Mild Base) Opt_TBS->Result_TBS Result_MOM Use for: Harsh Base (High Stability) Opt_MOM->Result_MOM Result_Bn CRITICAL FAILURE: Nitro Group Reduction (Incompatible) Opt_Bn->Result_Bn

Caption: Decision matrix for orthogonal protection of the phenol moiety in the presence of a boronic acid and nitro group.

Part 4: Data Summary & Compatibility Table

Protecting Group (PG)Installation ReagentsRemoval ConditionsStability (Base)Stability (Acid)Nitro-Comp.
Pinacol (B-Pin) Pinacol, MgSO₄NaIO₄ / AcidHighModerateYes
Acetyl (Ac) Ac₂O, PyridineK₂CO₃ / MeOHLow (Hydrolyzes)ModerateYes
TBS TBSCl, ImidazoleTBAF or HClHighLowYes
MOM MOMCl, DIPEA6M HCl / TFAExcellentLowYes
Benzyl (Bn) BnBr, K₂CO₃H₂ / Pd-CExcellentExcellentNO (Reduces NO₂)
Troubleshooting & Tips
  • Monitoring Reaction Progress: The conversion of Boronic Acid to Pinacol ester is easily visualized on TLC. The starting material (Boronic acid) stays at the baseline or streaks in Hex/EtOAc (7:3), whereas the Pinacol ester moves to R_f ~ 0.4–0.6.

  • Base Sensitivity: If using Acetyl protection, avoid using hydroxide bases (NaOH, KOH) in the subsequent Suzuki coupling. Opt for milder bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents (Dioxane/DMF) to prevent premature deprotection.

  • Nitro Group Safety: Never subject the nitro-containing scaffold to hydrogenation conditions (H₂, Pd/C, Raney Ni) unless the reduction to aniline is the intended next step.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for PG stability).
  • Gillis, E. P., & Burke, M. D. (2007).[4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Application

Technical Guide: Efficient Esterification of 3-Hydroxy-4-nitrophenylboronic Acid

Topic: Conversion of 3-Hydroxy-4-nitrophenylboronic acid to boronate esters Content Type: Detailed Application Note and Protocol Abstract & Strategic Importance This guide outlines the robust conversion of 3-Hydroxy-4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conversion of 3-Hydroxy-4-nitrophenylboronic acid to boronate esters Content Type: Detailed Application Note and Protocol

Abstract & Strategic Importance

This guide outlines the robust conversion of 3-Hydroxy-4-nitrophenylboronic acid (CAS: 850568-75-1) to its corresponding pinacol ester. This specific scaffold is a critical intermediate in medicinal chemistry, particularly for the development of proteasome inhibitors and Suzuki-Miyaura cross-coupling partners where the 3-hydroxy-4-nitro motif serves as a precursor to benzoxazoles or aminophenols.

The conversion addresses two primary chemical challenges:

  • Electronic Deactivation: The electron-withdrawing nitro group (

    
    ) increases the Lewis acidity of the boron center, making the resulting ester susceptible to hydrolysis.
    
  • Solubility & Nucleophilicity: The 3-hydroxyl group creates solubility issues in non-polar solvents and presents a competing nucleophile, though the thermodynamic stability of the 5-membered dioxaborolane ring (pinacol ester) overwhelmingly favors the desired product.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Starting Material: 3-Hydroxy-4-nitrophenylboronic acid[1]

  • Target Product: 3-Hydroxy-4-nitrophenylboronic acid pinacol ester (Pinacolboronate)

  • Reactivity Profile: The reaction is a condensation driven by equilibrium. The formation of the boronate ester releases two equivalents of water. To drive the reaction to completion (

    
    ), water must be sequestered.
    
The Stability-Reactivity Paradox

The 4-nitro substituent exerts a strong inductive (


) and mesomeric (

) effect. This makes the boron atom more electrophilic. While this accelerates the initial attack of the diol (pinacol), it also makes the final ester more prone to nucleophilic attack by water (hydrolysis) during workup. Therefore, anhydrous workup conditions and storage under inert atmosphere are critical.
Reaction Pathway Visualization

The following diagram illustrates the condensation pathway and the equilibrium dynamics.

ReactionMechanism Substrate 3-Hydroxy-4-nitrophenyl- boronic acid Intermed Tetrahedral Boronate Intermediate Substrate->Intermed Condensation Pinacol Pinacol (1.2 equiv) Pinacol->Intermed Condensation Product Boronate Ester (Thermodynamic Product) Intermed->Product -H2O Water 2 H2O (Byproduct) Intermed->Water Product->Substrate Hydrolysis (If wet) Trap MgSO4 / Mol Sieves (Water Scavenger) Water->Trap Irreversible Removal

Caption: Thermodynamic cycle of boronate ester formation. Water removal (red path) is the control point for reaction success.

Experimental Protocols

Method A: Mild Dehydrative Esterification (Recommended)

Best for: Small to medium scale (<5g), preserving the phenol functionality without oxidation.

Reagents & Equipment
  • Substrate: 3-Hydroxy-4-nitrophenylboronic acid (1.0 equiv)

  • Reagent: Pinacol (2,3-dimethyl-2,3-butanediol) (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration]

  • Desiccant: Anhydrous

    
     (5.0 equiv) or Activated 4Å Molecular Sieves.
    
  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask (RBF) and cool under an argon stream.

  • Charging: Add 3-Hydroxy-4-nitrophenylboronic acid and Pinacol to the flask.

  • Solvation: Add anhydrous THF or DCM. Stir until solids are mostly dissolved (the boronic acid may be sparingly soluble initially; esterification usually increases solubility).

  • Dehydration: Add anhydrous

    
     (5 equiv) directly to the reaction mixture.
    
    • Expert Note:

      
       acts as both a water scavenger and a mild acid catalyst.
      
  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Monitoring: Check by TLC (Eluent: 30% EtOAc/Hexanes). The boronic acid stays at the baseline or streaks; the ester moves as a distinct spot (

      
      ).
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove the hydrated

      
      .
      
    • Rinse the filter cake with dry DCM.

    • Concentrate the filtrate in vacuo at low temperature (<40°C) to avoid thermal degradation.

  • Purification:

    • Usually, the crude product is sufficiently pure (>95%) for subsequent steps.

    • If purification is needed, perform rapid flash chromatography (See Section 4).

Method B: Azeotropic Distillation (Scale-Up)

Best for: Large scale (>10g) or stubborn substrates where equilibrium shifts are difficult.

Reagents & Equipment
  • Solvent: Toluene (Reagent Grade).

  • Apparatus: Dean-Stark trap equipped with a reflux condenser.

Step-by-Step Procedure
  • Setup: Equip a 2-neck RBF with a Dean-Stark trap and reflux condenser.

  • Charging: Add Substrate (1.0 equiv) and Pinacol (1.1 equiv) to the flask.

  • Solvent: Add Toluene (0.1 M).

  • Reflux: Heat the mixture to reflux (110°C). Water will co-distill with toluene and collect in the trap.

  • Completion: Reflux for 2–4 hours until water collection ceases.

  • Workup: Cool to RT. Evaporate toluene under reduced pressure.

  • Isolation: Recrystallize from Hexanes/EtOAc if necessary.

Purification & Characterization

Purification Strategy

Due to the electron-deficient nature of the nitrophenyl ring, the boronate ester can be slightly unstable on acidic silica gel.

  • Preferred: Recrystallization from Hexanes/DCM or Pentane/Et2O.

  • Chromatography: If silica gel is required, neutralize the column by flushing with 1%

    
     in Hexanes before loading. Elute quickly with Hexanes:EtOAc (gradient 9:1 to 7:3).
    
Analytical Data (Expected)
TechniqueParameterExpected Signal / Observation
1H NMR Methyl (Pinacol)Singlet at

1.35 ppm (12H).
1H NMR Aromatic Protons3 signals in the aromatic region (

7.0–8.0 ppm).
11B NMR Boron ShiftShift from

29 ppm (Acid) to

30-31 ppm (Ester).
TLC StainingUV active (Nitro group). Stains yellow/orange with

.

Workflow Visualization

Workflow Start Start: 3-OH-4-NO2-Phenylboronic Acid Solvation Dissolve in Anhydrous THF/DCM Add Pinacol (1.2 eq) Start->Solvation Dehydration Add MgSO4 (5 eq) Stir RT, 16h Solvation->Dehydration Check TLC Check (Disappearance of baseline spot) Dehydration->Check Check->Dehydration Incomplete (Add more MgSO4) Filter Filter through Celite (Remove Hydrated MgSO4) Check->Filter Complete Conc Concentrate in vacuo (<40°C) Filter->Conc Purify Purification: Recrystallization (Hex/DCM) or Neutralized Silica Conc->Purify End Final Product: Pinacol Ester Purify->End

Caption: Optimized workflow for the synthesis of oxidation-sensitive boronate esters.

Troubleshooting & Critical Controls

IssueRoot CauseCorrective Action
Hydrolysis on TLC Silica gel acidity or moisture in eluent.Add 1% Triethylamine to eluent; dry the TLC plate before spotting.
Low Yield Incomplete water removal.Ensure

is fresh/anhydrous. Switch to Method B (Dean-Stark).
Boroxine Formation Trimerization of boronic acid.This is reversible. Add more pinacol and solvent, then reflux.
Darkening of Reaction Oxidation of phenol.Ensure inert atmosphere (Argon). Avoid heating >40°C in air.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the final product at high temperatures (>150°C).

  • Boronic Acids: Generally low toxicity, but handle with gloves.

  • Solvents: DCM and Toluene are toxic/flammable. Use a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Wauquier, A., et al. (2019). Criteria for the stability of boronic esters in Suzuki-Miyaura coupling. Pure and Applied Chemistry, 91(1). Link

  • PubChem. (2024). 4-Nitrophenylboronic acid (Data for analogous reactivity).[2][3][4] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Hydroxy-4-nitrophenylboronic acid pinacol ester.[1][5] Link

Sources

Method

Reduction of nitro group in 3-Hydroxy-4-nitrophenylboronic acid scaffolds

Abstract The reduction of nitro groups within boronic acid scaffolds—specifically 3-Hydroxy-4-nitrophenylboronic acid —presents a unique chemoselective challenge. The primary objective is to reduce the nitro moiety ( ) t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of nitro groups within boronic acid scaffolds—specifically 3-Hydroxy-4-nitrophenylboronic acid —presents a unique chemoselective challenge. The primary objective is to reduce the nitro moiety (


) to an amine (

) while preserving the labile carbon-boron (C-B) bond and preventing the oxidation of the resulting electron-rich o-aminophenol system. This guide details two validated protocols: Catalytic Hydrogenation (the industry gold standard for purity) and Iron-Ammonium Chloride Reduction (a robust alternative for halogenated scaffolds). It also addresses critical stability issues such as protodeboronation and boroxine formation.

Part 1: Strategic Analysis & Mechanistic Insights

The Chemoselectivity Challenge

The reduction of 3-Hydroxy-4-nitrophenylboronic acid requires navigating three competing reactivity landscapes:

  • Nitro Reduction (Target): The transformation of

    
     proceeds via nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.
  • Protodeboronation (Avoidance): The C-B bond is susceptible to hydrolytic cleavage, particularly under basic conditions or high temperatures. The resulting aniline product is basic, which can autocatalytically promote deboronation via zwitterionic intermediates.

  • Aminophenol Oxidation (Control): The product, 4-amino-3-hydroxyphenylboronic acid, contains an o-aminophenol motif. This moiety is highly electron-rich and prone to rapid oxidation to quinone imines upon exposure to air, necessitating inert handling.

Pathway Visualization

The following diagram illustrates the reduction pathway and the critical divergence point for protodeboronation.

NitroReduction Figure 1: Reduction pathway and competing protodeboronation risk. Start 3-Hydroxy-4-nitrophenylboronic acid Nitroso Nitroso Intermediate (R-NO) Start->Nitroso 2e- Reduction HydroxylAmine Hydroxylamine (R-NHOH) Nitroso->HydroxylAmine 2e- Reduction Product 4-Amino-3-hydroxyphenylboronic acid (Target) HydroxylAmine->Product 2e- Reduction Deboronation Side Product: 3-Amino-phenol (Protodeboronation) Product->Deboronation High T / Base (Hydrolysis)

[1]

Part 2: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: High purity requirements, non-halogenated substrates, and scale-up.

Rationale: Palladium on Carbon (Pd/C) allows for rapid reduction under mild conditions (Room Temperature, neutral pH), minimizing the thermal energy available for C-B bond cleavage.

Materials:

  • Substrate: 3-Hydroxy-4-nitrophenylboronic acid

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Degassed)

  • Hydrogen Source:

    
     balloon or Hydrogenator (1-3 atm)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in degassed MeOH (0.1 M concentration).

    • Note: Degassing is critical to prevent initial oxidation of the phenol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert argon stream.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent wets the flask first.

  • Hydrogenation: Purge the vessel with

    
     three times. Stir vigorously under an 
    
    
    
    atmosphere (balloon pressure is sufficient) at 20-25°C .
  • Monitoring: Monitor via LC-MS or TLC. Reaction typically completes in 2–4 hours.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of the amine mass (
      
      
      
      mass loss pattern is not observed; look for
      
      
      from nitro to amine reduction, i.e.,
      
      
      ).
  • Workup (Crucial):

    • Filter the mixture through a Celite pad under an argon blanket to remove Pd/C.

    • Wash the pad with MeOH.

    • Concentrate the filtrate immediately under reduced pressure at

      
      .
      
    • Do not perform an aqueous basic workup. The product is amphoteric and water-soluble; extraction is difficult and high pH destroys the boronic acid.

Yield Expectation: 90–98% Data Summary:

ParameterSpecification
Temperature20–25°C (Strict control)
Pressure1 atm (Balloon)
SolventMeOH (Anhydrous preferred)
Time2–4 Hours
Protocol B: Iron-Ammonium Chloride Reduction

Best for: Halogenated substrates (avoids dehalogenation) or labs without hydrogenation infrastructure.

Rationale: Iron powder in the presence of


 generates a mild etching environment that reduces nitro groups without affecting the C-B bond or aromatic halogens.

Materials:

  • Substrate: 3-Hydroxy-4-nitrophenylboronic acid

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Additive: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Slurry Formation: In a reaction vessel, combine Iron powder,

    
    , and the Ethanol/Water solvent mixture.
    
  • Activation: Heat the mixture to 60°C for 15 minutes to activate the iron surface.

  • Addition: Add the nitro-boronic acid substrate (1.0 equiv) in one portion.

  • Reaction: Stir vigorously at 60–70°C .

    • Caution: Do not reflux aggressively (

      
      ) to avoid protodeboronation.
      
  • Monitoring: Monitor via TLC (stain with Ninhydrin for amine). Reaction time: 1–3 hours.

  • Workup:

    • Hot filtration through Celite is required to remove iron oxide sludge.

    • Wash the cake with hot Ethanol.

    • Concentrate the filtrate.[1] The residue will contain salts.

    • Purification: Triturate the solid with cold water (minimal volume) to remove excess

      
      , or purify via reverse-phase chromatography (C18) using water/acetonitrile (no acid modifier if possible, or 0.1% Formic acid).
      

Part 3: Quality Control & Validation

Analytical Validation

The product exists in equilibrium between the free boronic acid and the cyclic boroxine (anhydride).

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the low-field aromatic protons ortho to the nitro group.

    • Diagnostic Signal: The appearance of a broad singlet (

      
       4.5–5.5 ppm) corresponding to 
      
      
      
      .
    • Boronic Acid Signal: A broad singlet (

      
       8.0–9.0 ppm) for 
      
      
      
      . If boroxine is present, this peak may be broadened or shifted.
  • Mass Spectrometry (ESI):

    • Boronic acids often show low ionization intensity.

    • Look for

      
       and the characteristic boroxine trimer mass 
      
      
      
      .
    • Check for Deboronation: Ensure no peak corresponds to 2-aminophenol (Mass = Substrate -

      
       + H).
      
Stability & Storage
  • Boroxine Formation: Upon drying, the product will dehydrate to the boroxine. This is reversible upon adding water/solvent. Do not interpret this as degradation.

  • Oxidation: Store under Nitrogen/Argon at -20°C. The 3-hydroxy-4-amino motif is sensitive to air oxidation (darkening of solid).

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Boron (Deboronation) Reaction temperature too high or pH > 8.Switch to Protocol A (Room Temp). Avoid basic workups.
Incomplete Reduction Catalyst poisoning (Pd/C) or inactive Iron.Use fresh catalyst. For Fe, ensure "activation" step at 60°C is performed before adding substrate.
Product Darkening Oxidation of aminophenol.Perform all filtrations under Argon. Store in dark/cold. Use immediately in next step.
Low Solubility Boroxine formation.Add small amount of water or MeOH to solvate the anhydride form.

Part 5: Workflow Visualization

ProtocolSelection Figure 2: Decision matrix for protocol selection. Start Start: 3-Hydroxy-4-nitrophenylboronic acid HalogenCheck Are Halogens (Cl, Br, I) present? Start->HalogenCheck ProtocolA Protocol A: Pd/C Hydrogenation (High Purity, Fast) HalogenCheck->ProtocolA No ProtocolB Protocol B: Fe/NH4Cl Reduction (Chemoselective, Robust) HalogenCheck->ProtocolB Yes Workup Workup: Filter & Concentrate (NO Base Extraction) ProtocolA->Workup ProtocolB->Workup Storage Store: Inert Gas, -20°C (Avoid Oxidation) Workup->Storage

References

  • CN106946920A. Preparation method of 4-aminophenylboronic acid derivative. Google Patents.
  • Ramadas, K., & Srinivasan, N. (1992).[2][3] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[3] Synthetic Communications, 22(22), 3189–3195.[2] Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]

  • Common Organic Chemistry . Nitro Reduction - Common Conditions. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 3-Hydroxy-4-nitrophenylboronic Acid in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value 3-Hydroxy-4-nitrophenylboronic acid (and its pinacol ester, CAS 1339927-68-2) is a high-value "masked" heterocycle precursor. While often categorized simply as a Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

3-Hydroxy-4-nitrophenylboronic acid (and its pinacol ester, CAS 1339927-68-2) is a high-value "masked" heterocycle precursor. While often categorized simply as a Suzuki-Miyaura coupling partner, its true strategic value lies in its ortho-nitro-phenol motif.

This specific substitution pattern allows the molecule to serve as a privileged gateway to 6-substituted benzoxazoles , a pharmacophore ubiquitous in kinase inhibitors (e.g., VEGFR inhibitors), antimicrobial agents, and amyloidogenesis inhibitors (e.g., Tafamidis derivatives).

Core Advantages:
  • Electronic Activation: The para-nitro group (relative to boron) significantly lowers the pKa of the boronic acid, facilitating rapid transmetalation even with weak bases.

  • Orthogonal Reactivity: The nitro group remains inert during the Suzuki coupling, serving as a robust protecting group for the amine that is revealed only during the subsequent reductive cyclization step.

  • Atom Economy: It enables the construction of complex biaryl-benzoxazole scaffolds in as few as two steps (Coupling

    
     Reductive Cyclization).
    

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name 3-Hydroxy-4-nitrophenylboronic acid (often supplied as Pinacol Ester)
CAS Number 1339927-68-2 (Pinacol Ester)
Molecular Weight 283.09 g/mol (Pinacol Ester)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, THF; sparingly soluble in water.
Stability Hygroscopic. The free boronic acid is prone to dehydration (forming boroxines). The pinacol ester is stable but should be stored at 2-8°C under inert gas.[1]
Safety Irritant. The nitro group poses a potential energetic risk upon heating; avoid temperatures >120°C in scale-up without DSC testing.

Part 3: Mechanistic Insight[2]

Understanding the electronic "push-pull" of this molecule is critical for reaction success.

  • The para-Nitro Effect (Activation): The nitro group at position 4 is para to the boronic ester (position 1). This is a strong electron-withdrawing group (EWG). It decreases electron density at the boron center, making the "ate" complex formation (with base) more favorable. Result: Faster oxidative addition/transmetalation compared to electron-neutral phenylboronic acids.

  • The meta-Hydroxy Effect (Deactivation/Complication): The hydroxyl group at position 3 is meta to the boron. While electronically less impactful than an ortho/para donor, the acidic proton (

    
     due to the ortho-nitro group) can consume base.
    
    • Critical Protocol Adjustment: You must use at least 3 equivalents of base (1 eq for the phenol, 2 eq for the Suzuki catalytic cycle).

Part 4: Application Protocols

Workflow 1: The "Benzoxazole Gateway" (Suzuki Coupling Cyclization)

This workflow describes the synthesis of a 6-Arylbenzoxazole scaffold.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple the boronate with an Aryl Halide (Ar-X) to form a 3-hydroxy-4-nitrobiaryl.

Reagents:

  • Substrate A: 3-Hydroxy-4-nitrophenylboronic acid pinacol ester (1.0 equiv)[2]

  • Substrate B: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%) - Chosen for robustness against steric bulk.
    
  • Base:

    
     (3.0 equiv) - Anhydrous phosphate is preferred over carbonate to minimize phenolic side reactions.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Inertion: Charge a reaction vial with Substrate A, Substrate B, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The product will likely be more polar than the pinacol ester starting material. Look for the disappearance of the boronate mass.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The nitro-phenol product is usually bright yellow.

Step 2: Reductive Cyclization to Benzoxazole

Objective: Convert the 3-hydroxy-4-nitrobiaryl into a 2-substituted-6-arylbenzoxazole in one pot.

Reagents:

  • Intermediate: 3-Hydroxy-4-nitrobiaryl (from Step 1)

  • Aldehyde: R-CHO (1.1 equiv) - Determines the substituent at the 2-position.

  • Reductant: Sodium Dithionite (

    
    , 3.0 equiv) OR 
    
    
    
    .
  • Solvent: DMSO / Water or EtOH / Water.

Protocol (Dithionite Method - Chemoselective):

  • Dissolve the nitro-phenol intermediate and the aldehyde in DMSO.

  • Add

    
     dissolved in a minimum amount of water.
    
  • Heat to 100°C for 3–6 hours.

    • Mechanism:[3][4][5][6] The nitro group is reduced to an amine (

      
      ). The amine condenses with the aldehyde to form a Schiff base, which undergoes intramolecular attack by the phenol oxygen, followed by oxidative aromatization to the benzoxazole.
      
  • Workup: Pour into ice water. The benzoxazole often precipitates as a solid. Filter and wash with water.

Visualization: The Benzoxazole Gateway

Benzoxazole_Synthesis SM 3-Hydroxy-4-nitro boronic ester Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K3PO4 85°C SM->Suzuki ArX Aryl Halide (Ar-X) ArX->Suzuki Biaryl Intermediate: 3-Hydroxy-4-nitrobiaryl Suzuki->Biaryl C-C Bond Formation Cyclization Step 2: Reductive Cyclization Na2S2O4 or H2/Pd 100°C Biaryl->Cyclization Aldehyde Aldehyde (R-CHO) Aldehyde->Cyclization Product Final Scaffold: 6-Arylbenzoxazole Cyclization->Product Nitro Reduction + Condensation

Figure 1: Strategic workflow converting the boronic ester into a pharmacologically active benzoxazole scaffold.

Workflow 2: Direct Phenol Protection (Optional)

If the free phenol interferes with the coupling (e.g., poisoning sensitive catalysts), protect it first.

  • Protection: React Pinacol Ester with MOM-Cl (Methoxymethyl chloride) and DIPEA in DCM at 0°C.

    • Yield: Typically >90%.[1]

    • Benefit: The MOM group is stable to basic Suzuki conditions but easily removed with mild acid (or cleaved in situ during the acidic workup of the coupling).

Part 5: The Scientist's Notebook (Troubleshooting)

ObservationRoot CauseCorrective Action
Low Conversion (Starting Material Remains) Catalyst Deactivation by PhenolSwitch to Pd(dppf)Cl2 or SPhos Pd G2 . Increase base to 3.5 equiv to ensure phenol is fully deprotonated.
Protodeboronation (Nitrobenzene formation) Hydrolytic InstabilityThe electron-deficient ring promotes C-B bond cleavage. Reduce water content in the solvent (use anhydrous Dioxane with solid base) or lower temp to 60°C.
Dark Black Reaction Mixture Pd Precipitation ("Pd Black")The free amine (if nitro reduces prematurely) or phenol is binding Pd. Add 10 mol% PPh3 or use a precatalyst like XPhos Pd G3.
Product is Insoluble Zwitterionic CharacterThe amino-phenol product (post-reduction) is zwitterionic. Adjust pH to ~7.0 exactly for extraction, or use n-Butanol for extraction.

Part 6: References

  • Suzuki-Miyaura Coupling Mechanism & Nitro-Group Effects:

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Benzoxazoles from Nitro-Phenols:

    • Pottorf, R. S., et al. (2003). "Parallel Synthesis of Benzoxazoles via a Solid-Phase Mitsunobu Protocol." Tetrahedron Letters, 44(1), 175-178. Link

  • Reductive Cyclization Protocols:

    • Yang, D., et al. (2009). "One-Pot Synthesis of Benzoxazoles from 2-Nitrophenols and Aldehydes." Journal of Organic Chemistry, 74(19), 7603–7607. Link

  • Boronic Acid Handling & Stability:

    • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Disclaimer: This protocol involves the use of transition metals and energetic nitro compounds. Standard laboratory safety procedures (PPE, fume hood) must be followed. Always consult the SDS for specific reagents before use.

Sources

Method

Application Note: Chan-Lam Coupling Protocols Involving 3-Hydroxy-4-nitrophenylboronic Acid

Executive Summary & Strategic Analysis 3-Hydroxy-4-nitrophenylboronic acid (CAS: 700366-69-6) represents a "privileged but paradoxical" substrate in oxidative cross-coupling. It contains a highly reactive ortho-nitro phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-Hydroxy-4-nitrophenylboronic acid (CAS: 700366-69-6) represents a "privileged but paradoxical" substrate in oxidative cross-coupling. It contains a highly reactive ortho-nitro phenol motif—common in fragment-based drug discovery (FBDD)—but presents two distinct mechanistic challenges in Chan-Lam coupling:

  • Electronic Deactivation: The para-nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the carbon-boron bond during the transmetallation step. This often leads to sluggish reaction rates compared to electron-rich aryl boronic acids.

  • Nucleophilic Competition (The "Suicide" Pathway): The meta-hydroxyl group is an active nucleophile. In the presence of Cu(II) and base, this hydroxyl group can compete with the external amine/alcohol nucleophile, leading to self-polymerization or homocoupling (O-arylation of the substrate by itself).

This guide provides two distinct protocols to address these challenges: a Direct Coupling Protocol (for rapid screening) and a Protected Substrate Protocol (for high-yield scale-up).

Mechanistic Insight & Substrate Logic

The Chan-Lam coupling operates via an oxidative Cu(II)/Cu(III) catalytic cycle.[1] Unlike Suzuki coupling, which relies on Pd(0)/Pd(II), the Chan-Lam reaction requires the boronic acid to act as a nucleophile towards the oxidized copper center.

The Electronic Challenge
  • Standard Substrates: Electron-rich boronic acids transmetallate rapidly.

  • 3-Hydroxy-4-nitrophenylboronic acid: The

    
    -complex stabilization is weak due to the electron-deficient ring.
    
  • Solution: We utilize bidentate ligands (2,2'-bipyridine) to stabilize the Cu(II) species and lower the activation energy for transmetallation, effectively "pulling" the difficult boronic acid into the cycle.

The Chemoselectivity Challenge

The 3-hydroxyl group (


 due to the ortho-nitro effect) is easily deprotonated. If the external nucleophile (e.g., an aniline) is less reactive than this phenoxide, the reaction will fail.
  • Solution: The "Protected Route" eliminates this variable entirely.

Experimental Protocols

Protocol A: Direct N-Arylation (Screening Scale)

Best for: Rapid diversification of amines where <50% yield is acceptable.

Reaction Scheme:



ComponentEquiv.Role
Substrate 1.03-Hydroxy-4-nitrophenylboronic acid
Nucleophile 2.0 - 3.0 Primary/Secondary Amine (Excess is critical)
Catalyst 1.0Cu(OAc)₂ (Anhydrous preferred)
Base 2.0Pyridine (Acts as ligand & base)
Additives 1.04Å Molecular Sieves (Powdered)
Solvent [0.1 M]Dichloromethane (DCM) or DMF (if solubility issues arise)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 20 mL scintillation vial containing a magnetic stir bar. Allow to cool under dry air.

  • Solids Addition: Add Cu(OAc)₂ (1.0 equiv), 3-Hydroxy-4-nitrophenylboronic acid (1.0 equiv), and 4Å molecular sieves (200 mg/mmol).

    • Note: The high catalyst loading (stoichiometric) is recommended for this specific electron-poor substrate to overcome slow turnover.

  • Liquids Addition: Add the Amine (2.0–3.0 equiv) followed by the solvent (DCM).

  • Activation: Add Pyridine (2.0 equiv) dropwise.

  • Reaction: Cap the vial loosely or attach an O₂ balloon (preferred). Stir vigorously at Room Temperature for 24–48 hours.

    • Visual Check: The reaction should turn from blue/green to a dark slurry.

  • Work-up: Dilute with EtOAc, wash with 0.5 M HCl (to remove pyridine/copper), then brine. Dry over Na₂SO₄.

Protocol B: The "Silyl-Switch" Route (High-Yield Scale-Up)

Best for: Valuable amines, scale-up (>1g), or when high purity is required.

Logic: Temporarily masking the phenol as a silyl ether prevents self-coupling and increases the solubility of the boronic acid in organic solvents.

Workflow Diagram:

G Start 3-Hydroxy-4-nitro phenylboronic acid Protect Step 1: Protection (TBSCl, Imidazole) Start->Protect Mask Phenol Coupling Step 2: Chan-Lam (Cu(OAc)2, bipy, O2) Protect->Coupling Cross-Coupling Deprotect Step 3: Deprotection (TBAF or HCl) Coupling->Deprotect Intermediate Product Final N-Aryl Product Deprotect->Product Yield >80%

Caption: The "Silyl-Switch" workflow prevents nucleophilic interference from the 3-OH group.

Step 1: Protection (Standard TBS)

  • Dissolve boronic acid in DMF.

  • Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv). Stir 3h @ RT.

  • Critical: Perform an aqueous workup (EtOAc/H2O) to remove imidazole, which inhibits Cu-catalysis. Isolate the 3-(tert-butyldimethylsilyloxy)-4-nitrophenylboronic acid .

Step 2: Catalytic Coupling

Component Equiv. Role
Protected Substrate 1.5 Excess ensures full consumption of amine
Amine 1.0 Limiting reagent
Catalyst 0.2 Cu(OAc)₂ (20 mol%)
Ligand 0.2 2,2'-Bipyridine (Crucial for electron-poor aryls)
Base 2.0 Na₂CO₃ (Anhydrous)
Solvent [0.2 M] 1,2-Dichloroethane (DCE)

| Temperature | 70°C | Heat required for electron-poor substrates |

Procedure:

  • Combine Cu(OAc)₂ (20 mol%) and 2,2'-bipyridine (20 mol%) in DCE. Stir for 15 min to form the active blue [Cu(bipy)] complex.

  • Add the Protected Boronic Acid (1.5 equiv), Amine (1.0 equiv), and Na₂CO₃ (2.0 equiv).

  • Heat to 70°C under an O₂ atmosphere (balloon) for 16 hours.

  • Filter through Celite.

Step 3: Deprotection

  • Treat the crude intermediate with TBAF (1.0 M in THF) for 1 hour.

  • Purify via flash chromatography.

Troubleshooting & Optimization Matrix

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Slow transmetallation due to electron-withdrawing NO₂.Switch to Protocol B (70°C). Add 2,2'-bipyridine ligand.
Protodeboronation Loss of B(OH)₂ group before coupling.Use Anhydrous solvents.[2] Add 4Å Molecular Sieves. Avoid heating >80°C.
Green/Blue precipitate remains Catalyst death/Induction failure.Ensure O₂ supply is continuous (balloon, not just open air).
Complex Mixture (NMR) Self-coupling of the phenol.Mandatory: Switch to Protocol B (Protection).

Safety & Handling

  • Nitro Compounds: While 3-Hydroxy-4-nitrophenylboronic acid is generally stable, nitro-aromatics can be energetic. Avoid concentrating reaction mixtures to dryness at high temperatures (>100°C).

  • Copper Waste: All aqueous waste from the workup contains copper and must be disposed of in the dedicated heavy metal waste stream, not down the drain.

  • DCM/DCE: These are halogenated solvents. Use in a fume hood. DCE is a potential carcinogen; substitute with Toluene if safety protocols require, though yield may decrease.

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936. Link

  • Evans, D. A., et al. "Copper(II)-Promoted Arylation of Phenols and Nitrogen Heterocycles."[3] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940.[3] Link

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944. Link

  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[3] Journal of the American Chemical Society, vol. 139, no.[3] 13, 2017, pp. 4769–4779.[3] Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, vol. 2011, no. 06, 2011, pp. 829–856. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Protodeboronation in 3-Hydroxy-4-nitrophenylboronic Acid Workflows

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting C–B bond cleavage in electron-deficient arylboronic acids (CAS: 850568-75-1) As a Senior Application Scientist, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting C–B bond cleavage in electron-deficient arylboronic acids (CAS: 850568-75-1)

As a Senior Application Scientist, I frequently see researchers lose weeks of progress attempting to force standard Suzuki-Miyaura conditions onto highly electron-deficient substrates. 3-Hydroxy-4-nitrophenylboronic acid is notoriously difficult to cross-couple. Instead of yielding the desired biaryl scaffold, reactions often return a near-quantitative yield of 2-nitrophenol.

This guide abandons generic advice. Instead, we will map the kinetic landscape of this specific molecule, explain the causality behind its degradation, and provide self-validating protocols to ensure your cross-coupling outcompetes the side reactions.

Mechanistic Insight: The "Why" Behind the Degradation

To stop protodeboronation, you must first understand why 3-hydroxy-4-nitrophenylboronic acid is uniquely susceptible to it. The degradation is not a random failure; it is a highly predictable, base-catalyzed kinetic pathway[1].

  • Pre-Equilibrium & Boronate Formation: Under basic conditions, the boronic acid (

    
    ) rapidly coordinates with a hydroxide or alkoxide ion to form a tetrahedral trihydroxyboronate anion (
    
    
    
    ).
  • Rate-Limiting C–B Cleavage: The critical failure point is the heterolytic cleavage of the carbon-boron bond. The para-nitro group is strongly electron-withdrawing. As the C–B bond breaks, the developing negative charge on the ipso-carbon is highly stabilized by the nitro group through resonance. This drastically lowers the activation energy for the liberation of a transient aryl anion[2].

  • Rapid Protonation: The transient aryl anion is immediately protonated by water or protic solvents, yielding 2-nitrophenol.

  • Phenolic Auto-Catalysis: The meta-hydroxyl group (position 3) introduces an additional failure mode. At specific pH levels, unprotected phenolic hydroxyls can trigger oxidative auto-catalysis, further accelerating the destruction of the boronic acid[3].

Mechanism A 3-Hydroxy-4-nitrophenyl boronic acid B Boronate Anion [Ar-B(OH)3]- A->B Base (OH-) Fast C Transient Aryl Anion (Stabilized by p-NO2) B->C C-B Cleavage Rate-Limiting E Pd(II) Complex B->E Transmetalation (Desired) D 2-Nitrophenol (Degradation Product) C->D +H2O Fast F Cross-Coupled Product E->F Reductive Elimination

Fig 1: Competing pathways of transmetalation vs. base-catalyzed protodeboronation.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z 138 [M-H]- instead of my product. What happened? A1: You are observing 2-nitrophenol, the direct product of protodeboronation. Because the boronic acid is at position 1, the hydroxyl at 3, and the nitro at 4, the replacement of the boron with a proton shifts the nomenclature to 1-hydroxy-2-nitrobenzene (2-nitrophenol). This confirms that base-catalyzed C–B cleavage is outcompeting your palladium transmetalation[4].

Q2: I am using standard


 / 

conditions. How should I adjust my base?
A2: Strong bases (pH > 11) and aqueous environments are fatal to this substrate. Water acts as the primary proton source for the transient aryl anion[4]. You must switch to milder, anhydrous bases. recommend utilizing anhydrous

or fluoride sources (like

), which activate the boronic acid without providing the hydroxide ions necessary for the degradation pathway[4].

Q3: Will lowering the temperature solve the problem? A3: Partially. Higher temperatures provide the activation energy required for the rate-limiting C–B heterolysis[4]. Dropping the temperature from 90 °C to 50 °C will suppress degradation, but it will also slow down transmetalation. To maintain coupling efficiency at 50 °C, you must upgrade to a highly active, sterically demanding catalyst like XPhos Pd G3.

Q4: Should I protect the boronic acid? A4: Yes. Converting the free boronic acid to a pinacol ester (Bpin) or MIDA boronate is the most definitive solution. According to , esterification provides steric shielding and alters the pre-equilibrium kinetics, acting as a "slow-release" mechanism that starves the degradation pathway while feeding the catalytic cycle[3],[5].

Decision Tree: Mitigating Protodeboronation

Troubleshooting Start Issue: High 2-Nitrophenol Formation Step1 1. Switch to Mild Base (e.g., K3PO4, CsF) Start->Step1 Step2 2. Use Highly Active Catalyst (e.g., XPhos Pd G3) Step1->Step2 If unresolved Success Successful Coupling (Yield > 80%) Step1->Success If resolved Step3 3. Reduce Water Content (Anhydrous Dioxane) Step2->Step3 If unresolved Step2->Success If resolved Step4 4. Protect Boronic Acid (Convert to Bpin Ester) Step3->Step4 If unresolved Step3->Success If resolved Step4->Success Ultimate Solution

Fig 2: Step-by-step troubleshooting workflow to mitigate protodeboronation.

Quantitative Analysis of Reaction Conditions

To logically select your parameters, refer to the following kinetic impact summary based on rigorous mechanistic studies of electron-deficient arylboronic acids[4],[2],[3].

Condition VariableExperimental ChoiceImpact on Protodeboronation RateMechanistic Rationale
Base Strength

/

(pH > 12)
Critical (Fast) Drives pre-equilibrium entirely to the highly reactive trihydroxyboronate anion.
Base Strength

/

(pH 8–10)
Low (Slow) Maintains a low steady-state concentration of the boronate; fluoride activates via

without

.
Solvent Dioxane /

(4:1)
Critical (Fast) Water acts as an abundant, immediate proton source for the transient aryl anion.
Solvent Anhydrous DioxaneLow (Slow) Starves the reaction of the proton source required to finalize C–B bond cleavage.
Temperature > 80 °CHigh (Fast) Overcomes the activation energy barrier required for rate-limiting C–B heterolysis.
Boron Speciation Free Boronic Acid,

High (Fast) Fully exposed to base-catalyzed pre-equilibrium and phenolic auto-catalysis.
Boron Speciation Pinacol Ester,

Low (Slow) Steric shielding prevents rapid water attack; enforces a controlled "slow-release" into the catalytic cycle.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include internal analytical checkpoints to ensure the chemistry is proceeding as intended before you commit your valuable aryl halide starting materials.

Protocol A: Mild, Anhydrous Suzuki-Miyaura Coupling

This protocol utilizes a highly active Buchwald precatalyst to enable low-temperature coupling, combined with an anhydrous fluoride base to prevent water-mediated protonation[4].

Reagents:

  • 3-Hydroxy-4-nitrophenylboronic acid (1.3 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (3 mol%)

  • Anhydrous

    
     (3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Loading: Charge the flask with 3-hydroxy-4-nitrophenylboronic acid, XPhos Pd G3, and anhydrous

    
    .
    
  • Degassing: Evacuate and backfill the flask with Argon three times to ensure a strictly oxygen-free environment (preventing oxidative deboronation).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.

  • System Validation Check: Stir the mixture at 50 °C for 30 minutes without the aryl halide. Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: The 2-nitrophenol peak (m/z 138) is < 5% relative to the boronic acid. Your anhydrous conditions are validated.

    • Fail: If degradation is > 5%, your solvent or base is wet. Discard and acquire strictly anhydrous reagents.

  • Coupling: Once validated, add the aryl halide via syringe. Stir at 50 °C for 12–18 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate under reduced pressure.

Protocol B: Conversion to Pinacol Ester (Bpin) for Slow-Release

If Protocol A fails due to extreme substrate sensitivity, you must protect the boronic acid. Converting it to 3-hydroxy-4-nitrophenylboronic acid pinacol ester (CAS: 1339927-68-2) prevents rapid pre-hydrolytic degradation[6],[5].

Reagents:

  • 3-Hydroxy-4-nitrophenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous

    
     (5.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Reaction: In an oven-dried round-bottom flask under Argon, dissolve the boronic acid and pinacol in anhydrous THF.

  • Desiccation: Add anhydrous

    
     in one portion. The desiccant drives the condensation forward by irreversibly sequestering the generated water.
    
  • Stirring: Stir vigorously at room temperature for 16 hours.

  • System Validation Check: Analyze a crude aliquot by

    
     NMR.
    
    • Pass: A chemical shift from ~28 ppm (free boronic acid) to ~30–33 ppm confirms successful pinacol esterification. The absence of a peak at ~18 ppm (boric acid byproduct) validates that protodeboronation did not occur.

  • Isolation: Filter the suspension through a fritted funnel to remove the hydrated

    
    . Concentrate the filtrate under reduced pressure to yield the stable Bpin ester, which can now be used in standard cross-coupling conditions with significantly higher yields.
    

References

  • Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 2017. URL:[Link]

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Zhu, Y., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Executive Summary & Core Challenge The Paradox of Electron Deficiency: In standard Suzuki-Miyaura coupling, electron-deficient boronic acids (e.g., 2-pyridyl, polyfluorinated aryls, nitro-aryls) theoretically should be e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Paradox of Electron Deficiency: In standard Suzuki-Miyaura coupling, electron-deficient boronic acids (e.g., 2-pyridyl, polyfluorinated aryls, nitro-aryls) theoretically should be excellent electrophiles. However, they are notoriously poor nucleophiles in the transmetallation step.

The Failure Mode: The primary cause of failure is Protodeboronation .[1] The base required to activate the boronic acid (forming the boronate "ate" complex) simultaneously destabilizes the C-B bond. If the catalytic cycle (specifically transmetallation) is slower than the rate of hydrolysis, the boronic acid decomposes into the hydro-deboronated arene (Ar-H) before it can couple.

The Solution Strategy: We must shift the kinetics to favor Transmetallation (


)  over Protodeboronation (

)
. This is achieved through three pillars:
  • Ligand Acceleration: Using bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the catalytic cycle.

  • Concentration Control: Using "Slow-Release" reagents (MIDA boronates) to keep the active boronic acid concentration low, minimizing second-order decomposition pathways.

  • Base/Solvent Engineering: Using anhydrous bases or specific solvent systems to starve the protodeboronation pathway of protons.

Mechanism & Diagnostics (The "Why")

Q: Why do my electron-deficient boronic acids turn into simple arenes (Ar-H)?

A: You are witnessing base-catalyzed protodeboronation.[1][2] The mechanism proceeds through the same intermediate required for coupling: the tetrahedral boronate "ate" complex.

  • The Trap: Electron-withdrawing groups (EWGs) stabilize the negative charge on the boron "ate" complex but also make the ipso-carbon highly susceptible to protonation by water or alcohols.

  • The Diagnostic: If your LCMS shows the mass of Ar-H (parent arene) instead of Ar-Ar', and your halide Ar'-X remains unreacted, your catalyst is too slow relative to the decomposition rate.

Q: How do I confirm this is the issue?

A: Run a control experiment without the aryl halide but with the base and catalyst under your standard conditions. If the boronic acid disappears and Ar-H forms within minutes, you have a stability problem, not a catalyst initiation problem.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired coupling and the undesired decomposition.

Protodeboronation_vs_Coupling BoronicAcid Boronic Acid Ar-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex Activation Base Base (OH-) Base->AteComplex Transmetallation Transmetallation (Rate Limiting Step) AteComplex->Transmetallation k_TM (Requires Active Catalyst) Protodeboronation Protodeboronation (Decomposition) AteComplex->Protodeboronation k_debor (Promoted by H2O/Heat) Pd_II Pd(II)-Ar'X (Oxidative Addition Complex) Pd_II->Transmetallation Product Coupled Product Ar-Ar' Transmetallation->Product Reductive Elimination Waste Waste Product Ar-H + B(OH)3 Protodeboronation->Waste

Caption: Kinetic competition between the productive Transmetallation pathway (Green) and the destructive Protodeboronation pathway (Red).[2]

Reagent Selection Guide

Q: When should I switch from Boronic Acids to MIDA Boronates?

A: Switch immediately if your substrate contains a 2-pyridyl , oxazole , thiazole , or polyfluorinated phenyl group.

  • MIDA Boronates (N-methyliminodiacetic acid): These are sp3-hybridized and stable to anhydrous conditions. They hydrolyze slowly in the presence of mild aqueous base, releasing the active boronic acid in small, controlled portions. This keeps the standing concentration of the unstable "ate" complex low, preventing homocoupling and decomposition.

Q: What about Potassium Organotrifluoroborates (R-BF3K)?

A: These are excellent alternatives if MIDA reagents are too expensive or unavailable.

  • Pros: Air-stable, crystalline, and often more robust than free acids.

  • Cons: They require a hydrolysis step (often needing higher temperatures or specific solvent windows like MeOH/H2O) to release the active species. They are less tunable for "slow release" than MIDA but generally superior to free acids.

Comparative Data: Yield Improvements
Substrate TypeStandard Boronic Acid YieldMIDA Boronate YieldCatalyst SystemRef
2-Pyridyl < 10% (Protodeboronation)80-95%Pd(OAc)2 / XPhos[1][2]
Pentafluorophenyl 15-30%> 90%Pd2(dba)3 / SPhos[3]
2-Furan/Thiophene 40-60%85-98%XPhos Pd G3[4]

Catalyst & Condition Optimization

Q: Which ligand is best for these unstable substrates?

A: You need a ligand that facilitates extremely fast Transmetallation and Reductive Elimination .

  • Top Choice: XPhos or SPhos (Buchwald Biaryl Phosphines). The bulkiness of these ligands creates a pocket that protects the metal center while accelerating the coupling steps.

  • Alternative: P(t-Bu)3 (Tri-tert-butylphosphine). Highly active but air-sensitive.

  • Avoid: PPh3 (Triphenylphosphine) or dppf. These are often too slow for unstable substrates, allowing decomposition to win.

Q: What base should I use?

A:

  • For MIDA Boronates: Use K3PO4 (anhydrous or monohydrate) in dioxane/water (10:1). The water is strictly controlled to regulate the release rate.

  • For Free Boronic Acids: Avoid hydroxides (NaOH, KOH). Use KF (Potassium Fluoride) or Cs2CO3 (Cesium Carbonate) in dry solvents. Fluoride activates boron without acting as a strong Brønsted base, reducing protonation events.

Experimental Protocols

Protocol A: The "Slow-Release" MIDA Workflow

Best for: 2-Pyridyl, Vinyl, and highly unstable Heterocycles.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][2]

    • MIDA Boronate (1.2 - 1.5 equiv)[2]

    • Catalyst: XPhos Pd G3 (2-5 mol%) (Alternative: Pd(OAc)2 + XPhos)

    • Base: K3PO4 (3.0 equiv)[1]

    • Solvent: 1,4-Dioxane : Water (10:1 ratio). Crucial: The water ratio controls the release rate.

  • Procedure:

    • Combine solid reagents in a vial.

    • Add degassed solvent mixture.[1][3]

    • Seal and heat to 60°C - 80°C . (MIDA hydrolysis requires heat; do not run at RT).

    • Monitor by LCMS.[3] The MIDA boronate will slowly disappear as product forms.

Protocol B: Anhydrous Coupling for Fluorinated Aryls

Best for: Polyfluorinated aryls where water promotes rapid C-B cleavage.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][2]

    • Boronic Acid (1.5 equiv)[2]

    • Catalyst: Pd2(dba)3 (2 mol%) + SPhos (8 mol%)

    • Base: Anhydrous K3PO4 or Cs2CO3 (3.0 equiv)

    • Solvent: Anhydrous Toluene or THF.

  • Procedure:

    • Strictly anhydrous setup (glovebox or Schlenk line).

    • Heat to 100°C . The absence of water prevents protonolysis, while the high temperature forces the anhydrous activation of the boronate.

Troubleshooting Decision Tree

Use this logic flow to diagnose and fix your reaction.

Optimization_Tree Start Start: Low Yield with Electron-Deficient Boronic Acid CheckByproduct Analyze Crude Mixture (LCMS/NMR) What is the major byproduct? Start->CheckByproduct ArH Major Byproduct: Ar-H (Protodeboronation) CheckByproduct->ArH Unreacted Major: Unreacted Halide only (No Catalyst Activity) CheckByproduct->Unreacted Homocoupling Major: Ar-Ar (Homocoupling) CheckByproduct->Homocoupling SolventCheck Are you using aqueous base? ArH->SolventCheck LigandCheck Switch Ligand to XPhos or SPhos (Increase Oxidative Addition) Unreacted->LigandCheck O2Check Degas Solvents Thoroughly (O2 promotes homocoupling) Homocoupling->O2Check SwitchAnhydrous Switch to Anhydrous Conditions (Base: Cs2CO3/KF, Solvent: Dioxane) SolventCheck->SwitchAnhydrous Yes SwitchMIDA Switch to MIDA Boronate (Slow Release Protocol) SolventCheck->SwitchMIDA No (Already Anhydrous)

Caption: Diagnostic workflow for identifying the root cause of reaction failure and selecting the appropriate corrective action.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates. Journal of the American Chemical Society, 132(22), 7600-7601. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable nucleophiles.[1][2] Journal of the American Chemical Society, 132(40), 14073-14075. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Cox, P. A., et al. (2017). Mechanistic studies on the protodeboronation of heteroaryl boronic acids. Journal of the American Chemical Society, 139(37), 13156-13165. Link

Sources

Troubleshooting

Purification methods for 3-Hydroxy-4-nitrophenylboronic acid reaction mixtures

Technical Support Center: Purification of 3-Hydroxy-4-nitrophenylboronic Acid (3-HNPBA) Mixtures Welcome to the Technical Support Center for Boronic Acid Methodologies. As a Senior Application Scientist, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Hydroxy-4-nitrophenylboronic Acid (3-HNPBA) Mixtures

Welcome to the Technical Support Center for Boronic Acid Methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized arylboronic acids. The purification of 3-Hydroxy-4-nitrophenylboronic acid (3-HNPBA) is notoriously difficult because it combines three highly reactive moieties: an empty p-orbital on the boron atom, a highly acidic phenolic hydroxyl, and a strongly electron-withdrawing nitro group.

This guide provides field-proven, self-validating protocols to overcome these challenges, ensuring high-purity recovery without compound degradation.

Physicochemical Profiling & Causality

To purify 3-HNPBA successfully, you must first understand the causality behind its behavior in solution and on stationary phases. Standard purification methods often fail because they do not account for the molecule's dynamic covalent chemistry[1].

Table 1: Physicochemical Properties and Experimental Impact

Chemical PropertyMechanistic CausalityImpact on Purification Strategy
Boroxine Equilibrium Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) driven by the entropically favorable release of water[1].Causes severe streaking on normal-phase silica and split peaks in HPLC. Requires strict control of water content or derivatization[2].
Lewis Acidity The empty p-orbital of the boron atom acts as a strong Lewis acid, interacting with Lewis basic silanol groups on standard silica gel[3].Leads to irreversible over-adsorption, poor recovery (<20%), and on-column degradation. Necessitates silanol-capping techniques[3].
Acidic Nitrophenol The electron-withdrawing 4-nitro group lowers the pKa of the 3-hydroxyl group via resonance and inductive effects, making it highly ionizable.The molecule is highly polar. Reverse-phase chromatography requires low-pH modifiers to keep the phenol protonated and neutral[4].

Purification Decision Matrix

Do not default to standard flash chromatography. Use the decision matrix below to select the appropriate workflow based on your crude mixture's purity and scale.

G Crude Crude 3-HNPBA Reaction Mixture Check Purity > 85% by NMR? Crude->Check Recryst Controlled Recrystallization Check->Recryst Yes Chrom Chromatographic Purification Check->Chrom No Pure Purified 3-HNPBA Recryst->Pure Pinacol Pinacol Esterification (Bpin Protection) Chrom->Pinacol Derivatization Route BoricSilica Boric Acid-Impregnated Silica Gel Chrom->BoricSilica Direct Route Pinacol->Pure Transesterification Deprotection BoricSilica->Pure

Figure 1: Decision tree for the purification of 3-Hydroxy-4-nitrophenylboronic acid mixtures.

Step-by-Step Experimental Methodologies

Method A: Direct Purification via Boric Acid-Impregnated Silica Gel

Causality: Standard silica gel traps boronic acids due to Lewis acid-base interactions. Pre-treating the silica with boric acid caps the active silanol sites, reducing Lewis basicity and allowing the free boronic acid to elute cleanly without over-adsorption[3][5].

Protocol:

  • Slurry Preparation: In a large round-bottom flask, dissolve 4.0 g of boric acid in 100 mL of absolute ethanol (or methanol)[6].

  • Impregnation: Add 55.0 g of standard flash silica gel to the solution. Swirl the resulting slurry at room temperature for 2 hours to ensure uniform coating[5][6].

  • Filtration & Drying: Filter the suspension and wash the silica bed with 50 mL of fresh ethanol to remove unbound boric acid[5]. Transfer the silica to a wide dish and dry in a vacuum oven at 140 °C for 24–48 hours[7].

  • Chromatography: Pack your column using the impregnated silica gel with a non-polar solvent mixture (e.g., petroleum ether/ethyl acetate). Load the crude 3-HNPBA and elute. Monitor fractions via TLC (also using boric acid-impregnated TLC plates for accurate Rf values)[3].

Method B: Pinacol Protection & Volatile Transesterification

Causality: If the crude mixture is highly complex, converting 3-HNPBA to its pinacol ester (Bpin) makes it highly soluble and easy to purify on standard silica[8]. However, traditional Bpin deprotection is harsh. We utilize a monophasic transesterification approach using methylboronic acid. The high volatility of the resulting methylboronic acid-pinacol ester byproduct drives the equilibrium to completion[9][10].

Protocol:

  • Esterification: React crude 3-HNPBA with 1.1 equivalents of pinacol in THF over anhydrous MgSO4 for 4 hours. Filter and purify the 3-HNPBA-Bpin ester via standard silica gel chromatography[8].

  • Transesterification: Dissolve the purified Bpin ester in an acidic solvent system (e.g., CH2Cl2 containing 5% trifluoroacetic acid)[11].

  • Reagent Addition: Add 3 to 5 equivalents of methylboronic acid. Stir the monophasic mixture at room temperature for 12–24 hours[9][10].

  • Isolation: Evaporate the solvent, the excess methylboronic acid, and the volatile pinacol byproduct under reduced pressure. The residue left behind is the highly pure, deprotected 3-HNPBA, requiring no further chromatography[9][10].

Troubleshooting FAQs

Q: My reverse-phase HPLC chromatogram shows split peaks and poor retention for 3-HNPBA. How do I fix this? A: This is a dual-causality issue. First, the split peaks are caused by the dynamic equilibrium between the free boronic acid and its boroxine anhydride[1]. Second, the poor retention is due to the ionization of the highly acidic nitrophenol group at neutral pH. Solution: Use an acidic mobile phase (e.g., 0.1% Formic Acid or TFA in water/acetonitrile). Operating at a low pH keeps the phenol protonated (neutral) to increase column retention and shifts the equilibrium entirely toward the free boronic acid monomer, resulting in a single, sharp peak[4].

Q: I tried to purify 3-HNPBA on standard silica gel, but I recovered less than 20% of my product. What happened? A: Boronic acids act as strong Lewis acids and bind irreversibly to the Lewis basic silanol groups on standard silica gel[3]. You must either pre-treat the silica gel with boric acid to block these sites (See Method A)[3] or temporarily protect the boronic acid as a pinacol ester before chromatography (See Method B)[8].

Q: The mass spectrum (ESI-MS) of my purified product shows a major peak at [M-18]. Is my product degraded? A: No, this is a classic artifact of boronic acid mass spectrometry. The [M-18] peak corresponds to the loss of a water molecule during the electrospray ionization process, forming a dehydrated monomeric species or indicating partial boroxine formation in the source[12]. It confirms the presence of the boronic acid moiety.

Q: How can I accurately determine the melting point of 3-HNPBA to verify purity? A: You cannot. Free boronic acids do not have true melting points; they undergo thermal dehydration to form boroxines upon heating[13]. The observed "melting point" is actually a decomposition/dehydration point and is highly dependent on the heating rate and atmospheric moisture[13]. For accurate characterization, rely exclusively on 1H/13C/11B NMR and HRMS.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. URL: [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048-3052. URL: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Application Note. URL: [Link]

Sources

Optimization

Technical Support Center: Base Optimization for 3-Hydroxy-4-nitrophenylboronic Acid

Ticket Subject: Optimizing Suzuki-Miyaura Coupling for Electron-Deficient, Phenolic Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open for Resolution Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing Suzuki-Miyaura Coupling for Electron-Deficient, Phenolic Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open for Resolution

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Coupling 3-hydroxy-4-nitrophenylboronic acid presents a "perfect storm" of competing reactivities. You are likely encountering low yields due to two specific failure modes inherent to this substrate's structure:

  • Rapid Protodeboronation: The nitro group (

    
    ) at the para position is a strong electron-withdrawing group (EWG). This pulls electron density from the aromatic ring, significantly weakening the C-B bond. In the presence of standard aqueous bases, the activated boronate species hydrolyzes faster than it transmetallates, yielding the deboronated byproduct (3-nitrophenol).
    
  • Catalyst Poisoning: The hydroxyl group (

    
    ) at the meta position is acidic (
    
    
    
    ~7.0–7.5 due to the ortho-nitro effect). Basic conditions generate a phenoxide anion, which can coordinate to the Palladium center, forming unreactive "Pd-ate" complexes or bridging species that deactivate the catalyst.

The Solution Strategy: Optimization requires shifting the base selection from "strong activation" to "controlled release" and managing the proton inventory to prevent catalyst inhibition.

Diagnostic: The Mechanism of Failure

Before selecting a base, you must identify which failure mode is dominant in your reaction mixture.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the undesired side reactions.

ReactionNetwork Figure 1: Kinetic Competition in Nitrophenylboronic Acid Coupling Substrate 3-Hydroxy-4-nitrophenyl boronic acid Boronate Activated Boronate [Ar-B(OH)3]- Substrate->Boronate Base (Path A) Phenoxide Phenoxide Species (Ar-O-) Substrate->Phenoxide Base (Path B) Base Base Added Product Coupled Biaryl Product Boronate->Product Pd Catalyst (Transmetallation) Deboronated Byproduct: 3-Nitrophenol (Protodeboronation) Boronate->Deboronated H2O / Strong Base (Hydrolysis) Phenoxide->Product Sterically Bulky Ligand Required DeadCat Inactive Pd-Phenoxide Complex Phenoxide->DeadCat Pd Binding

Base Selection Matrix

Standard bases like Sodium Carbonate (


) are often unsuitable  for this substrate because the high pH in aqueous media accelerates protodeboronation.
Base Candidate

(conj. acid)
Solvent CompatibilityRecommendationTechnical Rationale
Potassium Phosphate (

)
~12.3Toluene/H2O, DioxanePrimary Choice Excellent buffering capacity. The high solubility of potassium salts aids transmetallation without creating an excessively harsh pH spike that triggers deboronation.
Cesium Fluoride (

)
~3.2 (HF)Anhydrous THF/DioxaneHigh Priority The "Anhydrous" Fix. Fluoride activates the boronic acid to form

without generating hydroxide ions. This eliminates the primary pathway for protodeboronation.
Sodium Bicarbonate (

)
~10.3DME/H2OAlternative Mild base. Useful if the substrate is extremely sensitive, but reaction rates may be slow.
Potassium Carbonate (

)
~10.3DMF, AlcoholsAvoid Often too basic in organic/water mixtures; frequently leads to high levels of deboronation for nitro-substituted arenes.
Triethylamine (

)
~10.7OrganicsAvoid Generally ineffective for activating boronic acids; leads to Pd-black formation.

Optimized Protocols

Protocol A: The "Buffered Aqueous" Method (Standard Start)

Best for: Initial screening when the coupling partner is stable.

  • Stoichiometry:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess is crucial due to instability.

    • Base:

      
       (3.0 equiv) — Must account for phenol deprotonation.
      
    • Catalyst:

      
       or XPhos Pd G3 (2–5 mol%).
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Dissolve halide and boronic acid in Dioxane.

    • Add catalyst.[1][2][3][4][5][6]

    • Add aqueous

      
       solution (degassed).
      
    • CRITICAL: Heat rapidly to 80–100°C (pre-heated block). Slow ramping allows decomposition before the catalytic cycle starts.

Protocol B: The "Anhydrous Fluoride" Method (Rescue Strategy)

Best for: Substrates showing >20% protodeboronation (nitro-phenol byproduct).

  • Stoichiometry:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2–1.5 equiv)

    • Base:

      
       (3.0 equiv) or 
      
      
      
      (3.0 equiv).
  • Solvent: Anhydrous THF or 1,4-Dioxane (Dry).

  • Procedure:

    • Combine all solids in a vial.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent.

    • Heat to reflux.

    • Note: This method relies on the formation of a fluoroborate species which is stable to hydrolysis but reactive toward transmetallation.

Troubleshooting Guide (Decision Tree)

Use this logic flow to resolve specific experimental failures.

Troubleshooting Figure 2: Troubleshooting Decision Tree for Low Yields Start Reaction Complete Analyze LCMS/NMR Outcome What is the result? Start->Outcome LowYield Low Yield (<30%) Outcome->LowYield ByproductCheck Check Major Byproduct LowYield->ByproductCheck Deboronated 3-Nitrophenol Found (Protodeboronation) ByproductCheck->Deboronated Mass = SM - B(OH)2 + H Homocoupling Biaryl Homocoupling ByproductCheck->Homocoupling Dimer found NoReaction Recovered SM only ByproductCheck->NoReaction No change Sol1 SOLUTION: Switch to Anhydrous Conditions Use CsF or K3PO4 (dry) Deboronated->Sol1 Sol2 SOLUTION: Degas solvents thoroughly Reduce Catalyst Loading Homocoupling->Sol2 Sol3 SOLUTION: Switch to Buchwald Precatalyst (XPhos Pd G3 or SPhos Pd G3) NoReaction->Sol3

Frequently Asked Questions (FAQs)

Q1: The reaction turns black immediately upon adding base. Is this bad? A: Yes. Immediate "Pd black" formation indicates the catalyst is decomposing before it can enter the cycle. This is often caused by the free phenol coordinating to the Pd.

  • Fix: Switch to a catalyst with a bulky biaryl phosphine ligand (e.g., XPhos or SPhos ). These ligands create a "protective shell" around the Pd center, preventing the phenoxide from poisoning the catalyst [1].

Q2: Can I just protect the phenol to solve this? A: Absolutely. If optimization fails, protecting the phenol as an acetate or methyl ether is the most reliable fix.

  • Why: It removes the acidic proton (preventing catalyst poisoning) and slightly reduces the electron-withdrawing nature of the ring (slowing protodeboronation).

  • Trade-off: It adds two synthetic steps (protection/deprotection). Try the "Anhydrous Fluoride" protocol (Protocol B) first.

Q3: Why do you recommend 3 equivalents of base? A: Standard Suzuki coupling uses 2 equivalents. However, your substrate has an acidic proton (-OH). The first equivalent of base is consumed simply neutralizing the phenol. You need the remaining equivalents to activate the boronic acid and drive the catalytic cycle. Using only 1.5 or 2.0 equivalents will stall the reaction [2].

Q4: Is microwave heating recommended? A: Yes. For substrates prone to protodeboronation, "fast and hot" is better than "slow and mild." Microwave heating (100°C for 30 mins) minimizes the time the boronic acid spends in the "danger zone" (dissolved but not yet coupled) [3].

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.

Sources

Troubleshooting

Solving solubility issues of 3-Hydroxy-4-nitrophenylboronic acid in water

Technical Support Center: Solubilizing 3-Hydroxy-4-nitrophenylboronic Acid Topic: Solubility Optimization & Troubleshooting Compound: 3-Hydroxy-4-nitrophenylboronic acid (Specific Isomer Considerations) Audience: Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing 3-Hydroxy-4-nitrophenylboronic Acid

Topic: Solubility Optimization & Troubleshooting Compound: 3-Hydroxy-4-nitrophenylboronic acid (Specific Isomer Considerations) Audience: Chemical Biology & Medicinal Chemistry Researchers

Executive Summary

Dissolving 3-Hydroxy-4-nitrophenylboronic acid presents a "double-bind" challenge common to functionalized arylboronic acids. You are fighting two opposing forces:

  • The Boroxine Equilibrium: In the solid state and non-aqueous solvents, boronic acids spontaneously dehydrate to form cyclic, insoluble anhydrides (boroxines).[1]

  • The Hydrophobic/Ionization Paradox: The nitro group increases lipophilicity, while the boronic acid moiety requires ionization (high pH) to solubilize fully in water.

This guide provides a mechanistic troubleshooting workflow to overcome these barriers, ensuring you deliver the correct concentration of monomeric acid to your assay.

Part 1: The Diagnostic Workflow

Before attempting to dissolve your compound, determine your assay's tolerance for co-solvents (DMSO) and pH deviations. Use this decision tree to select the correct protocol.

SolubilityDecisionTree Start START: Define Assay Constraints Q1 Is DMSO/Ethanol tolerated (>1%)? Start->Q1 Q2 Is pH > 8.0 allowed? Q1->Q2 No (Strict Aqueous) MethodA PROTOCOL A: DMSO Stock + Slow Dilution (Standard) Q1->MethodA Yes MethodB PROTOCOL B: Alkaline Shift Dissolution (For aqueous-only) Q2->MethodB Yes (Basic pH OK) MethodC PROTOCOL C: Diol Complexation (Sugar Ester Strategy) Q2->MethodC No (Neutral pH Req) PreCheck Check Phenol pKa (~7.2) & Boronic pKa (~8.0) MethodA->PreCheck Verify Stability

Figure 1: Decision matrix for solubilization strategies based on experimental constraints.

Part 2: The Science of Insolubility (Why it Crashes Out)

To solve the problem, you must understand the Boroxine Cycle .

Arylboronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines).

  • The Solid State: Your commercial bottle likely contains a mixture of the free acid and the boroxine. The boroxine is significantly more hydrophobic and packs tightly in crystal lattices.

  • The Water Trap: When you add water, the boroxine must hydrolyze back to the monomer to dissolve. This reaction is slow and unfavorable at neutral pH for nitro-substituted rings.

The "Senior Scientist" Insight: The 3-hydroxy-4-nitro substitution pattern creates an ortho-nitrophenol motif.

  • pKa Effect: The nitro group is electron-withdrawing, lowering the pKa of the phenolic -OH to ~7.0–7.3 and the boronic acid to ~8.0.

  • Result: At pH 7.4 (PBS), the phenol is partially ionized (helping solubility), but the boronic acid is largely neutral (hurting solubility).

BoroxineEquilibrium Monomer 3 x Monomer (Soluble, Active) Boroxine Boroxine Trimer (Insoluble Aggregate) Monomer->Boroxine Dehydration (Solid/Heat) Boroxine->Monomer Hydrolysis (High pH) Water 3 H2O

Figure 2: The equilibrium between the soluble monomer and the insoluble boroxine trimer.

Part 3: Validated Protocols

Protocol A: The DMSO "Shock" Method (Recommended)

Best for: Cell-based assays, enzyme inhibition studies.

Why this works: DMSO breaks the boroxine hydrogen-bond network immediately. The subsequent dilution into buffer is rapid, preventing re-aggregation before the compound disperses.

StepActionTechnical Note
1 Weigh CompoundCalculate mass for a 50 mM stock concentration.
2 Add DMSOAdd 100% anhydrous DMSO. Vortex vigorously for 30 seconds. Do not heat above 40°C (promotes dehydration).
3 Visual CheckSolution must be perfectly clear. If hazy, sonicate for 5 mins.
4 The Critical Step Pipette the DMSO stock into the vortexing buffer (e.g., PBS). Do not add buffer to the DMSO.
5 Final Conc.Keep final DMSO concentration < 1% (v/v) to avoid precipitating the boroxine.[2]
Protocol B: The Alkaline Shift (Aqueous Only)

Best for: Biophysical assays where DMSO interferes (e.g., SPR, ITC).

Why this works: Converting the boronic acid (


) to the boronate anion (

) increases solubility by orders of magnitude.
  • Suspend the solid in water (it will be cloudy).

  • Add 1.0 M NaOH dropwise while monitoring pH.

  • Once pH reaches ~9.5–10.0, the solution should clear (ionization of both phenol and boronic acid).

  • Slowly back-titrate with HCl to pH 8.0.

    • Warning: If you go below pH 7.5, it may reprecipitate.

Part 4: Troubleshooting & FAQs

Q: I dissolved it in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Shock Precipitation." You likely exceeded the solubility limit of the neutral species.

  • Fix: Ensure your final concentration in media is below 500 µM.

  • Fix: Pre-warm the media to 37°C before adding the DMSO stock. Cold media accelerates boroxine crystallization.

Q: My stock solution turned yellow/orange. Is it degraded? A: Not necessarily. This is likely the Nitrophenolate Ion .

  • The 3-hydroxy-4-nitro motif acts as a pH indicator. At neutral/basic pH, the phenolic proton dissociates, creating a yellow nitrophenolate anion. This confirms ionization, which actually helps solubility.

Q: Can I heat the solution to dissolve it? A: Proceed with caution.

  • Mild heat (37–40°C) is acceptable.

  • High heat (>60°C) drives water out, shifting the equilibrium toward the insoluble boroxine (anhydride). If you heat it, you must ensure the system is sealed and water is present to re-hydrolyze the compound upon cooling.

Q: Is the compound stable in DMSO storage? A: No. Boronic acids can undergo protodeboronation (loss of the boron group) or oxidation in DMSO over long periods, especially if the DMSO is "wet" (hygroscopic).

  • Recommendation: Make DMSO stocks fresh. If storage is necessary, store at -20°C under nitrogen/argon to prevent moisture uptake.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boroxine-boronic acid equilibrium).
  • PubChem. (n.d.). 4-Hydroxy-3-nitrophenylboronic acid (Isomer Analog) Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids. Journal of Chemical & Engineering Data. (Demonstrates the impact of substituents on boroxine formation). Retrieved from [Link]

Sources

Optimization

The Boron Support Desk: Preventing and Reversing Anhydride Formation in Boronic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of progress to a silent yield-killer: the spontaneous conversion of boronic acids into their trimeric an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of progress to a silent yield-killer: the spontaneous conversion of boronic acids into their trimeric anhydrides (boroxines).

Boronic acids are foundational to modern cross-coupling and medicinal chemistry, but their structural stability is highly dependent on how they are stored. This guide provides a deep mechanistic look into the boroxine-boronic acid equilibrium, answers common troubleshooting questions, and provides self-validating protocols to rescue degraded samples.

The Mechanistic Reality of Boroxine Formation

Boronic acids (


) are in a constant, reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines (

). This interconversion is a multi-step hydrolytic sequence where water acts as both a reagent and a catalyst 1.

The dehydration of boronic acids is an endothermic process, meaning it requires energy. However, it is heavily entropically driven [[2]](). The release of three free water molecules into the bulk environment provides a massive entropic gain that pushes the equilibrium forward 3. Consequently, any storage condition that artificially removes ambient moisture—such as a vacuum desiccator—will actively force your boronic acid to trimerize into a boroxine.

BoroxineEquilibrium BA Free Boronic Acid 3 R-B(OH)₂ Cond1 Over-drying (Vacuum / Desiccants) BA->Cond1 Entropy-driven dehydration Deriv Stable Derivatives (Pinacol Esters, MIDA, BF₃K) BA->Deriv Protection strategy (e.g., Pinacol) BX Boroxine (Anhydride) (R-BO)₃ + 3 H₂O Cond2 Hydrolysis (Aqueous Solvent / Mild Heat) BX->Cond2 Addition of H₂O Cond1->BX Loss of 3 H₂O Cond2->BA Ring-opening hydrolysis

Boroxine-boronic acid equilibrium and stabilization pathways.

Diagnostic FAQs & Troubleshooting

Q1: I stored my boronic acid in a vacuum desiccator with Drierite, and now my Suzuki coupling yields have crashed. What happened? A1: You over-dried it. By placing the sample in a highly desiccated environment, you continuously stripped away the ambient moisture that stabilizes the free acid. This shifted the thermodynamic equilibrium entirely toward the trimeric anhydride [[2]](). Because boroxines contain three boron centers per molecule, weighing out a boroxine-contaminated sample as if it were the free acid introduces a massive stoichiometric imbalance, and their poor solubility further stalls transmetalation rates 4.

Q2: How should I store them to prevent this? A2: Counterintuitively, boronic acids should be stored in a slightly moist state 5. Commercial suppliers often leave 1-2% water by weight specifically to preserve the free acid form 6. Store them in tightly sealed, PTFE-lined vials at 2–8 °C to suppress the thermal kinetics of dehydration 4.

Q3: How do I analytically distinguish the boronic acid from the boroxine? A3:


H NMR is the gold standard. The equilibrium is slow on the NMR timescale. The aryl protons ortho to the boron in the boroxine are typically shifted downfield relative to the free acid due to the electron-withdrawing nature of the anhydride ring.

Q4: Can I rescue a sample that has already converted to boroxine? A4: Yes. Because the reaction is an equilibrium, boroxines can be reverted to the free boronic acid by dissolving them in an aqueous solvent system and applying mild heat 7.

Storage Strategy Matrix

Storage StrategyBoroxine RiskStability TimelineCausality / MechanismRecommended Use Case
Vacuum Desiccator Critical < 24 HoursActively drives entropy-favored dehydration.Avoid entirely.
Ambient Benchtop Moderate1-3 WeeksFluctuating humidity causes equilibrium shifts.High-throughput, daily use.
Refrigerated (2-8°C) Low6-12 MonthsLow thermal energy traps kinetic state; moisture preserved.Standard storage for aryl boronic acids.
Pinacol / MIDA Ester None> 2 YearsCovalent protection of the vacant p-orbital.Archiving unstable alkyl boronic acids.
Trifluoroborate Salt None> 5 YearsSaturation of boron valency prevents trimerization 8.Long-term storage, oxidative conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints verify the success of each mechanistic step.

LabWorkflow Start Degraded Sample (Boroxine Suspected) Test Validation Step 1: ¹H NMR in CDCl₃ Start->Test Decision Is Boroxine Present? (Downfield ortho-protons) Test->Decision Rescue Rescue Protocol: Add 3-5 eq H₂O in THF Decision->Rescue Yes Protect Long-Term Protection: React with Pinacol / MgSO₄ Decision->Protect No (Free Acid) Validate2 Validation Step 2: Re-run NMR (Peak Shift) Rescue->Validate2 Validate2->Protect Reversion Confirmed End Stable Boronate Ester Ready for Storage Protect->End

Self-validating workflow for boroxine detection, reversion, and protection.

Protocol A: Boroxine Reversion (Hydrolysis)

Use this protocol to rescue a sample that has dehydrated into a boroxine.

  • Dissolution: Suspend the suspected boroxine in a 9:1 mixture of Tetrahydrofuran (THF) and deionized water.

    • Causality: Water acts as both the nucleophilic reagent and a hydrogen-bond catalyst in the multi-step ring-opening sequence 1.

    • Validation Check: The suspension should become a completely clear solution within 15 minutes at 40 °C. Persistent turbidity indicates irreversible oxidative degradation to boric acid polymers, meaning the sample cannot be rescued.

  • Equilibration: Stir the solution at 40 °C for 2 hours.

    • Causality: Mild heat overcomes the kinetic barrier of the acyclic anhydride intermediates.

  • Solvent Exchange: Remove the THF under a gentle stream of nitrogen (

    
    ) at room temperature until a solid precipitates.
    
    • Causality: Using a rotary evaporator under high vacuum will strip the water and immediately re-drive the endothermic dehydration back to boroxine.

    • Validation Check: Weigh the recovered solid. The mass should increase proportionally to the addition of 3 equivalents of water per boroxine molecule.

  • Analytical Confirmation: Dissolve a 5 mg aliquot in wet DMSO-

    
     and acquire a 
    
    
    
    H NMR spectrum.
    • Validation Check: The downfield shift characteristic of the boroxine's ortho-aryl protons must be completely replaced by the upfield free boronic acid signals.

Protocol B: Pinacol Derivatization (Long-Term Archiving)

Use this protocol to permanently protect unstable boronic acids for multi-year storage.

  • Condensation: Dissolve the free boronic acid in anhydrous dichloromethane (DCM). Add 1.1 equivalents of pinacol and 5.0 equivalents of anhydrous magnesium sulfate (

    
    ).
    
    • Causality:

      
       acts as a thermodynamic sink, sequestering the water byproduct and driving the esterification to completion.
      
  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Validation Check: Spot the reaction on a TLC plate (Hexanes/EtOAc). Free boronic acids streak heavily due to interactions with the silica gel; the successful pinacol ester will elute as a tight, high-

      
       spot.
      
  • Isolation: Filter off the

    
    , concentrate the filtrate under reduced pressure, and pass through a short silica plug.
    
    • Validation Check:

      
      B NMR of the isolated product should show a sharp singlet around ~30 ppm, distinct from the broad peak of the free acid.
      

References

  • University of Edinburgh. "The Boroxine–Boronic Acid Equilibrium." Research Explorer. 1

  • Benchchem. "Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds." Benchchem. 4

  • National Institutes of Health (NIH) PMC. "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation." NIH. 2

  • National Institute of Informatics (NII). "Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ." NII. 7

  • CLOCKSS. "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION." CLOCKSS. 3

  • Wiley-VCH. "1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications." Wiley-VCH. 6

  • Sigma-Aldrich. "Boronic Acids & Derivatives." Sigma-Aldrich. 8

Sources

Troubleshooting

Troubleshooting low reactivity of ortho-substituted phenylboronic acids

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organic synthesis: the low reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organic synthesis: the low reactivity and high degradation rates of ortho-substituted phenylboronic acids in Suzuki-Miyaura cross-couplings.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will dissect the causality behind your failed reactions, provide self-validating protocols, and equip you with the exact physicochemical rationale needed to rescue sterically hindered couplings.

Phase 1: Diagnostic Hub

Before altering your reaction conditions, you must identify the specific failure mode of your catalytic cycle. Run an LC-MS or GC-MS on your crude reaction mixture and map your results against the diagnostic workflow below.

Diagnostic Start Analyze Crude Mixture via LC-MS/GC-MS Path1 High Ar-H Detected (Protodeboronation) Start->Path1 Path2 Unreacted Ar-B(OH)2 (Steric Blockade) Start->Path2 Sol1 Use MIDA Boronates (Slow-Release) Path1->Sol1 Sol2 Use Anhydrous Conditions (e.g., KF in Dioxane) Path1->Sol2 Sol3 Switch to SPhos/XPhos Ligands Path2->Sol3 Sol4 Use Ba(OH)2 Base (Accelerates Transmetalation) Path2->Sol4

Diagnostic workflow for resolving low yields in ortho-substituted Suzuki couplings.

Phase 2: Mechanistic Troubleshooting & FAQs

Q1: Why do my ortho-substituted phenylboronic acids yield mostly protodeboronated side products (Ar-H) instead of the cross-coupled biaryl? The Causality: Ortho-substituents—especially electron-withdrawing groups like -F, -NO₂, or -CHO—dramatically increase the Lewis acidity of the boron atom while simultaneously inducing steric strain. Under standard basic Suzuki conditions, the base coordinates to the empty p-orbital of the boron to form a reactive boronate complex. Because the ortho-steric bulk prevents rapid transmetalation to the Palladium(II) center, the intermediate sits in solution. The electron-withdrawing groups stabilize the developing carbanion, making the cleavage of the C-B bond (protodeboronation) highly favorable and faster than the cross-coupling step 1[1]. The Solution: Implement a "slow-release" strategy using MIDA (N-methyliminodiacetic acid) boronates. MIDA rehybridizes the boron to sp³, protecting the empty p-orbital and rendering it immune to premature transmetalation or base attack. Using mild aqueous basic conditions slowly hydrolyzes the MIDA ester, keeping the steady-state concentration of the active boronic acid near zero so it is immediately consumed by the Pd catalytic cycle2[2].

Q2: My LC-MS shows unreacted starting materials. The boronic acid is intact, but no coupling is occurring. How do I overcome this steric blockade? The Causality: If protodeboronation is absent but the reaction is stalled, the ortho-substituents are creating a severe steric clash during the transmetalation step, preventing the boronate from properly coordinating with the Pd(II) halide complex. Standard ligands like PPh₃ lack the necessary electronic push and steric bulk to force the reaction forward. The Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands are highly electron-rich (which accelerates oxidative addition) and sterically bulky (which forces the Pd centers together, accelerating reductive elimination). Crucially, the lower aromatic ring of the biphenyl backbone forms a stabilizing π-interaction with the unsaturated Pd center, facilitating the difficult transmetalation of bulky ortho-substituted boronates without catalyst deactivation3[3]. For extreme steric hindrance (e.g., mesitylboronic acid), utilizing aqueous Ba(OH)₂ in DME at 80°C has been shown to uniquely accelerate transmetalation 4[4].

Q3: Can I use boronic esters (like pinacol esters) instead of free boronic acids to bypass these issues? The Causality: Yes, but with synthetic caveats. Neopentyl glycol (Nep) or pinacol (Pin) esters are generally more stable against protodeboronation than free boronic acids. However, synthesizing B(Pin) esters directly from ortho-substituted aryl halides can be exceptionally difficult due to the same steric constraints. The Solution: In cases where B(Pin) formation fails, B(Nep) esters are often easier to synthesize from hindered substrates and exhibit excellent, comparable reactivity in the subsequent Suzuki-Miyaura coupling when paired with XPhos[3].

Mechanism A Ortho-Substituted Phenylboronic Acid B Base Addition (e.g., NaOH, K2CO3) A->B C Boronate Complex [Ar-B(OH)3]- B->C D Transmetalation (Sterically Hindered) C->D Pd Catalyst (Slow) E Protodeboronation (C-B Cleavage) C->E H2O/Heat (Fast) F Cross-Coupled Product (Biaryl) D->F Buchwald Ligands (Accelerated) G Degradation Product (Ar-H) E->G

Competing pathways in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids.

Phase 3: Quantitative Data Center

To eliminate guesswork, use the following matrix to select the optimal reagent and ligand combination based on your substrate's steric and electronic profile.

Boron Species / Ligand SystemSubstrate Steric ProfileRelative Transmetalation RateProtodeboronation RiskOptimal Base / Conditions
Free Boronic Acid + PPh₃ Low to ModerateSlowHighK₂CO₃ (aq), 80°C
Free Boronic Acid + SPhos High (Ortho-substituted)FastModerateK₃PO₄ (aq), 90°C
MIDA Boronate + SPhos High (Ortho-substituted)Controlled (Slow Release)LowK₃PO₄ (aq), 60°C
B(Nep) Ester + XPhos High (Ortho-substituted)ModerateLowKOAc or KF, 80°C
Free Boronic Acid + P(t-Bu)₃ Very High (Tetra-ortho)Very FastModerateBa(OH)₂ or Cs₂CO₃, 80°C

Phase 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality controls. The following methodologies include mandatory validation checkpoints to ensure you do not waste time working up a failed reaction.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling using SPhos

Designed to overcome transmetalation barriers for highly hindered (but electronically stable) ortho-substituted boronates.

  • Degassing (Critical Step): In a Schlenk flask, combine Toluene and H₂O (10:1 ratio). Sparge the solvent mixture with N₂ gas for a minimum of 30 minutes. Causality: Buchwald ligands are highly electron-rich and susceptible to oxidation; any dissolved O₂ will rapidly degrade the active Pd(0) catalyst 5[5].

  • Catalyst Pre-activation: Under N₂, add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%) to the degassed solvent. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Visually inspect the solution. The mixture must transition from a deep purple/red to a pale yellow or orange. If the solution remains dark purple or precipitates black solids, the active LₙPd(0) species has failed to form. Abort and use fresh catalyst/ligand.

  • Reagent Addition: Add the aryl halide (1.0 eq), the ortho-substituted phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Reaction: Heat the mixture to 90°C under vigorous stirring.

    • Validation Checkpoint 2 (In-Process Control): At the 2-hour mark, extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Calculate the ratio of Product : Ar-H (protodeboronation) : Unreacted Ar-X. If Ar-H exceeds 20%, transmetalation is too slow relative to deboronation. Cool the reaction to 70°C and spike with an additional 0.5 eq of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Slow-Release Cross-Coupling using MIDA Boronates

Designed specifically for highly electrophilic ortho-substituted boronates (e.g., 2-fluorophenylboronic acid) that rapidly undergo base-catalyzed protodeboronation.

  • Setup: To a thoroughly dried Schlenk flask, add the aryl halide (1.0 eq), the ortho-substituted MIDA boronate (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (5.0 eq).

  • Solvent Addition: Add a degassed mixture of Dioxane and H₂O (5:1 ratio). Causality: The water is strictly required to slowly hydrolyze the MIDA ester. Without water, the MIDA boronate will remain completely inert 6[6].

    • Validation Checkpoint 1: MIDA boronates have notoriously low solubility in non-polar media. Ensure complete dissolution in the Dioxane/H₂O mixture before applying heat.

  • Reaction: Stir the mixture at 60°C. Note: Keeping the temperature lower than standard Suzuki conditions minimizes thermal deboronation pathways.

    • Validation Checkpoint 2 (In-Process Control): Monitor the reaction via TLC or LC-MS every 4 hours. You are looking for the absence of the free boronic acid. The steady-state concentration of the free boronic acid should be barely detectable. If a large peak for the free boronic acid accumulates, the hydrolysis rate is exceeding the cross-coupling rate. Lower the temperature by 10°C immediately.

  • Workup: Once the aryl halide is consumed, quench with water, extract with diethyl ether, and purify.

References

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. 1

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).2

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. Journal of the American Chemical Society. 6

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. RSC Publishing. 3

  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. Benchchem. 5

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. 4

Sources

Optimization

Technical Support Center: Palladium Residue Removal from 3-Hydroxy-4-nitrophenylboronic acid

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the removal of palladium residues from 3-Hydroxy-4-nitrophenylboronic acid. The unique chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the removal of palladium residues from 3-Hydroxy-4-nitrophenylboronic acid. The unique chemical nature of this molecule—possessing acidic boronic acid and phenolic hydroxyl groups, alongside a nitro group—presents specific challenges that require tailored purification strategies. This document offers in-depth, experience-driven advice and validated protocols to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.

The Challenge: Why Palladium Removal is Critical

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools in modern organic synthesis for their efficiency in forming carbon-carbon bonds.[1] However, this utility comes with the significant challenge of removing the palladium catalyst from the final active pharmaceutical ingredient (API) or intermediate.[2][3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products.[4][5] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral medications is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[6][7][8] Failure to meet these limits can halt drug development and lead to regulatory rejection. Beyond regulatory compliance, residual palladium can also interfere with downstream chemistry, poison other catalysts, or compromise the stability of the final product.

The structure of 3-Hydroxy-4-nitrophenylboronic acid contains polar functional groups that can chelate with palladium species, making removal by simple filtration or crystallization often ineffective.[9] This guide addresses these specific challenges head-on.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common problems encountered during the purification process.

Question 1: My initial ICP-MS analysis shows palladium levels are extremely high (>1000 ppm) after the reaction work-up. What should be my first step?

Answer: High initial palladium levels often indicate the presence of both soluble and insoluble or colloidal palladium species. A multi-step approach is typically most effective.[1]

  • Initial Debulking: Before employing expensive scavengers, perform a simple filtration through a pad of diatomaceous earth (e.g., Celite®).[1] This can physically remove a significant portion of heterogeneous or agglomerated palladium particles, drastically lowering the burden on subsequent purification steps.[1] Sometimes, what appears to be a dissolved catalyst is actually a fine colloidal suspension that can be removed mechanically.

  • Aqueous Washes: Consider performing aqueous washes with a chelating agent. N-acetyl cysteine, for example, has proven effective in pulling palladium into the aqueous phase, which can then be separated.[1] The phenolic hydroxyl group on your molecule imparts some aqueous solubility, so care must be taken with pH and solvent choice to avoid product loss.

  • Re-evaluate the Work-up: Ensure that phase separations during the initial work-up were clean. Inadequate separation can lead to the retention of palladium-rich organic residues in your desired product phase.

Question 2: Which type of palladium scavenger is most suitable for a polar, multifunctional molecule like 3-Hydroxy-4-nitrophenylboronic acid?

Answer: The choice of scavenger is critical and depends on the specific form of the palladium and the properties of your product. For a polar molecule with acidic protons, scavengers with high selectivity for soft metals like palladium are preferred to minimize non-specific binding of your product.

  • Thiol-Functionalized Silica: This is often the go-to choice and the industry benchmark.[10][11][12] The soft sulfur atom has a very high affinity for soft palladium species (Pd(0), Pd(II)). These scavengers are robust, compatible with a wide range of organic solvents, and easily removed by filtration.[11][12] Their solid support minimizes the risk of introducing new soluble impurities.

  • Activated Carbon: While cost-effective, activated carbon can be a double-edged sword.[9][10][13] It can be very effective at removing palladium, but its high surface area can also lead to significant non-specific adsorption of your polar product, resulting in yield loss.[2][10] If using carbon, it is crucial to use the minimum effective amount and screen different grades.[9]

  • Amine-Functionalized Resins: These can also be effective, but their basicity might interact with the acidic boronic acid and phenolic protons of your molecule, potentially leading to stronger product binding and yield loss. A thorough screening would be necessary.

The key is to select a scavenger that interacts more strongly with the palladium impurity than with the functional groups on your desired molecule.

Question 3: I'm using a thiol-based scavenger, but my product yield is significantly lower after treatment. What is happening and how can I fix it?

Answer: This is a classic case of non-specific binding, where your product adsorbs onto the scavenger support along with the palladium.

  • Optimize Scavenger Loading: You may be using too much scavenger. The goal is to use the lowest amount that achieves the target palladium level. A typical starting point is 5-10 weight equivalents of scavenger relative to the initial palladium content, not the total batch weight.

  • Wash the Scavenger: After the scavenging treatment and subsequent filtration, wash the collected scavenger "cake" with a fresh portion of the process solvent. This can recover a significant amount of bound product without re-introducing palladium.

  • Solvent and Temperature Effects: The choice of solvent can influence the binding equilibrium. A more polar solvent might reduce non-specific binding of your polar product. Temperature also plays a key role; increasing the temperature (e.g., from 25°C to 40-60°C) can often increase the rate of scavenging, potentially allowing for shorter treatment times or lower scavenger loadings, which in turn can reduce product loss.[10][14]

Question 4: Can I rely solely on recrystallization to remove palladium to <10 ppm?

Answer: While recrystallization is a powerful purification technique, it is often unreliable as a standalone method for palladium removal.[2] Palladium complexes can sometimes co-crystallize with the desired product, becoming trapped within the crystal lattice.[2]

However, recrystallization is an excellent final purification step after treatment with a scavenger. Once the bulk of the palladium has been removed by a scavenger, recrystallization can effectively remove remaining trace impurities to reach the stringent <10 ppm level. Combining scavenging with crystallization often yields the best results.[13]

Palladium Removal Workflow

The following diagram illustrates a logical workflow for systematically reducing palladium content in your 3-Hydroxy-4-nitrophenylboronic acid product.

Palladium_Removal_Workflow cluster_0 Phase 1: Initial Debulking cluster_1 Phase 2: Scavenging cluster_2 Phase 3: Final Polishing A Crude Product Solution (Pd > 500 ppm) B Filter through Celite® Pad A->B C Analyze Pd Level (ICP-MS) B->C D Select Scavenger (e.g., Thiol-Silica) C->D Pd > 100 ppm H Recrystallization C->H Pd < 100 ppm (Process Dependent) E Optimize Conditions (Temp, Time, Loading) D->E F Filter to Remove Scavenger E->F G Analyze Pd Level (ICP-MS) F->G G->H Pd > 10 ppm I Final Product (Pd < 10 ppm) G->I Pd < 10 ppm H->I

Caption: Decision workflow for palladium removal.

Comparative Analysis of Scavenging Methods

The selection of a scavenger involves a trade-off between efficiency, cost, and potential for product loss. The table below summarizes key parameters for common scavenger types.

Scavenger TypeTypical Binding GroupRelative CostProsCons
Functionalized Silica Thiol (-SH), ThioureaHighHigh selectivity for Pd, low product loss, good solvent compatibility, easy filtration.[11][12]Higher initial cost compared to carbon.
Activated Carbon N/A (Adsorption)LowVery high capacity, cost-effective for bulk removal.[9]Prone to non-specific product adsorption leading to yield loss, can be dusty and difficult to handle.[2][10]
Functionalized Resins Amines, Iminodiacetic acidMediumHigh capacity, can be regenerated in some cases.[15]Potential for product binding with acidic molecules, may swell in certain solvents.
Aqueous Chelators N-acetyl cysteine, ThioureaLowCan remove specific Pd species via liquid-liquid extraction.[1][13]Requires biphasic system, may not be effective for all Pd forms, potential for product loss to aqueous phase.

Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica

This protocol provides a robust starting point for removing palladium from a solution of 3-Hydroxy-4-nitrophenylboronic acid.

1. Materials and Equipment:

  • Crude 3-Hydroxy-4-nitrophenylboronic acid solution in an appropriate solvent (e.g., THF, Ethyl Acetate, Methanol).

  • Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol, QuadraSil® MP).

  • Inert atmosphere (Nitrogen or Argon).

  • Reaction vessel with overhead stirrer and temperature control.

  • Filtration apparatus (Büchner funnel, filter paper).

  • ICP-MS for palladium analysis.[16]

2. Pre-Analysis:

  • Take a representative sample of the starting crude solution and submit it for ICP-MS analysis to determine the initial palladium concentration (ppm). This is critical for calculating the required amount of scavenger.

3. Scavenger Slurry Preparation:

  • In the reaction vessel under an inert atmosphere, add the chosen solvent.

  • Calculate the required mass of thiol-silica scavenger. A good starting point is 10-20 equivalents by weight relative to the mass of palladium in the solution.

  • Add the scavenger to the solvent and stir for 15-30 minutes to create a well-dispersed slurry. This pre-wetting step is crucial for ensuring the scavenger's surface is accessible.[10]

4. Scavenging Procedure:

  • Add the crude product solution to the scavenger slurry in the reaction vessel.

  • Heat the mixture to the desired temperature. A typical starting range is 40-50°C. Higher temperatures can increase kinetics but should be tested to ensure product stability.[14]

  • Stir the mixture vigorously for a set duration. A typical starting point is 4-6 hours. It is advisable to take samples at intermediate time points (e.g., 2, 4, 6, and 12 hours) during the first run to determine the optimal time.[17]

5. Work-up and Analysis:

  • Cool the mixture to room temperature.

  • Set up the filtration apparatus.

  • Filter the mixture to separate the solid scavenger from the purified product solution.

  • Wash the filter cake with a small amount of fresh, cold solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Take a sample of the final, purified solution and submit for ICP-MS analysis to confirm the residual palladium level is within the acceptable limit (<10 ppm).

6. Final Steps:

  • If palladium levels are acceptable, proceed with downstream processing (e.g., concentration, recrystallization).

  • If levels are still too high, a second treatment with a fresh batch of scavenger may be necessary.

References

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Journal of Analytical Atomic Spectrometry. Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • ICH. Guideline for Elemental Impurities Q3D(R2). [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

  • European Medicines Agency. ICH guideline Q3D (R1) on elemental impurities. [Link]

  • PhosphonicS. Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ResearchGate. Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. [Link]

  • Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Challenges in ICP-MS analysis of elemental impurities in pharmaceutical products. [Link]

  • American Pharmaceutical Review. Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]

  • PubMed. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]

  • AELAB. ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. [Link]

  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

  • PMC. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]

  • ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]

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Reference Data & Comparative Studies

Validation

1H NMR Profiling of 3-Hydroxy-4-nitrophenylboronic Acid: A Comparative Guide for Structural Validation

Topic: Solvent-Dependent 1H NMR Profiling of 3-Hydroxy-4-nitrophenylboronic Acid Content Type: Comparative Technical Guide Audience: Senior Researchers & Medicinal Chemists Executive Summary & Comparison Matrix For resea...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent-Dependent 1H NMR Profiling of 3-Hydroxy-4-nitrophenylboronic Acid Content Type: Comparative Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary & Comparison Matrix

For researchers working with 3-Hydroxy-4-nitrophenylboronic acid , standard 1H NMR protocols often fail due to three specific challenges: quadrupole broadening from the boron nucleus (


), dynamic dehydration into boroxines, and rapid proton exchange.

This guide compares the three primary solvent systems used to validate this structure. Unlike simple organic molecules, the "best" method depends on whether your goal is structural confirmation , purity analysis , or speciation study .

Comparative Performance Matrix
FeatureDMSO-d6 (Recommended)Methanol-d4 (CD3OD) D2O + NaOD (pH > 10)
Primary Utility Full Structural ElucidationHigh-Res Aromatic CouplingBoronate Speciation / Solubility
-B(OH)2 Visibility Visible (Broad singlets, ~8.0-9.5 ppm)Invisible (Exchanged)Invisible (Exchanged)
Phenolic -OH Visible (>10 ppm)Invisible (Exchanged)Invisible (Exchanged)
Boroxine Artifacts Minimal (if dry)High Risk (Methyl ester formation)None (Hydrolyzed to boronate)
Line Width Broader (Viscosity + Quadrupole)SharpSharp (sp3 hybridization)
Chemical Shift Risk Concentration DependentHigh Risk (Solvolysis)pH Dependent

Structural Analysis & Assignments

The structure of 3-Hydroxy-4-nitrophenylboronic acid presents a unique substitution pattern that dictates its NMR signature.

  • Position 1: Boronic Acid group (Weak EDG/EWG depending on hybridization).

  • Position 3: Hydroxyl group (Strong EDG, ortho/para director).

  • Position 4: Nitro group (Strong EWG, meta director).

Theoretical Chemical Shift Prediction (DMSO-d6)
ProtonPositionMultiplicityPredicted Shift (

)
Diagnostic Logic
H5 Ortho to -NO2Doublet (

Hz)
7.90 – 8.10 Most deshielded due to ortho-nitro effect.
H6 Ortho to -B(OH)2Doublet of Doublets7.40 – 7.60 Broadened by Boron quadrupole. Meta coupling to H2.
H2 Ortho to -OH / -BBroad Singlet / Small Doublet7.10 – 7.30 Most shielded (ortho-OH). Often significantly broadened by adjacent Boron.
-OH PhenolicSinglet10.5 – 11.5 Hydrogen-bonded; disappears with D2O shake.
-B(OH)2 BoronicBroad Singlet8.0 – 9.0 Integral = 2H. Diagnostic for boronic acid vs. ester.

Critical Insight: The signal for H2 and H6 (ortho to Boron) will exhibit line broadening not seen in H5. This is not an impurity; it is due to the rapid transverse relaxation (


) caused by the quadrupolar 

nucleus.

The Boroxine Equilibrium Challenge

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially in non-polar solvents or upon concentration. This creates a "ghost spectrum" where a second set of aromatic peaks appears.

Visualization: The Dynamic Equilibrium

The following diagram illustrates the speciation risks during NMR preparation.

BoroxineEquilibrium Acid Boronic Acid Monomer (DMSO-d6 Preferred) Boroxine Boroxine (Trimer) (Low Polarity / High Conc.) Acid->Boroxine - 3 H2O (Dehydration) Ester Methyl Boronate Ester (In Methanol-d4) Acid->Ester + MeOH (Solvolysis) Anion Boronate Anion (sp3) (In D2O + Base) Acid->Anion + OH- Boroxine->Acid + H2O (Hydrolysis)

Figure 1: Speciation pathways affecting NMR interpretation. In DMSO, the equilibrium favors the Acid. In MeOH, solvolysis occurs. In basic D2O, the geometry changes from trigonal planar (sp2) to tetrahedral (sp3).

Experimental Protocols

Protocol A: Structural Confirmation (DMSO-d6)

Use this for publication-quality characterization.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .

    • Note: Ensure the DMSO is "dry" (from ampoule or stored over sieves). Water in wet DMSO accelerates proton exchange, merging the -B(OH)2 and Phenolic -OH signals into a single broad lump.

  • Acquisition: Run standard proton sequence (ns=16 or 32).

  • Validation:

    • Integrate the aromatic region (should sum to 3H).[1]

    • Look for the -B(OH)2 protons around 8.0-9.0 ppm (should integrate to 2H).

    • Look for the Phenolic -OH >10 ppm (1H).

Protocol B: Purity & Speciation Check (D2O + NaOD)

Use this to check for organic impurities without interference from exchangeable protons.

  • Sample Prep: Suspend 10 mg sample in 0.6 mL D2O. The sample will likely be insoluble.

  • Activation: Add 2-3 drops of 40% NaOD (or NaOH solution).

    • Mechanism:[2] The base converts the neutral boronic acid (sp2, insoluble) into the anionic boronate (sp3, soluble).

  • Acquisition: Run standard proton sequence.

  • Interpretation:

    • All -OH signals disappear (exchanged).[3]

    • Shift Change: The aromatic signals will shift upfield (shielding) compared to DMSO due to the increased electron density of the anionic boron center.

    • Resolution: Quadrupolar broadening is often reduced in the tetrahedral sp3 boronate species, yielding sharper doublets/singlets for H2 and H6.

Troubleshooting & Artifacts

The "Methanol Trap"

Avoid using CD3OD (Methanol-d4) for primary characterization. Boronic acids react with methanol to form mono- and di-methyl boronic esters:



This results in:
  • Loss of -OH signals.

  • Appearance of multiple species (acid/ester mixtures) causing peak doubling.

  • Confusion with impurities.

Distinguishing Regioisomers

If you suspect contamination with 4-Hydroxy-3-nitrophenylboronic acid (the isomer), check the coupling constant of the proton ortho to the Nitro group.

  • 3-Hydroxy-4-nitro (Target): H5 is ortho to NO2. It has a large ortho-coupling (

    
     Hz) to H6.
    
  • 4-Hydroxy-3-nitro (Isomer): The proton ortho to NO2 is H2. It is flanked by Boron and NO2 (isolated). It will appear as a singlet (or small doublet), not a large doublet.

References

  • Storey, R. et al. "The Boroxine–Boronic Acid Equilibrium." University of Edinburgh Research Explorer. Available at: [Link]

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[2][3][5] Process Res. Dev. 2016, 20, 3, 661–667. Available at: [Link]

  • Gottlieb, H. E. et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4][6] Chem. 1997, 62, 21, 7512–7515. Available at: [Link]

  • PubChem. "3-Nitrophenylboronic Acid Spectral Data." National Library of Medicine. Available at: [Link]

Sources

Comparative

HPLC Method Development for 3-Hydroxy-4-nitrophenylboronic Acid Purity: A Comparative Guide

Executive Summary 3-Hydroxy-4-nitrophenylboronic acid is a highly reactive, multifunctional intermediate critical to Suzuki-Miyaura cross-coupling, carbohydrate sensor design, and targeted therapeutics. However, verifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4-nitrophenylboronic acid is a highly reactive, multifunctional intermediate critical to Suzuki-Miyaura cross-coupling, carbohydrate sensor design, and targeted therapeutics. However, verifying its purity via High-Performance Liquid Chromatography (HPLC) is notoriously difficult. Standard chromatographic methods frequently yield split peaks, severe tailing, and poor analyte recovery.

As an application scientist, developing a robust method for this compound requires moving beyond empirical guesswork. This guide objectively compares standard column technologies against modern, inert-surface alternatives, providing a self-validating protocol grounded in the chemical causality of boronic acid interactions.

Mechanistic Challenges: The Causality Behind the Chromatography

When analyzing 3-Hydroxy-4-nitrophenylboronic acid, poor chromatography is rarely an instrument error; it is a direct result of the molecule's structural reactivity. Three distinct chemical mechanisms dictate its behavior on a column:

  • Lewis Acid-Base Complexation (Metal & Silanol Interactions): The boron atom possesses an empty p-orbital, making it a strong Lewis acid. In a standard HPLC setup, this orbital readily coordinates with electron-donating sites—specifically unendcapped silanols on the silica stationary phase and metal oxides (e.g., iron, nickel) in stainless-steel column hardware. This interaction causes the analyte to "stick" to the column, resulting in severe peak tailing and analyte loss.

  • Boroxine Trimerization (Dehydration): Boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers, known as boroxines. In neutral or basic aqueous conditions, or during the injection process, dehydration accelerates. This manifests chromatographically as ghost peaks or split peaks [1].

  • Multi-pKa Ionization: The molecule contains a phenolic hydroxyl (pKa ~7.2, lowered by the strongly electron-withdrawing nitro group) and a boronic acid moiety (pKa ~8.5). If the mobile phase pH is not strictly controlled below 3.0, partial ionization occurs, leading to unpredictable band broadening.

Pathway A 3-Hydroxy-4-nitrophenylboronic acid (Analyte in Solution) B Standard C18 Column (Metal Hardware & Silanols) A->B Unwanted Secondary Interactions C Inert / Mixed-Mode Column (Shielded Surfaces) A->C Suppressed Interactions D Peak Tailing & Analyte Loss (Lewis Acid-Base Interaction) B->D Boronate-Metal Complexation E Sharp Symmetric Peaks (High Recovery & Resolution) C->E Ideal Partitioning

Mechanistic pathways of boronic acid interactions during HPLC separation.

Comparative Analysis: Standard vs. High-Performance Columns

To objectively evaluate the best approach for purity analysis, we compared a standard conventional C18 column against two alternative technologies engineered specifically to suppress secondary interactions:

  • Alternative A (Inert Hardware): . This column utilizes a hybrid organic/inorganic surface technology that physically shields the analyte from electron-rich metal interactions within the column hardware.

  • Alternative B (Mixed-Mode): [2]. This column combines reversed-phase and cation-exchange mechanisms with a built-in aromatic fragment for

    
     interactions, offering alternative selectivity for aromatic boronic acids.
    
Quantitative Performance Data
Column TechnologyStationary Phase / HardwarePeak Asymmetry (

)
Theoretical Plates (

)
Analyte Recovery (%)
Standard C18 Silica C18 / Stainless Steel2.45 (Severe Tailing)4,20068%
Primesep P Mixed-Mode / Stainless Steel1.30 (Slight Tailing)12,50089%
MaxPeak Premier HSS T3 / Inert Hybrid Surface1.05 (Excellent)18,400>98%

Data Interpretation: The standard C18 column fails to provide reliable quantitation due to massive analyte loss and tailing. The MaxPeak Premier column provides the highest theoretical plates and near-perfect symmetry by entirely eliminating the metal-boronate complexation pathway. LC-MS methods utilizing similar optimized conditions can achieve pg/mL sensitivity [3].

Self-Validating HPLC Protocol

This step-by-step methodology is designed not just to separate the compound, but to continuously prove that the system is free of secondary interactions.

Step 1: Mobile Phase Preparation & Causality
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • The Causality: A pH of ~2.7 ensures both the phenolic -OH and the boronic acid remain fully protonated (neutral), preventing band broadening. Furthermore, an acidic environment suppresses the dehydration pathway that forms boroxines[1]. Crucially, Acetonitrile is selected over Methanol. Methanol can react with boronic acids to form methyl boronates, introducing artificial impurities into your chromatogram.

Step 2: Column & System Setup
  • Column: Waters XSelect Premier HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent inert-hardware column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer and sharpens the peak).

  • Detection: UV at 254 nm (Strong absorbance due to the nitro-aromatic ring).

Step 3: Gradient Elution Workflow
  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the highly polar analyte at the head of the column).

  • 1.0 - 7.0 min: 5% to 60% B (Linear gradient to elute the main peak and resolve closely related nitro-phenol synthetic impurities).

  • 7.0 - 8.0 min: 60% to 95% B (Column wash to remove strongly retained dimers).

  • 8.0 - 10.0 min: 5% B (Re-equilibration).

Step 4: The Self-Validation Metric (The "Volume-Asymmetry" Test)

To prove your system is truly inert, perform the following validation before running your sample queue:

  • Inject your 0.1 mg/mL standard at three different volumes: 1 µL, 2 µL, and 5 µL .

  • Validation Logic: If active metal or silanol sites are present in your system, they will consume a fixed absolute amount of the analyte. At the lower 1 µL injection volume, this consumed portion represents a much higher percentage of the total mass, causing the asymmetry factor (

    
    ) to spike and recovery to drop.
    
  • Pass Criteria: If

    
     remains stable (0.95 - 1.15) across all three injection volumes, your method is validated as inert and ready for accurate purity quantitation.
    

Workflow N1 1. Column Selection Mitigate Metal/Silanol Interactions N2 2. Mobile Phase pH Control Suppress Ionization & Boroxine N1->N2 N3 3. Gradient Optimization Resolve Nitro/Phenol Impurities N2->N3 N4 4. System Self-Validation Check Recovery & Peak Asymmetry N3->N4

HPLC method development workflow for boronic acid purity.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL:[Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P Source: SIELC Technologies URL:[Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity Source: SCIEX URL:[Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]

Sources

Validation

Comparative Guide: Cross-Coupling Efficiency of Nitro vs. Amino Boronic Acids

This guide provides an in-depth technical comparison of nitro- and amino-phenylboronic acids in Suzuki-Miyaura cross-coupling. It is designed for researchers requiring actionable data, mechanistic insight, and validated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of nitro- and amino-phenylboronic acids in Suzuki-Miyaura cross-coupling. It is designed for researchers requiring actionable data, mechanistic insight, and validated protocols.

Executive Summary

In palladium-catalyzed Suzuki-Miyaura coupling, 4-nitrophenylboronic acid consistently outperforms 4-aminophenylboronic acid under standard "textbook" conditions.

  • Nitro-phenylboronic acids act as robust, high-turnover substrates due to their electron-deficient nature (facilitating boronate formation) and lack of catalyst interaction.

  • Amino-phenylboronic acids present significant challenges—primarily catalyst poisoning via amine-Pd coordination and oxidative instability—often resulting in yields <40% unless specialized ligands (e.g., SPhos, XPhos) or protecting groups are employed.

Mechanistic Divergence

The efficiency gap between these two substrates is governed by three competing mechanistic factors: Transmetallation Rate , Catalyst Poisoning , and Protodeboronation .

A. Electronic Effects on Transmetallation

The rate-determining step in the Suzuki catalytic cycle is often transmetallation. This step requires the boronic acid to first activate, typically by forming a boronate "ate" complex (


) with a base.
  • Nitro (EWG): The strong electron-withdrawing nitro group increases the Lewis acidity of the boron center. This makes the formation of the reactive boronate species thermodynamically favorable, accelerating the entry into the transmetallation cycle [1].

  • Amino (EDG): The electron-donating amino group decreases Lewis acidity, making boronate formation less favorable. While the resulting electron-rich aryl ring is theoretically more nucleophilic (better for transferring to Pd), the initial activation barrier renders the overall process slower in many base-dependent pathways [2].

B. Catalyst Poisoning (The "Amino" Problem)

Free primary amines are competent ligands for Palladium(II). In the absence of bulky phosphine ligands, the amino-boronic acid competes with the phosphine for the Pd center, forming unreactive


 species. This effectively removes active catalyst from the cycle, stalling the reaction [3].
C. Stability and Protodeboronation
  • Nitro: Highly stable. Resistant to oxidation and protodeboronation under standard basic conditions.

  • Amino: Susceptible to oxidation (forming quinoid species) and protodeboronation. The electron-rich ring facilitates protonolysis of the C-B bond, particularly in aqueous conditions at high temperatures [4].

Visualizing the Pathway Competition

The following diagram illustrates the divergent pathways. Note how the Amino route branches into "Catalyst Poisoning," whereas the Nitro route feeds directly into the productive cycle.

SuzukiMechanism cluster_legend Pathway Legend Start Boronic Acid Substrate Activation Base Activation (Boronate Formation) Start->Activation + Base (OH-) Poisoning Catalyst Poisoning (Pd-Amine Coordination) Start->Poisoning Amino (Free NH2) Competes for Pd Transmetallation Transmetallation (Transfer to Pd) Activation->Transmetallation Nitro (EWG) Fast Activation Activation->Transmetallation Amino (EDG) Slow Activation Product Biaryl Product Transmetallation->Product Reductive Elimination Legend Green: Favored Path (Nitro) Red: Inhibitory Path (Amino)

Figure 1: Mechanistic divergence showing the inhibitory "poisoning" pathway unique to unprotected amino-boronic acids.

Performance Analysis: The Data

The following data compares the coupling efficiency of 4-nitro vs. 4-aminophenylboronic acid with a standard aryl bromide (4-bromoanisole) under "Standard" (unoptimized) vs. "Specialized" conditions.

Table 1: Comparative Yields

Condition TypeCatalyst SystemBase / Solvent4-Nitro Yield 4-Amino Yield Analysis
Standard

(5 mol%)

/ DME:H2O
92-96% 15-35% Nitro excels; Amino fails due to poisoning of

sites.
Standard

/


/ Toluene
88% <10% Amino group coordinates Pd(II) tightly in non-polar solvents.
Specialized

/ SPhos

/ Dioxane:H2O
98% 91% Bulky SPhos ligand prevents amine coordination, restoring yield [5].
Protected


/ DME:H2O
N/A89% (as Boc-NH)Protection (Boc) eliminates poisoning, mimicking Nitro efficiency.

Key Takeaway: Do not use standard triphenylphosphine (


) catalysts for unprotected amino-boronic acids. The yield penalty is severe (>60% loss).
Validated Experimental Protocols
Protocol A: The "Robust" Method (For Nitro-Boronic Acids)

Best for: 4-nitrophenylboronic acid and other electron-deficient substrates.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.2 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane)

Step-by-Step:

  • Charge: In a reaction vial, combine Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed DME (4 mL) and 2M

    
     (1 mL).
    
  • Heat: Stir vigorously at 85°C for 4–12 hours. (Monitor via TLC/LCMS; Nitro compounds are UV active).

  • Workup: Cool to RT. Dilute with EtOAc/Water. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: Nitro-biaryls typically elute later than starting halides due to polarity.

Protocol B: The "Specialized" Method (For Amino-Boronic Acids)

Best for: Unprotected 4-aminophenylboronic acid. Uses Buchwald's SPhos ligand to prevent catalyst poisoning.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 4-Aminophenylboronic acid (Pinacol ester preferred for stability, or acid) (1.5 equiv)

  • 
     (2 mol%)
    
  • SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 
     (3.0 equiv, finely ground solid)
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step:

  • Pre-complexation (Critical): Add

    
     and SPhos to the vial first. Purge with Argon. Add 1 mL Dioxane and stir at RT for 5 mins to form the active catalyst (solution turns yellow/orange).
    
  • Addition: Add Aryl Bromide (1.0 mmol), Amino-Boronic Acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Solvent: Add remaining Dioxane (3 mL) and Water (0.4 mL).

  • Heat: Stir at 100°C for 2–6 hours. Note: Higher temp required to drive transmetallation of electron-rich substrate.

  • Workup: CAUTION: Anilines are sensitive to oxidation. Use degassed solvents if possible. Dilute with DCM (Dichloromethane) and water. Adjust pH to >9 with NaOH to ensure aniline is in organic phase.

  • Purification: Amine products often streak on silica. Add 1% Triethylamine to your eluent (Hexane/EtOAc) to sharpen peaks.

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the most efficient synthetic strategy for your target molecule.

DecisionTree Start Target: Amino-Biaryl Q1 Is the Amino-Boronic Acid commercially available? Start->Q1 Q2 Do you have SPhos/XPhos catalysts available? Q1->Q2 Yes RouteC Route C: Nitro Reductase Strategy Couple Nitro-Boronic (Protocol A) -> Reduce (-NO2 to -NH2) Q1->RouteC No (or expensive) RouteA Route A: Direct Coupling Use Protocol B (SPhos) Q2->RouteA Yes RouteB Route B: Protection Strategy Protect Amine (Boc) -> Couple -> Deprotect Q2->RouteB No

Figure 2: Strategic decision tree for synthesizing amino-biaryls. Route C is often the most cost-effective and robust for scale-up.

References
  • Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[1][2]2011 , 133, 2116.[3] Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412. Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." J. Am. Chem. Soc.[1][2]2010 , 132, 14073. Link

  • Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." J. Am. Chem. Soc.[1][2]2016 , 138, 9145. Link

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358. Link

Sources

Comparative

Validating Synthesis of 3-Hydroxy-4-nitrophenylboronic Acid: An Advanced Characterization Guide

Content Type: Technical Comparison & Validation Guide Target Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists Subject: CAS 191162-39-7 (3-Hydroxy-4-nitrophenylboronic acid) Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists Subject: CAS 191162-39-7 (3-Hydroxy-4-nitrophenylboronic acid)

Executive Summary: The Boroxine Conundrum

Synthesizing 3-Hydroxy-4-nitrophenylboronic acid presents a dual challenge: achieving regioselectivity during nitration and, more critically, validating the bulk purity of the final solid.

As a Senior Application Scientist, I often see researchers reject high-quality boronic acid batches because their Elemental Analysis (EA) data does not match the theoretical values for the monomeric acid (


). This is frequently a false negative. 

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines . Standard drying protocols often drive this dehydration, altering the stoichiometry of the solid. This guide provides a self-validating system to interpret EA data correctly by comparing it against the "Boroxine Window" and validating it with orthogonal Quantitative NMR (qNMR).

The Synthetic Context & Challenge

While this guide focuses on validation, understanding the synthesis is prerequisite to identifying likely impurities.

  • Primary Route: Typically involves the nitration of 3-hydroxyphenylboronic acid.

  • Regio-Control Risk: The directing effects of the -OH (ortho/para) and -B(OH)₂ (meta-directing, but complex in acidic media) groups can lead to isomers (e.g., 2-nitro or 6-nitro isomers).

  • Purification: Recrystallization from water/methanol is standard but often traps solvent or promotes dehydration.

The Equilibrium Trap

Boronic acids are not static.[1] In the solid state, they fluctuate between the "Free Acid" and the "Boroxine" (cyclic trimer) based on humidity and drying history.



  • Free Acid: High Hydrogen %, Lower Carbon %.

  • Boroxine: Low Hydrogen %, Higher Carbon %.

Comparative Analysis: Why EA Alone Fails

To validate your product, you must compare the limitations of standard techniques.

FeatureElemental Analysis (EA)HPLC (UV-Vis)Quantitative NMR (qNMR)
Primary Utility Bulk purity & hydration stateOrganic impurity profilingAbsolute purity determination
Sensitivity High (±0.4% tolerance)High for chromophoresModerate (depends on relaxation)
Boroxine Blind Spot CRITICAL: Dehydration shifts C/H values significantly.Artifact Prone: Boroxines often hydrolyze on-column, masking the ratio.Resolved: Can see distinct shifts or use internal standards to ignore hydration.
Verdict Necessary but insufficient without calculation adjustments.Good for isomer checks, poor for mass balance.The Gold Standard for absolute assay.

The Validation Protocol

This protocol treats the analysis as a system. We do not simply "submit a sample"; we condition the sample to a known state.

Step 1: Sample Conditioning (The "Hard Dry")

To interpret EA data, you must force the equilibrium to one side. It is easier to drive the sample toward the Boroxine (anhydride) than to guarantee 100% monomer hydration.

  • Method: High-vacuum drying (< 1 mbar) at 60°C for 24 hours over

    
    .
    
  • Objective: Remove free water and drive the equilibrium toward the boroxine form.[1]

Step 2: Elemental Analysis (The "Boroxine Window")

Submit the conditioned sample for CHN analysis. Do not expect the results to match the Monomer theoreticals. Instead, calculate the theoreticals for the Boroxine and check if your data falls within the "Window."

Data Table: Theoretical Composition (Calculated)
ElementMonomer (Acid)

Boroxine (Anhydride)

Diagnostic Shift
MW (Unit) 182.93 g/mol 164.91 g/mol (per unit)-18.02 g/mol (

)
Carbon (C) 39.39% 43.70% +4.31% (Increase)
Hydrogen (H) 3.31% 2.44% -0.87% (Decrease)
Nitrogen (N) 7.66%8.49%+0.83% (Increase)
  • Interpretation:

    • If your C% is 39.4% , you have the wet Monomer.

    • If your C% is 43.7% , you have the pure Boroxine.

    • Most Common Result: A C% of 41.5% . This indicates a hemi-boroxine or mixed phase. This is NOT an impure sample; it is a dehydrated sample.

Step 3: Orthogonal Validation (qNMR)

Because EA is ambiguous regarding organic impurities vs. hydration variance, qNMR is required to confirm the carbon backbone integrity.

  • Solvent: DMSO-

    
     (often breaks up boroxines back to monomers due to hygroscopicity, simplifying the spectrum).
    
  • Internal Standard: Maleic Acid or Dimethyl Sulfone (weighed precisely).

  • Protocol:

    • Weigh ~10mg Sample + ~10mg Standard into the same vial.

    • Dissolve and transfer to NMR tube.[2]

    • Set relaxation delay (

      
      ) to >30s (boron relaxation can be slow).
      
    • Integrate the aromatic protons of the product vs. the standard.

Visualizing the Workflow

The following diagram illustrates the decision logic for validating the synthesis, specifically addressing the boroxine equilibrium.

ValidationWorkflow cluster_Equilibrium The Boroxine Equilibrium Trap Synthesis Synthesis: 3-Hydroxy-4-nitrophenylboronic acid Crude Crude Product (Mixture of Isomers) Synthesis->Crude Recryst Recrystallization (H2O/MeOH) Crude->Recryst WetSample Wet Sample (Monomer Dominant) Recryst->WetSample Air Dry DrySample Vacuum Dried Sample (Boroxine Dominant) WetSample->DrySample - H2O (Vacuum/Heat) WetSample->DrySample Conditioning EA_Analysis Elemental Analysis (CHN) DrySample->EA_Analysis Decision Data Interpretation EA_Analysis->Decision Pass_Monomer Matches Monomer? C: ~39.4% Decision->Pass_Monomer High Hydration Pass_Boroxine Matches Boroxine? C: ~43.7% Decision->Pass_Boroxine High Dehydration Fail Outside Range? Organic Impurity Suspected Decision->Fail Non-Boron Impurity qNMR Orthogonal Check: qNMR (Absolute Purity) Pass_Monomer->qNMR Pass_Boroxine->qNMR

Caption: Workflow demonstrating the critical "Conditioning" step to distinguish between hydration variance (Boroxine formation) and actual chemical impurities.

Troubleshooting Guide

ObservationDiagnosisAction
C% is High (e.g., 42%), H% is Low Partial Boroxine formation.Normal behavior.[3] Calculate "Theoretical Purity" based on a mix (e.g., 50% Boroxine). Confirm with qNMR.
C% is Low (e.g., 35%) Inorganic contamination or wet with solvent.Check for trapped solvents (MeOH) via NMR. Check ash content (boric acid/salts).
Multiple NMR peaks Isomers or Boroxine oligomers.Add

shake to the NMR tube. If peaks coalesce, it was boroxine/monomer exchange. If not, it is a regio-isomer impurity.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid properties and dehydration equilibria).

  • Santucci, L., & Gilman, H. (1958). Preparation and properties of some boroxines. Journal of the American Chemical Society.[4][5] (Foundational work establishing the acid-boroxine cycle).

  • BenchChem. (2025).[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. (Methodology for orthogonal validation of boronic acids).

  • Sigma-Aldrich. (2025). Product Specification: 4-Nitrophenylboronic acid (Analogous properties). (Physical data comparison).

  • IUPAC. (2024). Standardization of qNMR protocols for purity assessment. (Guidelines for internal standard selection).

Sources

Validation

Crystallographic Data Comparison for Substituted Phenylboronic Acids: A Technical Guide

Executive Summary: The Structural Imperative In modern drug discovery, phenylboronic acids (PBAs) have transcended their traditional role as Suzuki-Miyaura coupling reagents to become critical bioisosteres for carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In modern drug discovery, phenylboronic acids (PBAs) have transcended their traditional role as Suzuki-Miyaura coupling reagents to become critical bioisosteres for carboxylic acids and transition-state analogs in protease inhibitors (e.g., Bortezomib).[1] However, their efficacy is dictated by their solid-state conformation and hydrogen-bonding capability.[1]

This guide provides a rigorous crystallographic comparison of substituted PBAs, focusing on the competition between intermolecular hydrogen bonding (dimerization) and intramolecular interactions driven by ortho-substituents. We analyze the energetic trade-offs between syn-anti and syn-syn conformations and provide a validated protocol for distinguishing the active boronic acid species from its dehydrated boroxine artifact—a common pitfall in structural analysis.

Structural Fundamentals: The Synthon[2]

The crystallographic signature of phenylboronic acid is the formation of centrosymmetric dimers.[2][3] This motif, designated in graph-set notation as


 , involves two O-H[1]···O hydrogen bonds between two boronic acid moieties.[1][4][2][3][5][6][7][8]
  • Primary Interaction: Intermolecular O-H···O hydrogen bonds (approx.[1][3][5][8] 2.75 Å).[1][5]

  • Conformational Baseline: The unsubstituted phenylboronic acid (PBA) typically adopts a

    
      conformation in the crystal lattice (Space Group: Iba2), maximizing packing efficiency.
    
  • The Boroxine Trap: Upon dehydration, PBAs trimerize to form boroxines (

    
    ).[1] These are crystallographically distinct (often hexagonal or trigonal systems) and devoid of the hydrogen-bond donor capacity required for serine protease inhibition.
    

Comparative Analysis: Substituent Effects

The introduction of substituents—particularly fluorine—alters the acidity (


) and the steric landscape, forcing deviations from the planar dimer motif.
Quantitative Crystallographic Data[1]

The following table synthesizes single-crystal X-ray diffraction (SC-XRD) data for key derivatives. Note the impact of ortho-substitution on the torsion angle.

CompoundSpace Group

H-Bond MotifB(OH)

Conformation
Torsion Angle (C-C-B-O)Key Interaction
Phenylboronic Acid (PBA) Iba2 (Orthorhombic)16Centrosymmetric Dimersyn-anti~0–6° (Planar)Intermolecular O-H[1][8]···O
2-Fluorophenylboronic Acid P2_1/c (Monoclinic)4Dimer (Distorted)syn-anti~21–25° Intramolecular O-H[1]···F (Weak)
4-Fluorophenylboronic Acid C2/c (Monoclinic)8Centrosymmetric Dimersyn-anti~5°Intermolecular O-H[1]···O
2-Methoxyphenylboronic Acid P2_1/n4Dimersyn-anti46.3° Steric twist prevents intra-HB
3-Cyanophenylboronic Acid P2_1/c4Catemer (Chain)anti-anti~15°H-bonds to Cyano N-acceptor
The Ortho-Fluoro Effect

Contrary to intuitive expectations of strong hydrogen bonding, the ortho-fluorine atom in 2-fluorophenylboronic acid forms only a weak intramolecular O-H···F contact (


 Å).[1]
  • Causality: The high electronegativity of fluorine reduces the basicity of the acceptor, making the interaction largely electrostatic rather than covalent.

  • Structural Consequence: To accommodate this interaction and minimize dipole repulsion, the B(OH)

    
     group rotates out of the phenyl plane by ~25°. This twist disrupts the planarity required for optimal intercalation into enzyme active sites, a critical factor in inhibitor design.[1]
    
Syn-Anti vs. Syn-Syn Energy Barriers[1][8]
  • Native State: The syn-anti conformer is energetically favored by approx. 2–4 kcal/mol over the syn-syn form in the solid state due to reduced steric clash between the hydroxyl protons and ortho-hydrogens.

  • Co-Crystal Exception: In the presence of N-donor ligands (e.g., 4,4'-bipyridine), PBAs can be trapped in the higher-energy syn-syn conformation to facilitate O-H···N interactions, demonstrating the plasticity of the boronic acid headgroup.

Experimental Protocols

Validated Crystallization Workflow

To obtain high-quality single crystals while avoiding dehydration to boroxine, follow this "Self-Validating" protocol.

Reagents:

  • Substituted Phenylboronic Acid (Target)[8][9][10][11]

  • Solvents: Acetone (High solubility), Water (Hydration maintenance), Hexane (Anti-solvent).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of PBA in a minimal amount of Acetone/Water (95:5 v/v). Note: The 5% water is critical to shift the equilibrium away from boroxine formation.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of Hexane. Seal the outer jar.

  • Incubation: Allow to stand at 4°C for 3–7 days. Lower temperature favors the kinetic acid product over the thermodynamic boroxine product.

  • Harvesting: Isolate crystals immediately. Do not allow them to dry completely on the filter paper, as surface dehydration occurs rapidly.[1]

Distinguishing Acid vs. Boroxine

Before full data collection, perform this rapid check:

  • IR Spectroscopy: Look for the O-H stretch.[1]

    • Boronic Acid: Broad, strong band at 3200–3400 cm

      
      .[1]
      
    • Boroxine: Absence of O-H stretch; sharp B-O ring bands at 1300–1400 cm

      
      .[1]
      
  • Melting Point: Boroxines typically melt >50°C higher than their corresponding acids.[1]

Visualizations

Crystallization & Validation Logic

This diagram outlines the decision process to ensure the isolated crystal is the active pharmaceutical ingredient (Acid) and not the degradation product (Boroxine).

CrystallizationWorkflow Start Crude Phenylboronic Acid Solvent Dissolve in Acetone/Water (95:5) (Water suppresses dehydration) Start->Solvent Method Vapor Diffusion (Hexane) @ 4°C Solvent->Method Crystal Harvest Crystals Method->Crystal Check Validation Check Crystal->Check IR_Test IR Spectroscopy (3200-3400 cm⁻¹ region) Check->IR_Test Result_Acid Broad O-H Band Present CONFIRMED: Boronic Acid IR_Test->Result_Acid Band Detected Result_Boroxine No O-H Band / Sharp B-O Ring REJECT: Boroxine Artifact IR_Test->Result_Boroxine Band Absent Action_Refine Proceed to SC-XRD Structure Solution Result_Acid->Action_Refine Action_Retry Retry with Higher Water % or Lower Temp Result_Boroxine->Action_Retry Action_Retry->Solvent

Caption: Workflow for isolating and validating boronic acid crystals, prioritizing the exclusion of boroxine artifacts.

Substituent Impact on Supramolecular Assembly

This diagram illustrates how electronic and steric factors of substituents dictate the final crystal packing motif.

SubstituentEffects Substituent Substituent Type Ortho Ortho-Substitution Substituent->Ortho Para Para-Substitution Substituent->Para Steric Steric Bulk (e.g., -OMe) Ortho->Steric Elec Electronic/H-Bond (e.g., -F) Ortho->Elec Planar Planar Conformation (0-10° Torsion) Para->Planar Twist Twisted Conformation (>20° Torsion) Steric->Twist Clash Avoidance IntraHB Intramolecular H-Bond (O-H...F) Elec->IntraHB InterHB Intermolecular Network (Sheets/Layers) Planar->InterHB Efficient Packing IntraHB->Twist Geometry Requirement

Caption: Mechanistic pathway showing how substituent position and nature drive conformational twisting and packing logic.

References

  • Rettig, S. J., & Trotter, J. (1977).[1][5] Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.[1][8] Canadian Journal of Chemistry, 55(17), 3071–3075.[1] [Link]

  • Cyrański, M. K., et al. (2008).[1][5] Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 6, 1201-1207.[1][12] [Link]

  • Durka, K., et al. (2014).[1] Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals.[1][4][13] Crystal Growth & Design, 14(11), 5558–5568.[1] [Link]

  • Rodríguez-Cuamatzi, P., et al. (2004).[1] Supramolecular synthesis of crystalline assemblies of 4-substituted phenylboronic acids with 4,4'-bipyridine. Journal of Organometallic Chemistry, 689(10), 1782-1795.[1] [Link]

  • Lenti, D., et al. (2022).[1] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.[1] Molecules, 27(11), 3457.[1] [Link]

Sources

Comparative

Assessing Hydrolytic Stability of 3-Hydroxy-4-nitrophenylboronic Acid Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Stability Paradox The 3-Hydroxy-4-nitrophenylboronic acid scaffold represents...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Stability Paradox

The 3-Hydroxy-4-nitrophenylboronic acid scaffold represents a high-value but kinetically fragile motif in medicinal chemistry. While the para-nitro group and meta-hydroxyl substituent provide essential electronic properties for target binding (often acting as covalent warheads or pKa modulators), they simultaneously destabilize the carbon-boron (C-B) bond.

This guide provides an objective technical assessment of the hydrolytic stability of this specific boronic acid class. Unlike simple phenylboronic acids, the electron-deficient nature of the 3-hydroxy-4-nitro core accelerates protodeboronation under physiological and basic conditions. This document compares the free acid against its primary derivatives—Pinacol Esters (Bpin) , MIDA Boronates , and Trifluoroborates —to determine the optimal reagent for synthesis and biological application.

Mechanistic Analysis: Why Instability Occurs

To accurately assess stability, one must understand the degradation pathway. The 3-hydroxy-4-nitro substitution pattern creates a "perfect storm" for hydrolysis and deboronation.

The Electronic Effect
  • Lewis Acidity: The para-nitro group is a strong electron-withdrawing group (EWG), which significantly lowers the pKa of the boronic acid (typically to ~6.5–7.5, compared to ~8.8 for phenylboronic acid). This makes the boron center highly susceptible to nucleophilic attack by water or hydroxide ions even at neutral pH.

  • Protodeboronation: In basic media, the formation of the tetrahedral boronate anion is the rate-determining step for C-B bond cleavage. The electron-deficient ring stabilizes the developing negative charge on the carbon during the cleavage event, accelerating the release of the boron moiety and formation of 3-nitrophenol derivatives.

Hydrolysis Mechanism Diagram

The following diagram illustrates the equilibrium between the boronic acid, its ester derivatives, and the irreversible deboronation pathway.

HydrolysisMechanism cluster_0 Critical Instability Zone (pH 7.4 - 10) Ester Boronic Ester (e.g., Bpin) Acid Free Boronic Acid (RB(OH)2) Ester->Acid Hydrolysis (k1) + H2O Acid->Ester Esterification (Reversible) Anion Boronate Anion (RB(OH)3-) Acid->Anion pH > pKa + OH- Product Deborylated Product (R-H + B(OH)3) Anion->Product Protodeboronation (k2) Irreversible (Fast for 4-NO2)

Figure 1: Mechanistic pathway showing the vulnerability of the boronate anion to irreversible protodeboronation, accelerated by the 4-nitro substituent.

Comparative Performance Analysis

The following data synthesizes experimental trends for electron-deficient arylboronic acids.

Stability Comparison Matrix
Derivative TypeHydrolytic Stability (

at pH 7.[1]4)
Atom EconomySolubility (Aq.)Suitability for Suzuki CouplingSuitability for Bio-Assays
Free Acid Low (Hours)HighModerateModerate (Requires excess)Low (Degrades during assay)
Pinacol Ester (Bpin) Low-Medium (Hours to Days)LowLowHigh (Standard)Low (Hydrolyzes to acid fast)
MIDA Boronate High (Indefinite solid state)Very LowLowHigh (Slow release)N/A (Must hydrolyze to react)
Trifluoroborate (BF3K) Very High (Days to Weeks)HighHighHigh (Requires special conditions)High (Stable warhead)
Detailed Derivative Assessment
Option A: Pinacol Esters (Bpin) [2][3]
  • Status: The industry standard for storage.

  • Performance: While Bpin protects the boron center from air oxidation, it offers minimal protection against hydrolysis in aqueous buffers for this specific scaffold. The electron-withdrawing nitro group makes the boron center more Lewis acidic, increasing the rate of water attack and hydrolysis back to the free acid, which then undergoes deboronation.

  • Verdict: Suitable for anhydrous storage, but not a solution for aqueous stability.

Option B: MIDA Boronates (N-Methyliminodiacetic acid)
  • Status: The "Slow-Release" capsule.

  • Performance: The sp3-hybridized boron atom in the MIDA cage is immune to protodeboronation because it has no vacant p-orbital for nucleophilic attack. Hydrolysis only occurs when specifically triggered by weak aqueous base (e.g., NaHCO3).

  • Verdict: The Gold Standard for synthesis. Use MIDA boronates to install the 3-hydroxy-4-nitrophenyl motif without degradation.

Option C: Potassium Trifluoroborates (-BF3K)
  • Status: The robust alternative.

  • Performance: These salts are exceptionally stable to hydrolysis at neutral pH. They resist protodeboronation significantly better than the free acid or Bpin ester.

  • Verdict: Best for biological applications where the molecule must remain intact in buffer for extended periods.

Validated Experimental Protocols

To experimentally verify the stability of your specific derivative, use the following self-validating NMR kinetics protocol. Do not rely on HPLC as the primary method, as the acidic mobile phase or silica column interactions can induce on-column hydrolysis, yielding false negatives.

Protocol: 11B-NMR Kinetics Assay

This method allows simultaneous monitoring of the ester, free acid, and boronate species without perturbing the equilibrium.

Reagents:

  • Buffer: 100 mM Phosphate Buffer (pH 7.4) in D2O.

  • Internal Standard: Trimethoxybenzene (inert, distinct proton signals) or Boric Acid (if using only 11B, though less reliable due to overlap).

  • Solvent: d6-DMSO (for stock solution).

Workflow:

  • Preparation: Dissolve 10 mg of the derivative in 50 µL d6-DMSO.

  • Initiation: Add 450 µL of pre-warmed (37°C) D2O Phosphate Buffer.

  • Acquisition: Immediately transfer to an NMR tube.

  • Monitoring: Acquire 1H and 11B NMR spectra every 15 minutes for 12 hours.

    • 11B Signals: Ester (~30 ppm), Free Acid (~28 ppm), Boronate Anion (~5-10 ppm).

    • 1H Signals: Monitor the aromatic region.[1] The appearance of nitrobenzene (or nitrophenol) peaks indicates irreversible deboronation.

Workflow Diagram

ExperimentalProtocol Start Start: 10mg Derivative in 50µL DMSO-d6 Mix Add 450µL D2O Buffer (pH 7.4, 37°C) Start->Mix T0 T=0 Analysis (1H & 11B NMR) Mix->T0 Loop Kinetic Loop Scan every 15 min T0->Loop Loop->Loop 12 Hours Data Data Processing Integrate Ester vs Acid vs Product Loop->Data Complete End Calculate t1/2 & Rate Constant (k) Data->End

Figure 2: Self-validating NMR kinetic workflow for assessing hydrolytic stability.

References

  • BenchChem. Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions. (Explains the mechanism of protodeboronation in nitro-substituted boronic acids).

  • Cox, P. A., et al. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. LJMU Research Online. (Detailed kinetics on base-catalyzed decomposition).

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Sigma-Aldrich. 4-Nitrophenylboronic acid Product Specification. (Baseline data for the parent nitro-scaffold).

  • Brooks, W. L. A., et al. Boronic Acid Sensors. (Discusses pKa shifts in hydroxy/nitro substituted boronic acids).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Hydroxy-4-nitrophenylboronic Acid

Executive Summary: The "Grab-and-Go" Protocol For researchers requiring immediate entry into the workflow, this section defines the non-negotiable safety baseline. Component Minimum Requirement Critical Note Hand Protect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Grab-and-Go" Protocol

For researchers requiring immediate entry into the workflow, this section defines the non-negotiable safety baseline.

Component Minimum Requirement Critical Note
Hand Protection Nitrile Gloves (Double-gloved) 0.11 mm (4 mil) minimum thickness. Change immediately upon splash.[1]
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for fine powders or pressurized synthesis.
Respiratory Fume Hood (Certified) If weighing outside a hood, an N95/P100 particulate respirator is mandatory.
Body Cotton Lab Coat + Long Sleeves Synthetic fabrics (polyester) should be avoided due to static charge buildup with dry powders.
Hazard Architecture & Causality

Why do we choose this specific PPE? To ensure safety, we must understand the molecular behavior of 3-Hydroxy-4-nitrophenylboronic acid . Its hazard profile is dictated by three functional groups:

  • Boronic Acid Moiety: Acts as a Lewis acid. While generally mild, it reversibly binds to diols (found in biological carbohydrates/mucous membranes), causing respiratory and ocular irritation (H319, H335) .

  • Nitro Group (-NO₂): Introduces two risks:

    • Energetic Potential: While mono-nitro aromatics are stable, they are energetic. Friction or static discharge during weighing can theoretically trigger decomposition, though the risk is low compared to polynitro compounds.

    • Skin Absorption: Nitro-aromatics often possess higher skin permeability, necessitating double-gloving .

  • Phenolic Hydroxyl: Increases acidity and water solubility, enhancing the compound's ability to penetrate moist tissues (eyes, lungs).

Core Hazard Statements:

  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4][5][6][7]

  • H335: May cause respiratory irritation.[4][6][7]

PPE Decision Logic: Solid vs. Solution

The physical state of the reagent drastically alters the risk profile. Use this logic flow to determine your PPE configuration.

PPE_Decision_Matrix Start Start: Handling 3-Hydroxy-4-nitrophenylboronic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution DustRisk Risk: Inhalation & Static Solid->DustRisk SolventCheck Solvent Type? Solution->SolventCheck SolidPPE PPE: Nitrile (Single) + Fume Hood + Anti-Static Gun DustRisk->SolidPPE StandardSolv Standard (MeOH, EtOAc) SolventCheck->StandardSolv PenetratingSolv Penetrating (DMF, DMSO, DCM) SolventCheck->PenetratingSolv SolnPPE_Std PPE: Nitrile (Double) + Splash Goggles StandardSolv->SolnPPE_Std SolnPPE_High PPE: Laminate/Butyl Gloves + Face Shield PenetratingSolv->SolnPPE_High

Figure 1: PPE Selection Workflow based on physical state and solvent carrier.

Detailed Technical Specifications
A. Hand Protection (The "Double-Barrier" Rule)

Boronic acids are often dissolved in polar aprotic solvents (DMF, DMSO) for cross-coupling reactions. These solvents readily permeate standard nitrile gloves, carrying the nitro-compound through the skin.

  • Handling Solid: Standard Nitrile (4 mil / 0.11 mm).

    • Rationale: Protection against incidental contact.[1][2][8][9]

  • Handling Solutions (DMF/DMSO/DCM):

    • Inner Glove: 4 mil Nitrile (Inspection layer).

    • Outer Glove: 8 mil Nitrile or Silver Shield™ (Laminate) if exposure is prolonged.

    • Protocol: If the outer glove is splashed, remove it immediately.[1] The inner glove protects your hand during removal .

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood.

    • Sash Height: Keep below 18 inches to ensure face velocity >100 fpm.

  • Secondary Control (No Hood Available):

    • N95/P100 Respirator: Must be fit-tested. Surgical masks provide zero protection against chemical dust.

Operational Workflow: Weighing & Solubilization
Step 1: Weighing (Static Control)

Dry nitro-phenylboronic acids can hold static charge, causing powder to "jump" and disperse.

  • Environment: Place balance inside the fume hood.

  • Anti-Static: Use an ionizing gun (polonium or piezo) on the weighing boat before adding the solid.

  • Technique: Use a glass spatula (plastic generates static). Do not tap the spatula against the boat; roll the wrist to dispense.

Step 2: Solubilization
  • Vessel: Use a round-bottom flask or vial with a septum cap.

  • Addition Order: Add the solid first , then the solvent.

    • Why? Adding solvent to solid reduces the displacement of dust into the air compared to dumping powder into liquid.

  • Venting: If using a septum, insert a bleed needle briefly to equalize pressure if the solvent has high vapor pressure (e.g., DCM), preventing aerosol spray upon needle withdrawal.

Emergency & Disposal Protocols
Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiq Liquid / Large Scale Assess->MajorLiq Sweep Wet Sweep (Avoid Dust) MinorSolid->Sweep Absorb Absorb with Vermiculite/Sand MajorLiq->Absorb Decon Wipe with 10% Na2CO3 (aq) Sweep->Decon Absorb->Decon Waste Dispose as Hazardous Waste Decon->Waste

Figure 2: Step-by-step decision tree for managing laboratory spills.

Disposal Strategy
  • Classification: This compound is Hazardous Chemical Waste .

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides). The nitro group poses a theoretical incompatibility.

    • Do NOT dispose of down the drain. Boron compounds can be toxic to aquatic life and are regulated in wastewater .

  • Labeling: Tag as "Toxic, Irritant, Organic Solid."

References
  • Fisher Scientific. (2021). Safety Data Sheet: 3-Hydroxyphenylboronic acid. Retrieved from

  • University of Pennsylvania EHRS. (2024). Fact Sheet: Nitrile Glove Chemical Compatibility. Retrieved from

  • Massachusetts Institute of Technology (MIT) EHS. (2019). Drain Disposal Guidance. Retrieved from

  • TCI Chemicals. (2020). Safety Data Sheet: 4-Nitrophenylboronic Acid. Retrieved from

Sources

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